Benzyl-N-bis(PEG3-Boc)
Description
BenchChem offers high-quality Benzyl-N-bis(PEG3-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-N-bis(PEG3-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[benzyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57NO10/c1-32(2,3)43-30(35)12-16-37-20-24-41-26-22-39-18-14-34(28-29-10-8-7-9-11-29)15-19-40-23-27-42-25-21-38-17-13-31(36)44-33(4,5)6/h7-11H,12-28H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHNLSMJCAWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl-N-bis(PEG3-Boc): A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-N-bis(PEG3-Boc) is a versatile, polyethylene (B3416737) glycol (PEG)-based heterobifunctional linker used extensively in the field of targeted protein degradation.[1][2][3] As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it serves to connect a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity, orchestrated by the linker, leads to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. The unique branched architecture of Benzyl-N-bis(PEG3-Boc), featuring a central benzyl-protected amine and two terminal tert-butyloxycarbonyl (Boc)-protected amines on flexible PEG3 arms, offers researchers a modular and efficient tool for the construction of potent and selective protein degraders.
Physicochemical Properties
The physicochemical properties of Benzyl-N-bis(PEG3-Boc) and its derivatives are crucial for their application in PROTAC synthesis. The PEG chains enhance the hydrophilicity and solubility of the resulting PROTAC molecule, which is often a challenge for these large molecules.
| Property | Value | Reference |
| Molecular Formula | C33H57NO10 | MedChemExpress |
| Molecular Weight | 627.81 g/mol | MedChemExpress |
| Purity | Typically ≥95% | BOC Sciences |
| Appearance | Pale yellow or colorless oil | BOC Sciences |
| Solubility | Soluble in DMSO, DMF, and DCM | BroadPharm, BenchChem |
| Storage | Store at -20°C | BroadPharm, Amerigo Scientific |
Core Application: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway: The PROTAC Mechanism
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like Benzyl-N-bis(PEG3-Boc).
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using a Benzyl-N-bis(PEG3-Boc) linker involves a modular, multi-step process. The following protocols are representative methodologies for the synthesis and evaluation of a PROTAC.
PROTAC Synthesis Workflow
A plausible synthetic strategy involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.
References
An In-depth Technical Guide to Benzyl-N-bis(PEG3-Boc): A Branched PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed due to their ability to confer favorable physicochemical properties. This guide provides a comprehensive overview of Benzyl-N-bis(PEG3-Boc), a branched PROTAC linker, focusing on its chemical structure, potential applications, and representative experimental protocols.
Core Chemical Structure and Properties
Benzyl-N-bis(PEG3-Boc), also known by its synonym N-Benzyl-N-bis(PEG3-t-butyl ester), is a branched linker featuring a central nitrogen atom connected to a benzyl (B1604629) group and two triethylene glycol (PEG3) chains. Each PEG chain is terminated with a tert-butyloxycarbonyl (Boc) protected carboxylic acid, which is a tert-butyl ester. This unique architecture provides a versatile scaffold for the synthesis of complex PROTAC molecules.
The key structural components of Benzyl-N-bis(PEG3-Boc) and their respective functions are:
-
Branched Core: The central nitrogen atom provides a point for trifurcation, allowing for the attachment of two separate PEG arms. This branched structure can influence the spatial orientation of the PROTAC's ligands, potentially enhancing the stability of the ternary complex formed between the target protein and the E3 ligase.
-
Benzyl Group: The benzyl group introduces a degree of rigidity and lipophilicity to the linker. This aromatic moiety can participate in hydrophobic or π-stacking interactions with amino acid residues on the surface of the target protein or E3 ligase, which may improve binding affinity and overall PROTAC efficacy.[1] The benzyl group can also serve as a protecting group for the central amine, which can be deprotected via hydrogenolysis to allow for further chemical modification.[2]
-
Dual PEG3 Spacers: The two triethylene glycol chains are hydrophilic and flexible. They enhance the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties and cell permeability.[3] The length of the PEG chains is a critical parameter in PROTAC design, as it dictates the distance between the two ligands and influences the geometry of the ternary complex.
-
Terminal tert-Butyl Esters (Boc): The two PEG chains are terminated with tert-butyl esters. The "Boc" in the common name refers to these groups, which act as protecting groups for the terminal carboxylic acids. These esters can be removed under acidic conditions to reveal the carboxylic acids, which can then be activated for conjugation to amine-containing ligands.[2][4]
Physicochemical Properties
Quantitative data for Benzyl-N-bis(PEG3-Boc) is not extensively published. However, based on its structure and data for similar compounds, the following table summarizes its key physicochemical properties.
| Property | Value | Source/Comment |
| Molecular Weight | 627.81 g/mol | Calculated from the chemical formula. |
| Chemical Formula | C₃₃H₅₇NO₁₀ | Based on the confirmed chemical structure. |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Based on observations for similar PEGylated compounds. |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO). Limited solubility in aqueous solutions. | The PEG chains enhance hydrophilicity, but the benzyl group and overall size may limit water solubility.[1] |
| Stability | Stable under standard storage conditions (cool, dry place). The tert-butyl esters are sensitive to strong acidic conditions. | The ester linkages can be hydrolyzed under acidic or basic conditions, and the benzyl group can be cleaved by hydrogenolysis.[2] |
Visualization of the Chemical Structure
The following diagram illustrates the chemical structure of Benzyl-N-bis(PEG3-Boc).
Caption: Chemical structure of Benzyl-N-bis(PEG3-Boc).
Experimental Protocols
While specific, peer-reviewed experimental protocols for the direct use of Benzyl-N-bis(PEG3-Boc) are not widely available, the following protocols for analogous branched PROTAC linkers can serve as a guide. It is crucial to note that these are representative examples and will require optimization for specific applications.
Protocol 1: Deprotection of tert-Butyl Esters and Conjugation to an Amine-Containing Ligand
This protocol describes the removal of the tert-butyl ester protecting groups to reveal the terminal carboxylic acids, followed by their activation and conjugation to a ligand containing a primary amine.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing ligand (e.g., a warhead for the protein of interest)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Deprotection of tert-Butyl Esters:
-
Dissolve Benzyl-N-bis(PEG3-Boc) (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA, yielding the di-acid intermediate.
-
-
Activation of Carboxylic Acids and Amide Bond Formation:
-
Dissolve the di-acid intermediate (1.0 eq) and the amine-containing ligand (2.2 eq) in anhydrous DMF.
-
Add EDC (2.5 eq) and NHS (2.5 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final conjugate.
-
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using Benzyl-N-bis(PEG3-Boc), where the central amine is first functionalized, followed by deprotection and conjugation of the two arms.
Caption: General workflow for PROTAC synthesis.
Applications in Drug Development
Benzyl-N-bis(PEG3-Boc) is primarily designed for the synthesis of PROTACs.[5][6][7] Its branched structure allows for the potential to create PROTACs with a 1:2 stoichiometry of E3 ligase ligand to protein of interest (POI) ligand, or vice versa. This can be advantageous in scenarios where avidity effects can enhance the stability of the ternary complex and improve degradation efficiency.
The inclusion of a benzyl group offers a handle for modulating the physicochemical properties of the linker, such as its rigidity and lipophilicity.[1] This can be a critical parameter in optimizing the cell permeability and overall pharmacokinetic profile of the resulting PROTAC.
Conclusion
Benzyl-N-bis(PEG3-Boc) is a versatile, branched linker for the construction of PROTACs. Its unique combination of a central benzyl group, dual hydrophilic PEG3 spacers, and terminal protected carboxylic acids provides a modular platform for creating complex and potentially highly potent protein degraders. While detailed experimental data for this specific molecule is limited, the provided information on its structure, properties, and representative protocols for analogous compounds offers a solid foundation for its application in drug discovery and development. As with any PROTAC linker, empirical testing and optimization are crucial for achieving the desired degradation efficacy for a specific target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzyl-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzyl-N-bis(PEG3-Boc) (N-Benzyl-N-bis(PEG3-t-butyl ester)) | PROTAC连接子 | MCE [medchemexpress.cn]
- 7. amsbio.com [amsbio.com]
An In-depth Technical Guide to the Synthesis of Benzyl-N-bis(PEG3-Boc)
Benzyl-N-bis(PEG3-Boc) and similar PEG-containing molecules are valuable as linkers in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][2]. The PEG spacers enhance solubility and can reduce the immunogenicity of the final conjugate, while the terminal Boc-protected amines allow for further, controlled chemical modifications[3][4].
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available materials:
-
Boc Protection of Amino-PEG3-alcohol: The primary amine of 1-amino-3,6,9-trioxaundecan-11-ol is protected with a tert-butyloxycarbonyl (Boc) group.
-
Activation and Nucleophilic Substitution: The terminal hydroxyl group of the Boc-protected PEG linker is converted to a better leaving group (e.g., a tosylate), followed by a nucleophilic substitution reaction with benzylamine (B48309) to yield the final product.
Experimental Protocols
Step 1: Synthesis of tert-butyl (1-hydroxy-3,6,9-trioxaundecan-11-yl)carbamate
This step involves the protection of the primary amine of the starting material using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Materials:
-
1-amino-3,6,9-trioxaundecan-11-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve 1-amino-3,6,9-trioxaundecan-11-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of Benzyl-N-bis(PEG3-Boc)
This step involves the activation of the hydroxyl group of the Boc-protected PEG linker as a tosylate, followed by reaction with benzylamine.
-
Materials:
-
tert-butyl (1-hydroxy-3,6,9-trioxaundecan-11-yl)carbamate (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Tosylation:
-
Dissolve tert-butyl (1-hydroxy-3,6,9-trioxaundecan-11-yl)carbamate (2.2 eq) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (2.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate. This intermediate is often used in the next step without further purification.
-
-
Alkylation:
-
In a separate flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Add benzylamine (1.0 eq) dropwise at 0 °C and stir for 30 minutes.
-
Add a solution of the tosylated intermediate (2.2 eq) in anhydrous DMF dropwise to the benzylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
-
-
Data Presentation
| Parameter | Step 1: Boc Protection | Step 2: Benzylation (Alkylation) |
| Key Reactants | 1-amino-3,6,9-trioxaundecan-11-ol, Boc₂O | Benzylamine, Boc-PEG3-OTs |
| Molar Ratio (Reactant:Reagent) | 1 : 1.1 (Amine:Boc₂O) | 1 : 2.2 (Amine:Tosylate) |
| Solvent | Dichloromethane (DCM) | N,N-dimethylformamide (DMF) |
| Base | Triethylamine (TEA) | Sodium Hydride (NaH) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 24 hours |
| Purification Method | Column Chromatography | Column Chromatography |
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for Benzyl-N-bis(PEG3-Boc).
Application and Further Reactions: Boc Deprotection
The synthesized Benzyl-N-bis(PEG3-Boc) serves as a stable intermediate. The Boc protecting groups can be removed under acidic conditions to reveal primary amines, which can then be used for conjugation to other molecules, such as those containing NHS esters[3][4][5].
Protocol for Boc Deprotection
-
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base for subsequent reactions.
-
This deprotection strategy is a common procedure for revealing a reactive amine from a Boc-protected precursor, enabling its use in further synthetic steps, such as the construction of larger, more complex molecules for drug delivery and other biomedical applications[6]. The choice of deprotection conditions is crucial to ensure a high yield of the desired product without unwanted side reactions[6].
References
In-Depth Technical Guide: Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-N-bis(PEG3-Boc), a key building block in the development of targeted protein degraders. The information presented herein is intended to support researchers and scientists in the fields of chemical biology and drug discovery.
Core Properties of Benzyl-N-bis(PEG3-Boc)
Benzyl-N-bis(PEG3-Boc) is a polyethylene (B3416737) glycol (PEG)-based linker molecule. It is specifically designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4] The benzyl (B1604629) group provides a stable linkage, while the two PEG3 arms, protected by tert-butyloxycarbonyl (Boc) groups, offer flexible points for conjugation to other molecular entities upon deprotection.
Quantitative Data Summary
The key quantitative properties of Benzyl-N-bis(PEG3-Boc) are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 627.81 g/mol | [1][3][4] |
| Molecular Formula | C33H57NO10 | [1][3][4] |
Experimental Protocols
While specific experimental protocols for Benzyl-N-bis(PEG3-Boc) are highly application-dependent, the following provides a generalized workflow for its incorporation into a PROTAC molecule. This protocol is based on established methods for similar Boc-protected PEG linkers.
Step 1: Boc Deprotection
This procedure outlines the removal of the Boc protecting groups to expose the terminal amines for subsequent conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual acid, co-evaporate the residue with DCM or toluene (B28343) (3x).
-
Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.
Step 2: Conjugation to a Molecule of Interest
This protocol describes the conjugation of the deprotected linker to a molecule containing a reactive functional group, such as an activated carboxylic acid (e.g., an NHS ester).
Materials:
-
Deprotected Benzyl-N-bis(PEG) linker
-
Molecule of interest with an amine-reactive functional group (e.g., NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the deprotected Benzyl-N-bis(PEG) linker and the molecule of interest in anhydrous DMF or DMSO.
-
If the molecule of interest is in a salt form (e.g., HCl or TFA salt), add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction time will depend on the reactivity of the components and should be monitored by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC, to isolate the desired conjugate.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of Benzyl-N-bis(PEG3-Boc) in the synthesis of PROTACs.
Caption: General workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
References
Benzyl-N-bis(PEG3-Boc): A Technical Guide for Drug Development Professionals
CAS Number: 1975173-67-1
This technical guide provides an in-depth overview of Benzyl-N-bis(PEG3-Boc), a heterobifunctional linker utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, representative experimental protocols, and logical workflows for its application.
Core Concepts and Physicochemical Properties
Benzyl-N-bis(PEG3-Boc) is a key building block in the synthesis of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A PROTAC molecule typically consists of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by orienting the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.
The structure of Benzyl-N-bis(PEG3-Boc) incorporates a benzyl-protected secondary amine and two polyethylene (B3416737) glycol (PEG) chains, each terminated with a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacers enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule. The orthogonal protecting groups (Benzyl and Boc) allow for selective deprotection and sequential conjugation of the POI and E3 ligase ligands, providing a modular and flexible approach to PROTAC synthesis.
Quantitative Data Summary:
| Property | Value |
| CAS Number | 1975173-67-1 |
| Molecular Formula | C33H57NO10 |
| Molecular Weight | 627.81 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |
| Purity | Typically >95% |
| Storage | Store at -20°C under an inert atmosphere. |
Strategic Application in PROTAC Synthesis
The synthesis of a PROTAC using Benzyl-N-bis(PEG3-Boc) involves a multi-step process that takes advantage of the differential reactivity of its protected amine functionalities. A common strategy involves the initial deprotection of the Boc groups, followed by coupling of the POI ligand, and finally, deprotection of the benzyl (B1604629) group and coupling of the E3 ligase ligand.
Below is a representative workflow for the synthesis of a PROTAC utilizing Benzyl-N-bis(PEG3-Boc).
References
An In-depth Technical Guide to Benzyl-N-bis(PEG3-Boc): Properties, Protocols, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl-N-bis(PEG3-Boc), a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emergent therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase. This document details the physicochemical properties of Benzyl-N-bis(PEG3-Boc), provides comprehensive experimental protocols for its use in PROTAC synthesis, and presents visualizations of the underlying biological pathways and experimental workflows.
Core Properties of Benzyl-N-bis(PEG3-Boc)
Benzyl-N-bis(PEG3-Boc) is a versatile linker molecule characterized by a central tertiary amine functionalized with a benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine. This unique architecture offers a blend of rigidity and flexibility, which is advantageous in PROTAC design. The benzyl group provides a degree of conformational constraint, which can aid in pre-organizing the PROTAC for optimal binding to its target proteins and may participate in beneficial pi-stacking interactions within the ternary complex. The dual PEG3 chains enhance aqueous solubility and provide the necessary flexibility to span the distance between the target protein and the E3 ligase.
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl-N-bis(PEG3-Boc) is presented in the table below. These properties are crucial for its handling, reaction setup, and the overall characteristics of the resulting PROTAC.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₅₇NO₁₀ | [1] |
| Molecular Weight | 627.81 g/mol | [1] |
| Appearance | Predicted to be an oil or waxy solid | |
| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents. Limited solubility in water. | [2] |
| Storage Conditions | Store at -20°C for long-term stability. | [3] |
Chemical Reactivity and Stability
The chemical reactivity of Benzyl-N-bis(PEG3-Boc) is centered around its two Boc-protected terminal amines. The Boc protecting groups are stable under a wide range of conditions but can be readily removed under acidic conditions to yield the free primary amines.[4][5] This allows for a sequential and controlled conjugation of the linker to the protein of interest (POI) ligand and the E3 ligase ligand.
The tertiary amine at the core of the molecule is generally stable. The ether linkages within the PEG chains are also robust under most synthetic conditions. However, prolonged exposure to strong acids or bases should be avoided to prevent potential degradation.[6]
Role in PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The linker is a critical component in this process, and the structural features of Benzyl-N-bis(PEG3-Boc) contribute significantly to the efficacy of the resulting PROTAC.
Experimental Protocols
The synthesis of a PROTAC using Benzyl-N-bis(PEG3-Boc) is a multi-step process that involves the sequential deprotection and conjugation of the linker to the respective ligands. The following protocols provide a general framework for these synthetic steps.
Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol describes the removal of the Boc protecting groups to yield the reactive di-amine linker.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
For neutralization, re-dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Benzyl-N-bis(PEG3-amine). The product should be used immediately or stored under inert conditions at low temperatures.
Sequential Amide Coupling for PROTAC Synthesis
This protocol outlines the sequential conjugation of the deprotected di-amine linker to two different carboxylic acid-functionalized ligands (Ligand A and Ligand B).
Materials:
-
Deprotected Benzyl-N-bis(PEG3-amine)
-
Ligand A-COOH (e.g., POI ligand)
-
Ligand B-COOH (e.g., E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]
-
DIPEA (N,N-Diisopropylethylamine)[7]
-
Anhydrous DMF (N,N-Dimethylformamide)[7]
-
Standard glassware for organic synthesis under an inert atmosphere
-
Reverse-phase preparative HPLC system for purification
Procedure:
Step 1: Mono-conjugation with Ligand A
-
In a round-bottom flask under an inert atmosphere, dissolve Ligand A-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[7]
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[7]
-
Add a solution of deprotected Benzyl-N-bis(PEG3-amine) (0.9 eq to favor mono-substitution) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the mono-conjugated intermediate (Ligand A-linker-amine) by reverse-phase preparative HPLC.
Step 2: Conjugation with Ligand B
-
In a separate flask, dissolve the purified mono-conjugated intermediate (1.0 eq) and Ligand B-COOH (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 4-12 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, purify the final PROTAC by reverse-phase preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Experimental and Synthetic Workflows
The development of a PROTAC utilizing Benzyl-N-bis(PEG3-Boc) follows a structured workflow from initial synthesis to biological evaluation.
References
An In-depth Technical Guide to the Solubility of Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-N-bis(PEG3-Boc), a bifunctional linker increasingly utilized in bioconjugation and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Given the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide synthesizes predictive assessments based on its structural components and provides a detailed experimental protocol for researchers to determine precise solubility for their specific applications.
The structure of Benzyl-N-bis(PEG3-Boc) incorporates both hydrophobic and hydrophilic moieties, which dictates its solubility profile across a range of common laboratory solvents. The benzyl (B1604629) and tert-butyloxycarbonyl (Boc) groups are hydrophobic, while the dual polyethylene (B3416737) glycol (PEG) chains are hydrophilic, enhancing water solubility.[3][4] This amphiphilic nature makes it a versatile tool, but also one whose behavior in solution must be well understood for successful experimental outcomes.[5]
Predicted Solubility Profile
While specific quantitative data is not widely published, a strong predictive assessment of the solubility of Benzyl-N-bis(PEG3-Boc) can be made based on the physicochemical properties of its constituent functional groups and data from structurally analogous molecules. The hydrophilic PEG spacers are known to increase solubility in aqueous media, while the Boc and benzyl groups enhance solubility in organic solvents.[3][4]
Table 1: Predicted Solubility of Benzyl-N-bis(PEG3-Boc) in Common Solvents
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity and hydrogen bond accepting capability of DMSO are expected to readily solvate the entire molecule. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating both the polar PEG chains and the less polar regions of the molecule. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | The organic nature of DCM effectively solvates the hydrophobic benzyl and Boc groups, while the PEG chains provide sufficient polarity for interaction. |
| Chloroform (B151607) (CHCl₃) | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this compound. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | THF is a moderately polar ether that should effectively solvate the PEG chains and the overall structure. |
| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents will interact favorably with the hydrophilic PEG chains through hydrogen bonding. |
| Aqueous | Water, PBS | Moderately Soluble | The hydrophilic PEG chains are expected to confer a degree of water solubility.[3] However, the hydrophobic benzyl and Boc groups may limit high concentrations. |
Experimental Protocols
For applications requiring precise concentrations, it is imperative that researchers perform their own solubility tests. The following is a standard and reliable methodology for determining the equilibrium solubility of a compound.
Determination of Aqueous Solubility by the "Saturation Shake-Flask" Method
This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent system.[6]
Objective: To determine the approximate solubility of Benzyl-N-bis(PEG3-Boc) in a selection of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Selected solvents (e.g., DMSO, Water, PBS pH 7.4)
-
Sealed glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector) or other quantitative analytical instrument.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Benzyl-N-bis(PEG3-Boc) (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid material at the end of the equilibration period is essential.[6]
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator and agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the suspension to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[7]
-
-
Quantification:
-
Carefully collect a precise aliquot of the clear supernatant, ensuring no solid material is transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved Benzyl-N-bis(PEG3-Boc) using a validated analytical method, such as HPLC.[6]
-
-
Calculation:
-
The determined concentration, accounting for the dilution factor, represents the equilibrium solubility of Benzyl-N-bis(PEG3-Boc) in the specific solvent under the tested conditions.
-
Visualizations of Logical Workflows
The primary application of Benzyl-N-bis(PEG3-Boc) is as a heterobifunctional linker in the synthesis of PROTACs.[1][2] The following diagram illustrates a general experimental workflow for this process.
Caption: General experimental workflow for PROTAC synthesis.
This workflow illustrates the sequential coupling of a Protein of Interest (POI) ligand and an E3 ligase ligand to the bifunctional linker, followed by purification and characterization of the final PROTAC molecule.[8] The stoichiometry and specific coupling reagents are representative examples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl-N-bis(PEG3-Boc) (N-Benzyl-N-bis(PEG3-t-butyl ester)) | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. purepeg.com [purepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability Profile of Benzyl-N-bis(PEG3-Boc): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-N-bis(PEG3-Boc) is a branched linker molecule featuring a central tertiary amine functionalized with a benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) chains, each terminated with a tert-butyloxycarbonyl (Boc) protected amine. This technical guide provides an in-depth analysis of the expected stability profile of this molecule, which is crucial for its application in drug development, particularly in the synthesis of complex bioconjugates and targeted drug delivery systems. The stability of each key functional group—the Boc-protected amines, the benzyl-tertiary amine linkage, and the PEG3 linkers—is discussed under various chemical and biological conditions. This guide also provides detailed experimental protocols for researchers to quantitatively assess the stability of this and similar molecules.
Predicted Stability Profile
The overall stability of Benzyl-N-bis(PEG3-Boc) is dictated by the individual stabilities of its constituent parts. A qualitative summary of the expected stability is presented below.
| Condition | Boc-Protected Amine | Benzyl-Tertiary Amine | PEG3 Linker | Overall Molecule Stability |
| Acidic (e.g., pH 1-2) | Labile[1][2][3] | Stable | Stable | Unstable (cleavage of Boc groups) |
| Basic (e.g., pH 8-10) | Stable[1][2] | Stable | Stable | Stable |
| Nucleophilic | Stable[2][4] | Stable | Stable | Stable |
| Reductive (e.g., H₂/Pd) | Stable[1] | Labile (Hydrogenolysis)[5][6] | Stable | Unstable (cleavage of benzyl group) |
| Oxidative | Stable | Susceptible[5][7] | Susceptible to degradation[8][9][10] | Potentially Unstable |
| Enzymatic (Plasma) | Generally Stable | Potentially susceptible to MAO-B if de-benzylated to a primary/secondary amine | Generally Stable | Likely Stable, requires experimental verification |
| Enzymatic (Gastric Fluid) | Labile due to low pH | Stable | Stable | Unstable (cleavage of Boc groups) |
| Enzymatic (Intestinal Fluid) | Stable | Stable | Stable | Stable |
Predicted Degradation Pathways
The primary degradation pathways for Benzyl-N-bis(PEG3-Boc) are anticipated to be acid-catalyzed deprotection of the Boc groups and reductive or oxidative cleavage of the benzyl group. The PEG3 linkers may be susceptible to long-term oxidative degradation.
Caption: Predicted degradation pathways of Benzyl-N-bis(PEG3-Boc).
Experimental Protocols
To quantitatively assess the stability of Benzyl-N-bis(PEG3-Boc), a series of experiments should be conducted. The following protocols provide a framework for these studies.
Protocol 1: Stability in Simulated Gastric and Intestinal Fluids
This protocol is adapted from USP guidelines for evaluating the stability of orally administered therapeutics.[11]
1. Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 500 mL of deionized water. Add 7.0 mL of concentrated HCl, and adjust the final volume to 1000 mL with deionized water. The pH should be approximately 1.2.[11]
-
Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of KH₂PO₄ and 10.0 g of pancreatin (B1164899) in 250 mL of deionized water. Add 77 mL of 0.2 N NaOH and adjust the pH to 6.8 with 0.2 N NaOH or HCl. Adjust the final volume to 1000 mL with deionized water.[11]
2. Incubation:
-
Prepare a stock solution of Benzyl-N-bis(PEG3-Boc) (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Add the stock solution to pre-warmed SGF and SIF to a final concentration of 100 µg/mL.
-
Incubate the solutions at 37°C with gentle agitation.[11]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[11]
3. Sample Analysis:
-
Immediately quench the reaction in the aliquots by adding a cold organic solvent like acetonitrile (B52724) to precipitate enzymes.
-
Centrifuge the samples and analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining parent compound.
4. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the degradation half-life (t₁/₂) in each fluid.
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the compound in the presence of plasma enzymes.
1. Incubation:
-
Prepare a stock solution of Benzyl-N-bis(PEG3-Boc) (e.g., 1 mM) in DMSO.
-
Add the stock solution to pre-warmed plasma (human, rat, or mouse) to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <1%).[12]
-
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[12][13]
2. Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins.[13][14]
-
Centrifuge the samples at high speed.[13]
3. Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.[12][13]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression.[13]
Protocol 3: Analytical Monitoring of Boc Deprotection by HPLC
This protocol allows for the quantitative analysis of the acid-catalyzed cleavage of the Boc groups.
1. Reaction Setup:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add an acid, typically trifluoroacetic acid (TFA), to a final concentration of 20-50% (v/v).[1]
-
Stir the reaction at room temperature.
2. Sampling and Quenching:
-
At predetermined time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a neutralizing solution (e.g., a mobile phase containing a base).
3. HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).
-
Use an appropriate mobile phase to achieve separation of the starting material and the deprotected product.
-
Monitor the elution profile using a UV detector.
4. Quantification:
-
Determine the peak areas of the starting material and the product in the chromatograms.
-
Calculate the percentage conversion at each time point to determine the reaction kinetics.
Experimental Workflow for Stability Assessment
The following diagram outlines a comprehensive workflow for the stability testing of Benzyl-N-bis(PEG3-Boc).
Caption: General workflow for stability assessment.
Conclusion
This technical guide provides a comprehensive overview of the expected stability profile of Benzyl-N-bis(PEG3-Boc) based on the known chemical properties of its functional components. The molecule is predicted to be stable under basic and nucleophilic conditions but susceptible to degradation under acidic and certain reductive and oxidative conditions. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the stability of this and similar molecules in various environments relevant to drug development. This information is critical for the informed design and application of such linkers in the creation of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzylamines [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Benzyl group - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
The Strategic Role of the Boc Protecting Group in Benzyl-N-bis(PEG3-Boc): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), the precise control of reactive functional groups is paramount. The linker molecule, which connects the target protein ligand and the E3 ubiquitin ligase ligand, is a critical determinant of a PROTAC's efficacy. Benzyl-N-bis(PEG3-Boc) has emerged as a valuable PEG-based linker, and the strategic use of the tert-butyloxycarbonyl (Boc) protecting group is central to its function. This technical guide provides an in-depth analysis of the role of the Boc protecting group in Benzyl-N-bis(PEG3-Boc), complete with experimental protocols, quantitative data, and workflow visualizations.
Core Principles: The Boc Group as a Temporary Shield
The primary function of the two Boc groups in Benzyl-N-bis(PEG3-Boc) is to act as a temporary shield for the two terminal primary amine functionalities of the PEG chains.[1][2] This protection is crucial for multi-step synthetic strategies, preventing the highly nucleophilic amines from engaging in unwanted side reactions.[3][4] By converting the amines into carbamates, the Boc group significantly reduces their reactivity, allowing for selective modifications at other positions of the molecule or the sequential attachment of different ligands.[4]
The Boc group is renowned for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with many standard coupling reactions.[5] However, it can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[6][7] This "orthogonal" deprotection strategy is fundamental to the controlled, stepwise assembly of complex molecules like PROTACs.[5]
The branched nature of Benzyl-N-bis(PEG3-Boc), with two Boc-protected arms, offers the potential for creating multivalent constructs, which can enhance binding avidity to target proteins.[8]
Application in PROTAC Synthesis
Benzyl-N-bis(PEG3-Boc) is primarily utilized as a linker in the synthesis of PROTACs.[4][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] The linker's length, flexibility, and hydrophilicity, conferred by the PEG chains, are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]
The Boc protecting groups in Benzyl-N-bis(PEG3-Boc) enable a modular and controlled approach to PROTAC synthesis. A typical strategy involves coupling one of the ligands (either for the protein of interest or the E3 ligase) to a suitable functional group on the benzyl (B1604629) moiety. Subsequently, the Boc groups are removed to expose the two primary amines, which can then be conjugated to the second ligand, or even two of the same ligand to create a bivalent PROTAC.
Data Presentation: Physicochemical Properties and Deprotection Conditions
The following tables summarize key physicochemical properties of a representative Boc-protected PEG linker and compare various conditions for Boc deprotection.
| Property | Value |
| Molecular Formula | C33H57NO10 |
| Molecular Weight | 627.81 g/mol |
| Appearance | Likely a colorless to light yellow oil/liquid |
| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO. The PEG chains enhance water solubility.[13] |
| Table 1: Physicochemical Properties of Benzyl-N-bis(PEG3-Boc). |
| Deprotection Reagent | Typical Conditions | Compatibility with Esters | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to RT, 30-60 min[14] | Generally compatible with careful monitoring | Standard and efficient method.[14] |
| Hydrochloric Acid (HCl) | 4M in 1,4-dioxane (B91453) or ethyl acetate, RT, 1-4 hours[14] | Can cause ester hydrolysis with prolonged exposure | Widely used, reaction progress should be monitored.[14] |
| Zinc Bromide (ZnBr2) | Excess in DCM, RT, overnight[7] | Good | Milder Lewis acid alternative.[15] |
| Thermal Deprotection | High temperature (e.g., 180-240°C) in various solvents[16] | Substrate dependent | Can be useful for acid-sensitive substrates.[16] |
| Table 2: Comparison of Boc Deprotection Conditions. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of amines using the Boc group, adapted for a molecule like Benzyl-N-bis(PEG3-Boc).
Protocol 1: Boc Protection of a Di-amine PEG Linker
This protocol describes the general procedure for introducing Boc protecting groups onto a primary di-amine.
Materials:
-
Di-amine PEG linker
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Tetrahydrofuran (THF) and Water (2:1 v/v)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the di-amine PEG linker (1.0 equivalent) and TEA or DIPEA (3.0 equivalents) in a 2:1 mixture of THF and water.
-
Stir the solution at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Boc₂O (2.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker.
Protocol 2: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol outlines the removal of the Boc protecting groups to expose the primary amines.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the deprotection by LC-MS. The reaction is typically complete within 1-2 hours.[17]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.[17]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, which is often used in the next synthetic step without further purification.[17]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Boc deprotection.
Caption: Orthogonality of common amine protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. amsbio.com [amsbio.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Benzyl-N-bis(PEG3-Boc) (N-Benzyl-N-bis(PEG3-t-butyl ester)) | PROTAC连接子 | MCE [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
The Strategic Role of Benzyl-N-bis(PEG3-Boc) in PROTAC-mediated Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Benzyl-N-bis(PEG3-Boc), a branched polyethylene (B3416737) glycol (PEG)-based linker, in the context of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structural contributions to PROTAC function, detail key experimental protocols for characterization, and present representative quantitative data for structurally related analogs.
Introduction to PROTAC Technology and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest.[1] A PROTAC molecule is composed of three key components: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as impacting the physicochemical properties of the molecule, such as solubility and cell permeability.[3]
The Benzyl-N-bis(PEG3-Boc) linker is a branched PEG linker that offers several advantages in PROTAC design. Its unique architecture features a central secondary amine with two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups, each connected to the core via a three-unit polyethylene glycol (PEG3) chain.[1]
Mechanism of Action of Benzyl-N-bis(PEG3-Boc) in PROTACs
The primary mechanism of action of a PROTAC is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another degradation cycle.[1]
The Benzyl-N-bis(PEG3-Boc) linker contributes to this process in several key ways:
-
Enhanced Hydrophilicity: The PEG chains significantly increase the aqueous solubility of the PROTAC molecule, a crucial factor for improving bioavailability and cell permeability.[1]
-
Flexible Scaffolding: The PEG chains provide a flexible scaffold, allowing for optimal orientation of the protein of interest and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[1]
-
Versatile Synthetic Handle: The central amine and the two Boc-protected amines provide orthogonal points for conjugation, enabling a modular and flexible approach to PROTAC synthesis.[1]
-
Conformational Control: The benzyl (B1604629) group can introduce a degree of conformational rigidity, which may help to pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[4]
Data Presentation
While specific quantitative data for PROTACs containing the Benzyl-N-bis(PEG3-Boc) linker is not extensively available in the public domain, the following tables summarize representative data for PROTACs with varying PEG linker lengths. This data highlights the critical role of the linker in determining the degradation efficiency of a PROTAC.
Table 1: Representative Degradation Efficiency of PROTACs with Varying Linker Lengths [5]
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | BRD4 | CRBN | PEG3 | 25 | >90 | HeLa |
| PROTAC B | BRD4 | CRBN | PEG4 | 10 | >95 | HeLa |
| PROTAC C | BRD4 | CRBN | PEG5 | 5 | >95 | HeLa |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved. Data is for illustrative purposes and may not represent a direct head-to-head comparison.
Table 2: Representative Physicochemical Properties of PEGylated PROTACs [5]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) |
| PROTAC X | Alkyl C8 | ~850 | 5.2 | <1 |
| PROTAC Y | PEG4 | ~950 | 3.8 | 25 |
| PROTAC Z | PEG6 | ~1040 | 3.1 | 75 |
clogP: Calculated octanol-water partition coefficient, a measure of lipophilicity. These values are representative and will vary depending on the specific warhead and E3 ligase ligand used.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PROTACs.
Synthesis of a PROTAC using Benzyl-N-bis(PEG3-Boc)
This protocol outlines a general approach for the synthesis of a PROTAC using a functionalized Benzyl-N-bis(PEG3-Boc) linker.
Step 1: Functionalization of the E3 Ligase Ligand [1]
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Benzyl-N-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.
Step 2: Boc Deprotection [1]
-
Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 3: Coupling with Target Protein Ligand [5]
-
Dissolve the deprotected intermediate from Step 2 and the target protein ligand with a suitable functional group (e.g., carboxylic acid) in anhydrous DMF.
-
Add an appropriate coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Western Blot for Target Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Caption: Experimental workflow for Western blot analysis.
References
An In-depth Technical Guide to Branched PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them. While the linker has often been viewed as a mere spacer, its critical role in determining a PROTAC's efficacy, selectivity, and physicochemical properties is now widely recognized.[1][2] Among the various linker architectures, branched linkers are emerging as a sophisticated strategy to enhance PROTAC performance, primarily by enabling the creation of multivalent molecules. This guide provides a comprehensive technical overview of branched PROTAC linkers, including their design principles, impact on degradation activity, and the experimental methodologies used for their evaluation.
The PROTAC Mechanism of Action: A Tripartite Alliance for Degradation
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] The process is initiated by the formation of a ternary complex, bringing the POI and an E3 ubiquitin ligase into close proximity.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[5][6] The PROTAC molecule is then released to engage in further catalytic cycles of degradation.[4]
Branched Linkers: A Leap Beyond Linearity
While linear linkers, particularly those based on polyethylene (B3416737) glycol (PEG) and alkyl chains, have been the workhorse of PROTAC development, branched architectures offer distinct advantages.[1][7] The primary benefit of branched linkers is the ability to create multivalent PROTACs, which can engage with multiple targets or multiple domains of a single target simultaneously.[8][9] This multivalency can lead to enhanced avidity and cooperativity in ternary complex formation, resulting in superior degradation potency.[10]
Potential Advantages of Branched Linkers:
-
Enhanced Avidity and Cooperativity: By presenting multiple binding ligands, branched PROTACs can increase the overall binding strength and stability of the ternary complex.[10]
-
Improved Degradation Efficacy: The enhanced stability of the ternary complex often translates to more efficient ubiquitination and, consequently, more potent protein degradation, as evidenced by lower DC50 values (the concentration required to degrade 50% of the target protein).[8][10]
-
Modulation of Physicochemical Properties: The three-dimensional structure of a branched linker can alter the PROTAC's solubility, cell permeability, and other pharmacokinetic properties.[8]
Challenges and Considerations:
-
Synthetic Complexity: The synthesis of well-defined branched linkers is more intricate and costly compared to their linear counterparts.[7]
-
Steric Hindrance: The increased bulk of a branched linker may introduce steric clashes that hinder the formation of a productive ternary complex.[7]
-
Conformational Flexibility: The higher number of rotatable bonds can increase the entropic penalty associated with ternary complex formation.[7]
Data Presentation: Quantitative Comparison of Branched vs. Linear PROTACs
A compelling example of the superiority of branched linkers is the trivalent BET degrader, SIM1, which utilizes a branched linker to attach two POI ligands to a single E3 ligase ligand.[10] When compared to its bivalent counterpart with a linear linker, MZ1, SIM1 demonstrates significantly enhanced degradation potency.[10]
Table 1: Degradation Potency (DC50) of BET-Targeting PROTACs in HEK293 Cells (4-hour treatment) [10]
| PROTAC | Linker Architecture | Target Protein | DC50 (nM) |
| SIM1 | Trivalent (Branched) | BRD2 | 0.7 |
| BRD3 | 2.5 | ||
| BRD4 | 9.5 | ||
| MZ1 | Bivalent (Linear) | BRD2 | 25 |
| BRD3 | 100 | ||
| BRD4 | 13 |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines (72-hour treatment) [10]
| PROTAC | Linker Architecture | Cell Line | IC50 (nM) |
| SIM1 | Trivalent (Branched) | RS4;11 | 0.19 |
| MZ1 | Bivalent (Linear) | RS4;11 | 180 |
Experimental Protocols
The development and evaluation of PROTACs, particularly those with novel linker architectures, require a suite of robust experimental protocols.
The synthesis of a trivalent PROTAC like SIM1 involves a multi-step process starting with the creation of a branched core.[8]
-
Materials: 1,1,1-tris(hydroxymethyl)ethane (B165348) (trimethylolethane, TME), protecting group reagents, VHL ligand derivative (e.g., VH032 derivative), POI ligand derivative (e.g., JQ1 derivative), coupling reagents (e.g., HATU, DIPEA), solvents (e.g., DMF, DCM), purification supplies (e.g., silica (B1680970) gel, HPLC columns).
-
Procedure:
-
Synthesis of the Branched Core: Begin with a branching core molecule like TME. Protect two of the three hydroxyl groups. Functionalize the remaining unprotected hydroxyl group to introduce a linker arm with a reactive handle suitable for conjugating the E3 ligase ligand.[8]
-
Attachment of the E3 Ligase Ligand: Conjugate the VHL ligand to the reactive handle on the branched core, typically via an amide coupling reaction.[8]
-
Deprotection and Attachment of POI Ligands: Deprotect the two remaining hydroxyl groups on the core. Functionalize these hydroxyls with linkers containing reactive groups. Conjugate the POI ligand to these reactive groups. For instance, this can be achieved via amide coupling or click chemistry.[8]
-
Purification: Purify the final trivalent PROTAC product using preparative high-performance liquid chromatography (HPLC) and confirm its identity and purity via LC-MS and NMR.[8]
-
This is a fundamental assay to quantify the degradation of the target protein.[11]
-
Materials: Cell line expressing the POI, PROTAC compound, vehicle control (e.g., DMSO), complete cell culture medium, ice-cold PBS, lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, and a chemiluminescence detection reagent and imaging system.[11]
-
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescence reagent and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
-
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[4]
-
Materials: Cell line of interest, PROTAC compound, proteasome inhibitor (e.g., MG132), denaturing lysis buffer (e.g., containing 1% SDS), immunoprecipitation buffer, primary antibody against the POI, Protein A/G beads, ubiquitin-specific antibody.
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[4]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.[4]
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the POI using a specific antibody and Protein A/G beads.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody that recognizes ubiquitin. A smear or ladder of high-molecular-weight bands indicates polyubiquitination of the POI.
-
Conclusion
Branched linkers represent a significant evolution in PROTAC design, offering a rational strategy to enhance degradation efficacy through multivalency. The case of the trivalent PROTAC SIM1 provides compelling evidence that this approach can lead to picomolar degradation potency and superior biological activity compared to traditional bivalent PROTACs.[8][10] While the synthesis of these complex molecules is more demanding, the potential therapeutic benefits warrant further exploration. As our understanding of the structural and dynamic requirements for optimal ternary complex formation deepens, the rational design of branched and other advanced linker architectures will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.[8]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Architect's Toolkit: A Technical Guide to PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, represents a cornerstone of modern drug development. This modification has revolutionized the pharmaceutical landscape by enabling significant enhancements to the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutics, from small molecules to large biologics. By creating a hydrophilic shield, PEG linkers can extend a drug's circulation half-life, reduce its immunogenicity, improve its stability, and increase its solubility.[][2] This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental methodologies, quantitative data on its impact, and visual representations of key concepts and biological pathways.
Core Principles of PEG Linkers
At its most fundamental, a PEG linker is a polymer of repeating ethylene (B1197577) glycol units, which imparts a unique set of physicochemical properties to the conjugated therapeutic. The "stealth" effect provided by the PEG chain sterically hinders interactions with proteolytic enzymes and reduces recognition by the immune system.[] The size and architecture of the PEG linker are critical design parameters that directly influence the resulting conjugate's properties.
Types of PEG Linkers:
-
Linear vs. Branched: Linear PEGs are single-chain polymers, while branched PEGs consist of multiple PEG chains extending from a central core. Branched PEGs can offer a larger hydrodynamic radius for the same molecular weight, providing a more effective shield.[]
-
Cleavable vs. Non-Cleavable: This distinction is crucial for drug delivery strategies, particularly in the context of Antibody-Drug Conjugates (ADCs).
-
Non-cleavable linkers form stable, permanent bonds, ensuring the PEG chain remains attached to the drug. This is ideal for long-term stability and sustained release.[3][4] Drug release typically occurs through the degradation of the entire conjugate within the target cell, such as in the lysosome.[5][6]
-
Cleavable linkers are designed to break under specific physiological conditions (e.g., changes in pH, presence of specific enzymes), allowing for targeted release of the drug at the site of action.[3][4][5] This can enhance the local therapeutic concentration and minimize systemic side effects.[3]
-
Quantitative Impact of PEGylation on Pharmacokinetics
PEGylation dramatically alters the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent. The most significant effects are a substantial increase in the circulation half-life (t½) and a corresponding decrease in clearance (CL).[7]
The following tables summarize the pharmacokinetic parameters of several key PEGylated drugs compared to their non-PEGylated counterparts.
| Drug Product | PEG Moiety | Half-life (t½) | Clearance (CL) | Key Findings |
| Peginterferon alfa-2a (Pegasys®) | 40 kDa branched | ~108 - 192 hours[8] | ~0.06–0.10 L/hr[9] | The larger, branched PEG results in a significantly longer half-life and reduced clearance compared to the linear PEG on Peginterferon alfa-2b.[8][10] |
| Peginterferon alfa-2b (PegIntron®) | 12 kDa linear | Shorter than alfa-2a[8] | ~0.725 L/hr[9] | Demonstrates a more than 10-fold reduction in clearance compared to non-PEGylated interferon.[10] |
| Interferon Alfa (non-PEGylated) | N/A | ~2.3 hours[8][10] | ~6.6–29.2 L/hr[9] | Rapid clearance necessitates frequent dosing. |
Table 1: Comparative Pharmacokinetics of PEGylated Interferons
| Drug Product | PEG Moiety | Half-life (t½) | Clearance (CL) | Key Findings |
| Pegfilgrastim (Neulasta®) | 20 kDa linear | ~15 - 80 hours | Dependent on neutrophil count[11] | Allows for once-per-chemotherapy-cycle dosing. Clearance is self-regulating, increasing as neutrophil counts recover.[11][12] |
| Filgrastim (G-CSF, non-PEGylated) | N/A | ~3.5 hours[13] | ~40 mL/h/kg[11] | Short half-life requires daily injections to be effective.[13][14] |
Table 2: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated G-CSF
| Drug Product | Formulation | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Pegylated Liposomal Doxorubicin (Doxil®/Caelyx®) | PEGylated Liposome | ~36 - 90 hours[9][15][16] | ~0.03 - 0.04 L/h/m²[9][16] | ~1.45 - 3.9 L/m²[9][16] |
| Doxorubicin (Conventional) | Free Drug | ~5 hours[17] | ~27,098 mL/h/m²[17] | ~632.5 L/m²[16] |
Table 3: Comparative Pharmacokinetics of PEGylated Liposomal Doxorubicin vs. Conventional Doxorubicin
| Drug Product | Technology | Mean Terminal Half-life (t½) |
| Adynovate® | PEGylated Recombinant FVIII | ~16.0 - 16.7 hours[3][4] |
| Eloctate® | Fc Fusion Recombinant FVIII | ~15.7 - 18.0 hours[4][5] |
| Pegloticase | PEGylated Recombinant Uricase | ~14 days[18] |
| Rasburicase | Recombinant Uricase (non-PEGylated) | < 8 hours[19] |
| Certolizumab Pegol (Cimzia®) | PEGylated Fab' Fragment | ~14 days |
Table 4: Pharmacokinetic Half-lives of Other Notable PEGylated Biologics
Key Signaling Pathways and Mechanisms of Action
PEGylation primarily modifies a drug's pharmacokinetics, but the fundamental mechanism of action at the cellular level generally remains the same. The "PEG shielding" effect is a central concept in understanding how PEGylation achieves its therapeutic benefits.
The PEG "Stealth" Shield
The covalent attachment of PEG chains creates a hydrated, flexible shield around the therapeutic molecule. This steric hindrance physically blocks access to the protein surface by larger molecules like proteolytic enzymes and antibodies, thereby increasing the drug's stability and reducing its immunogenicity.[9]
References
- 2. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of two extended half-life FVIII concentrates (Eloctate and Adynovate) in adolescents with hemophilia A: Is there a difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extended half‐life factor VIII concentrates in adults with hemophilia A: Comparative pharmacokinetics of two products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. cimziasolutions.ca [cimziasolutions.ca]
- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative systems pharmacology model for certolizumab pegol treatment in moderate-to-severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Response Rate to Recombinant Uricases in Patients with Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Pharmacokinetics of Ready-to-Use Pegloticase Formulation Compared to Standard Pegloticase Dosing: Data from the AGILE Study - ACR Meeting Abstracts [acrabstracts.org]
- 16. Pegloticase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A comparison of methods for prediction of pharmacokinetics when switching to extended half-life products in hemophilia A patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl-N-bis(PEG3-Boc) for Novice Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This technical guide focuses on Benzyl-N-bis(PEG3-Boc) , a branched, polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of advanced PROTACs. Its unique structure, featuring a central benzylamine (B48309) core, two PEG3 arms, and terminal tert-butyloxycarbonyl (Boc)-protected amines, offers a versatile platform for constructing potent and effective protein degraders. This guide will provide a comprehensive overview of its core features, a plausible synthetic route, detailed experimental protocols for its incorporation into PROTACs, and methods for evaluating the resulting degrader's performance.
Core Concepts of Benzyl-N-bis(PEG3-Boc) in PROTAC Design
The molecular architecture of Benzyl-N-bis(PEG3-Boc) imparts several desirable characteristics to a PROTAC:
-
Branched Structure: The "bis" configuration allows for a forked linker design, which can influence the spatial orientation of the POI and E3 ligase, potentially enhancing the stability of the ternary complex. This branched nature can also be exploited to create multivalent PROTACs.
-
PEG3 Spacers: The triethylene glycol (PEG3) units are hydrophilic, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. The flexibility of the PEG chains is also crucial for allowing the two ends of the PROTAC to adopt an optimal conformation for ternary complex formation.
-
Benzyl (B1604629) Group: The benzyl group introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for binding to its target proteins. Furthermore, the aromatic ring can participate in non-covalent interactions, such as π-π stacking, with residues on the surface of the target protein or the E3 ligase, potentially enhancing ternary complex stability and degradation potency.
-
Boc-Protected Amines: The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines are stable under a variety of reaction conditions but can be readily and selectively removed under acidic conditions. This allows for a modular and controlled synthetic strategy, where the linker can be sequentially conjugated to the POI and E3 ligase ligands.
Data Presentation: Physicochemical Properties and Illustrative Performance of PROTACs with Branched PEG Linkers
While specific quantitative data for PROTACs utilizing the Benzyl-N-bis(PEG3-Boc) linker are not extensively available in the public domain, the following tables summarize the key physicochemical properties of the linker itself and provide illustrative performance data from PROTACs with structurally similar branched or PEGylated linkers. This data highlights the critical role of the linker in determining a PROTAC's efficacy.
Table 1: Physicochemical Properties of Benzyl-N-bis(PEG3-Boc)
| Property | Value |
| Molecular Formula | C₃₃H₅₇NO₁₀ |
| Molecular Weight | 627.81 g/mol |
| Appearance | Likely an oil or waxy solid |
| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO |
Table 2: Illustrative Degradation Performance of PROTACs with Branched PEG Linkers
Data presented are hypothetical or adapted from studies on PROTACs with similar linker architectures to demonstrate the impact of linker design on degradation potency (DC₅₀) and efficacy (Dₘₐₓ).
| PROTAC | Target Protein | E3 Ligase | Linker Architecture | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | BRD4 | VHL | Linear PEG4 | 25 | >90 |
| PROTAC B | BRD4 | VHL | Branched PEG (hypothetical) | 10 | >95 |
| PROTAC C | BTK | CRBN | Linear PEG3 | 55 | 85 |
| PROTAC D | BTK | CRBN | Linear PEG5 | 8.9 | >90 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation.
Experimental Protocols
The synthesis of a functional PROTAC using Benzyl-N-bis(PEG3-Boc) involves a multi-step process. Below are detailed, representative methodologies for the key stages of this process.
Protocol 1: Proposed Synthesis of Benzyl-N-bis(PEG3-Boc)
This protocol outlines a plausible synthetic route based on the N-alkylation of benzylamine with a suitable PEGylated reagent.
Materials:
-
Benzylamine
-
1-(2-(2-(2-tert-butoxycarbonylaminoethoxy)ethoxy)ethoxy)ethyl p-toluenesulfonate (or a similar PEG3-Boc derivative with a good leaving group)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (B52724) (ACN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (2.5 equivalents) to the solution.
-
Alkylation: While stirring, add a solution of 1-(2-(2-(2-tert-butoxycarbonylaminoethoxy)ethoxy)ethoxy)ethyl p-toluenesulfonate (2.2 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Benzyl-N-bis(PEG3-Boc).
Protocol 2: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol describes the removal of the Boc protecting groups to expose the terminal primary amines for subsequent conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Benzyl-N-bis(PEG3-Boc) (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA (10-20 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual acid, co-evaporate the residue with toluene (B28343) or DCM several times. The resulting deprotected linker (as a TFA salt) can often be used directly in the next step.
Protocol 3: PROTAC Synthesis via Amide Bond Formation
This protocol details the sequential coupling of the deprotected linker to a carboxylic acid-functionalized POI ligand and then to a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
Deprotected Benzyl-N-bis(PEG3-amine) linker (from Protocol 2)
-
Carboxylic acid-functionalized POI ligand
-
Carboxylic acid-functionalized E3 ligase ligand
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase preparative HPLC system for purification
Procedure:
Step 1: First Amide Coupling (e.g., with POI Ligand)
-
Activation: In a vial, dissolve the carboxylic acid-functionalized POI ligand (2.2 equivalents) and HATU (2.4 equivalents) in anhydrous DMF. Add DIPEA (4.0 equivalents) and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected Benzyl-N-bis(PEG3-amine) linker (1.0 equivalent) in anhydrous DMF to the activated POI ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer, filter, and concentrate. Purify the mono-conjugated intermediate by flash chromatography.
Step 2: Second Amide Coupling (with E3 Ligase Ligand)
-
Activation: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.2 equivalents) and HATU (1.3 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 15 minutes.
-
Coupling: Add the activated E3 ligase ligand solution to a solution of the purified mono-conjugated intermediate from Step 1 (1.0 equivalent) in anhydrous DMF.
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Final Purification: Purify the final PROTAC product by preparative reverse-phase HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR.
Protocol 4: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol is a standard method to determine the DC₅₀ and Dₘₐₓ values of the synthesized PROTAC.[1][2]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies for the target protein and a loading control. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Data Interpretation: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[3]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC development and evaluation.
Conclusion
Benzyl-N-bis(PEG3-Boc) is a valuable and versatile tool for the synthesis of advanced PROTACs. Its unique branched architecture, combined with the beneficial properties of its PEG, benzyl, and Boc-protected amine components, provides a robust platform for developing potent and selective protein degraders. While the optimization of a PROTAC's linker is an empirical process, the rational design principles embodied by Benzyl-N-bis(PEG3-Boc) offer a promising starting point for researchers in the field of targeted protein degradation. The detailed protocols and conceptual frameworks provided in this guide are intended to empower novice researchers to confidently incorporate this and similar linkers into their drug discovery programs, ultimately accelerating the development of new therapeutics for a wide range of diseases.
References
An In-Depth Technical Guide to the Benzyl-N-bis(PEG3-Boc) Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Benzyl-N-bis(PEG3-Boc) linker, a critical component in the development of targeted therapeutics. We will delve into its core features, physicochemical properties, and its application in constructing sophisticated bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams are provided to facilitate its practical implementation in the laboratory.
Introduction: The Role of Linkers in Targeted Therapeutics
The efficacy of bifunctional molecules such as PROTACs and Antibody-Drug Conjugates (ADCs) is critically dependent on the linker that connects the targeting moiety to the therapeutic payload or E3 ligase ligand. The Benzyl-N-bis(PEG3-Boc) linker has emerged as a valuable tool in this field, offering a unique combination of features that address key challenges in drug development, including solubility, biocompatibility, and controlled synthesis. This linker is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker that can be used in the synthesis of PROTACs.[1][2]
Core Features of the Benzyl-N-bis(PEG3-Boc) Linker
The Benzyl-N-bis(PEG3-Boc) linker is characterized by three key structural components that define its functionality:
-
Branched Structure with Dual PEG3 Arms: The central nitrogen atom provides a branching point for two polyethylene glycol (PEG) chains, each with three repeating units (PEG3). This branched architecture offers several advantages:
-
Enhanced Hydrophilicity: The PEG chains impart excellent water solubility, which is crucial for improving the often-poor solubility of complex therapeutic molecules.
-
Optimized Spatial Orientation: The flexible PEG arms allow for optimal spatial positioning of the conjugated molecules, which is critical for facilitating the formation of stable ternary complexes in PROTACs.
-
Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules and improve their in vivo stability.
-
-
Tert-butyloxycarbonyl (Boc) Protecting Group: The central nitrogen atom is protected by a Boc group. This acid-labile protecting group allows for an orthogonal synthesis strategy. The Boc group can be selectively removed under mild acidic conditions to reveal a reactive amine, enabling the sequential and controlled addition of different molecular entities.
-
Benzyl (B1604629) Group: The presence of a benzyl group provides an additional layer of chemical functionality and stability.
Physicochemical Properties
A clear understanding of the physicochemical properties of the Benzyl-N-bis(PEG3-Boc) linker is essential for its effective use. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C33H57NO10 |
| Molecular Weight | 627.81 g/mol |
| Appearance | Typically a colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM). The PEG chains enhance aqueous solubility. |
| Purity | >95% (as specified by most suppliers) |
| Storage Conditions | Store at -20°C, desiccated. |
Applications in PROTAC Development
The Benzyl-N-bis(PEG3-Boc) linker is particularly well-suited for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a pivotal role in bridging the target protein binder and the E3 ligase ligand.
The key advantages of using the Benzyl-N-bis(PEG3-Boc) linker in PROTAC design include:
-
Modulation of Ternary Complex Formation: The length and flexibility of the dual PEG3 arms can be crucial in achieving the optimal conformation for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chains can enhance the solubility and bioavailability of the PROTAC molecule, leading to improved pharmacokinetic properties.
-
Synthetic Versatility: The Boc-protected amine provides a convenient handle for a modular synthetic approach, allowing for the systematic variation of the target-binding ligand and the E3 ligase ligand to optimize PROTAC activity.
Experimental Protocols
The following are representative protocols for the deprotection and conjugation of the Benzyl-N-bis(PEG3-Boc) linker. These should be considered as a starting point and may require optimization for specific applications.
Protocol 1: Boc Deprotection of the Benzyl-N-bis(PEG3-Boc) Linker
This protocol describes the removal of the Boc protecting group to expose the central amine.
Materials:
-
Benzyl-N-bis(PEG3-Boc) linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Benzyl-N-bis(PEG3-Boc) linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can be used directly for the next step or neutralized by dissolving the residue in a suitable organic solvent (e.g., DCM) and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
Protocol 2: Representative Conjugation for PROTAC Synthesis
This protocol outlines a general procedure for conjugating a target protein ligand and an E3 ligase ligand to the deprotected Benzyl-N-bis(PEG3) amine linker. This example assumes the ligands have carboxylic acid functionalities that can be activated for amide bond formation.
Materials:
-
Deprotected Benzyl-N-bis(PEG3) amine (from Protocol 1)
-
Target protein ligand with a carboxylic acid group
-
E3 ligase ligand with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the First Ligand:
-
Dissolve the target protein ligand (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.
-
-
First Conjugation:
-
To the activated ligand solution, add a solution of the deprotected Benzyl-N-bis(PEG3) amine (0.9 equivalents to favor mono-conjugation) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Activation of the Second Ligand:
-
In a separate flask, activate the E3 ligase ligand (1.5 equivalents) with EDC (1.7 equivalents) and NHS (1.7 equivalents) in anhydrous DMF as described in step 1.
-
-
Second Conjugation:
-
Once the first conjugation is complete (as determined by LC-MS), add the activated E3 ligase ligand solution to the reaction mixture from step 2.
-
Continue stirring at room temperature overnight. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Visualizations
Chemical Structure and Logical Relationships
Caption: Key structural components and resulting features of the Benzyl-N-bis(PEG3-Boc) linker.
Experimental Workflow for PROTAC Synthesis
Caption: A representative experimental workflow for the synthesis of a PROTAC using the Benzyl-N-bis(PEG3-Boc) linker.
PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.
References
A Technical Guide to Benzyl-N-bis(PEG3-Boc): A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-N-bis(PEG3-Boc), a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, as well as dictating the molecule's physicochemical properties.
Benzyl-N-bis(PEG3-Boc) offers a unique combination of a central benzyl (B1604629) group and two PEG3 arms terminating in Boc-protected amines. This structure provides a balance of rigidity and flexibility, which can be advantageous in optimizing the spatial orientation of the two binding ligands. The hydrophilic PEG chains enhance aqueous solubility and cell permeability, addressing common challenges in drug development. This guide details the supplier information, chemical properties, experimental protocols, and a conceptual workflow for the application of Benzyl-N-bis(PEG3-Boc) in PROTAC synthesis.
Supplier Information and Physicochemical Properties
A variety of chemical suppliers offer Benzyl-N-bis(PEG3-Boc) and related derivatives. The following table summarizes key quantitative data for this compound, compiled from various sources. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific data.
| Property | Value | Supplier Reference |
| Molecular Formula | C₂₉H₄₉N₂O₈ (example) | MedchemExpress |
| Molecular Weight | 569.7 g/mol (example) | MedchemExpress |
| CAS Number | Not consistently available | - |
| Appearance | Solid or oil | General knowledge |
| Purity | Typically >95% | BenchChem[1] |
| Solubility | Soluble in DMSO, DMF | General knowledge |
| Storage | Store at -20°C for long-term stability | MedchemExpress |
Core Applications in Drug Development
Benzyl-N-bis(PEG3-Boc) is primarily employed as a heterobifunctional linker in the synthesis of PROTACs.[2][3][4] Its unique architecture allows for the conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, such as Cereblon or VHL.[3] The PEGylated nature of the linker can enhance the solubility and stability of the resulting PROTAC molecule, improve its pharmacokinetic properties, and reduce potential toxicity.[4] The use of PEG linkers is a well-established strategy to optimize the efficacy of targeted protein degraders.
Experimental Protocols
The synthesis of a PROTAC using Benzyl-N-bis(PEG3-Boc) involves a multi-step process that leverages the Boc-protected amines. The following protocols are generalized and may require optimization based on the specific ligands being used.
Protocol 1: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This procedure removes the tert-butyloxycarbonyl (Boc) protecting groups to reveal the primary amines for subsequent conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected linker.
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of the deprotected linker to a carboxylic acid-functionalized ligand (e.g., a POI ligand).
Materials:
-
Deprotected Benzyl-N-bis(PEG3-amine)
-
Carboxylic acid-functionalized ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Benzyl-N-bis(PEG3-amine) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the PROTAC intermediate. A similar process would then be followed to attach the E3 ligase ligand.
Visualizing the Workflow and Pathway
The following diagrams illustrate the conceptual workflow for PROTAC synthesis using Benzyl-N-bis(PEG3-Boc) and the general mechanism of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: The mechanism of PROTAC-mediated protein degradation.
References
Methodological & Application
Application Notes: Synthesis of Trivalent PROTACs Using Benzyl-N-bis(PEG3-Boc)
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2] The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the molecule's physicochemical properties.[1]
While linear linkers are common, branched architectures are emerging as a powerful strategy to create multivalent PROTACs.[3][4] These designs can enhance binding avidity and cooperativity within the ternary complex, potentially leading to more potent and efficient protein degradation.[3][5] Benzyl-N-bis(PEG3-Boc) is a versatile, branched linker precursor designed for this purpose.[6][7][8] Its two Boc-protected amine functionalities allow for the sequential conjugation of two ligands, enabling the synthesis of trivalent PROTACs that can engage a target protein at multiple sites.[3][5]
These application notes provide a detailed guide for the synthesis and evaluation of trivalent PROTACs using Benzyl-N-bis(PEG3-Boc), including step-by-step experimental protocols and representative performance data.
Principle and Workflow
The synthesis of a trivalent PROTAC using Benzyl-N-bis(PEG3-Boc) follows a modular, multi-step process. The core workflow involves the deprotection of the two terminal amines, followed by sequential conjugation of the E3 ligase ligand and the target protein ligand.
PROTAC Mechanism of Action
A successfully synthesized PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[9]
General Synthesis Workflow
The synthetic strategy begins with the acid-catalyzed deprotection of the Boc groups on the linker, followed by sequential amide coupling reactions to attach the desired ligands.
Experimental Protocols
Protocol 1: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol describes the removal of the two tert-butyloxycarbonyl (Boc) protecting groups to expose the primary amines for subsequent conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: Dissolve Benzyl-N-bis(PEG3-Boc) (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times. The resulting product is the TFA salt of the deprotected diamine linker.
-
Neutralization (Optional): For subsequent reactions sensitive to TFA salts, the residue can be dissolved in DCM and neutralized by washing with a saturated aqueous NaHCO₃ solution. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
Protocol 2: Sequential Ligand Conjugation via Amide Coupling
This protocol describes the sequential coupling of two different carboxylic acid-functionalized ligands (e.g., an E3 ligase ligand and a POI ligand) to the deprotected diamine linker.
Materials:
-
Deprotected diamine linker (from Protocol 1)
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.0 eq)
-
POI Ligand with a carboxylic acid handle (e.g., JQ1-COOH) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase preparative HPLC system
Procedure:
Step 2a: Conjugation of the First Ligand (E3 Ligase Ligand)
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected diamine linker (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the mono-conjugated intermediate by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude mono-conjugated product using flash column chromatography or preparative HPLC to isolate the Linker-Ligand 1 intermediate.
Step 2b: Conjugation of the Second Ligand (POI Ligand)
-
Activation: In a separate flask, dissolve the POI ligand (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Coupling: Add a solution of the purified Linker-Ligand 1 intermediate (1.0 eq) in anhydrous DMF to the activated POI ligand mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the formation of the final trivalent PROTAC by LC-MS.
-
Final Purification: Once the reaction is complete, purify the final PROTAC molecule by reverse-phase preparative HPLC to achieve high purity (>95%). Lyophilize the appropriate fractions to yield the final product as a solid.
-
Characterization: Confirm the identity and purity of the final trivalent PROTAC using analytical LC-MS and NMR.
Data Presentation: Evaluating PROTAC Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ).[4][10] A lower DC₅₀ value indicates higher potency, while a higher Dₘₐₓ indicates greater efficacy.[4][10] The use of a trivalent linker like Benzyl-N-bis(PEG3-Boc) is hypothesized to improve these parameters compared to a standard bivalent PROTAC.
Table 1: Representative Degradation Performance Data for PROTACs Targeting POI-X in Cancer Cell Line A
| Compound ID | PROTAC Architecture | Linker Type | Target Ligand(s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | Bivalent (1:1) | Linear PEG4 | Ligand-A | 25 | >90 |
| PROTAC-B | Trivalent (2:1) | Benzyl-N-bis(PEG3) | 2x Ligand-A | 5 | >95 |
| PROTAC-C | Bivalent (1:1) | Linear PEG8 | Ligand-A | 40 | >90 |
This table presents hypothetical but representative data to illustrate the potential advantages of a trivalent PROTAC design. Actual results will vary depending on the specific target, ligands, and cell system.
The data suggests that the trivalent architecture of PROTAC-B , enabled by a branched linker, can lead to a significant improvement in degradation potency (lower DC₅₀) and a more complete degradation of the target protein (higher Dₘₐₓ) compared to its bivalent counterparts.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioengineer.org [bioengineer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzyl-N-bis(PEG3-Boc) (N-Benzyl-N-bis(PEG3-t-butyl ester)) | PROTAC连接子 | MCE [medchemexpress.cn]
- 7. amsbio.com [amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. research.chalmers.se [research.chalmers.se]
- 10. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Benzyl-N-bis(PEG3-Boc) Conjugation to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic development, particularly in the fields of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the role of chemical linkers is paramount. These linkers bridge the gap between a targeting moiety and an effector molecule, influencing the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Benzyl-N-bis(PEG3-Boc) is a heterobifunctional linker designed for such advanced bioconjugation applications.[1][2]
This linker features a central benzyl (B1604629) group, providing a rigid scaffold, and two polyethylene (B3416737) glycol (PEG) arms. Each PEG arm is terminated with a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chains enhance solubility and can reduce the immunogenicity of the final conjugate.[3][4] The Boc protecting groups offer an orthogonal strategy for sequential conjugation; they are stable under various conditions but can be readily removed under acidic conditions to reveal primary amines for subsequent coupling reactions.[5][6][7] This allows for a controlled, stepwise assembly of complex biomolecules.
These application notes provide a comprehensive guide to the conjugation of Benzyl-N-bis(PEG3-Boc) to a target ligand, including detailed protocols, data presentation, and workflow visualizations.
Data Presentation
The successful conjugation and subsequent deprotection of the Benzyl-N-bis(PEG3-Boc) linker are critical for the synthesis of the desired bioconjugate. The following tables summarize key reaction parameters and expected analytical outcomes.
Table 1: Recommended Reaction Conditions for Ligand Conjugation
| Parameter | Recommended Conditions | Notes |
| Ligand Functional Group | Carboxylic Acid | For carbodiimide-mediated coupling. |
| Activation Reagents | EDC (1.2 eq), NHS (1.2 eq) | To form an amine-reactive NHS ester.[5] |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of all reactants.[8] |
| Reaction Temperature | Room Temperature | For optimal reaction kinetics. |
| Reaction Time | 4-12 hours | Monitor by LC-MS for completion.[9] |
| Molar Ratio (Linker:Ligand) | 1.1:1 | A slight excess of the linker can drive the reaction to completion.[9] |
Table 2: Parameters for Boc Deprotection
| Parameter | Recommended Conditions | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc removal.[5][10] |
| TFA Concentration | 20-50% (v/v) | Sufficient to ensure complete deprotection.[5] |
| Reaction Temperature | 0°C to Room Temperature | Start at 0°C to control the reaction rate. |
| Reaction Time | 30-60 minutes | Monitor by LC-MS. |
| Scavengers (Optional) | Triisopropylsilane (TIS) | To prevent side reactions from the tert-butyl cation.[5] |
Table 3: Characterization of Conjugates
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Monitor reaction progress and confirm product mass | Shift in retention time and increase in molecular weight corresponding to the addition of the linker and/or ligand.[4] |
| ¹H NMR | Structural confirmation of the conjugate | Appearance of characteristic peaks from both the ligand and the Benzyl-N-bis(PEG3-Boc) linker.[11] |
| HPLC/SEC | Assess purity and aggregation | A single, sharp peak for the purified conjugate, indicating high purity and homogeneity.[12] |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of a carboxylic acid-containing ligand to the deprotected amines of Benzyl-N-bis(PEG3-Boc) and the initial deprotection of the linker.
Protocol 1: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol describes the removal of the Boc protecting groups to expose the primary amines for conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v) and stir the mixture at 0°C for 30 minutes, then at room temperature for 1-2 hours.[13]
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3x).[5]
-
The resulting TFA salt of the deprotected linker can often be used directly in the next conjugation step after careful drying under vacuum.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Ligand to Deprotected Benzyl-N-bis(PEG3-NH2)
This protocol outlines the coupling of a ligand with a carboxylic acid to the newly exposed primary amines of the linker using EDC/NHS chemistry.
Materials:
-
Deprotected Benzyl-N-bis(PEG3-NH2) linker (from Protocol 1)
-
Carboxylic acid-containing target ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)[14]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[15]
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
-
Activation of the Ligand:
-
Conjugation Reaction:
-
Dissolve the deprotected Benzyl-N-bis(PEG3-NH2) linker in the reaction buffer.
-
Add the activated ligand solution to the linker solution. A molar ratio of 2:1 (ligand to linker) is a good starting point for conjugating to both arms.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.[16]
-
-
Characterization:
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the general concept of PROTAC-mediated protein degradation, a common application for this type of linker.
Caption: Experimental workflow for Benzyl-N-bis(PEG3-Boc) conjugation.
References
- 1. Benzyl-N-bis(PEG3-Boc) (N-Benzyl-N-bis(PEG3-t-butyl ester)) | PROTAC连接子 | MCE [medchemexpress.cn]
- 2. amsbio.com [amsbio.com]
- 3. idosi.org [idosi.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. enovatia.com [enovatia.com]
Application Notes and Protocols for Benzyl-N-bis(PEG3-Boc) in Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the heart of many TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2] A critical component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. Benzyl-N-bis(PEG3-Boc) is a versatile, polyethylene (B3416737) glycol (PEG)-based linker that provides a flexible and hydrophilic scaffold, often enhancing the solubility and cell permeability of the resulting PROTAC molecule.[3]
These application notes provide a comprehensive guide to the experimental evaluation of PROTACs synthesized using a Benzyl-N-bis(PEG3-Boc) linker. Detailed protocols for key assays are presented to facilitate the characterization and validation of novel protein degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to engage in another degradation cycle, allowing for sub-stoichiometric, catalytic activity.[2][4]
Caption: PROTAC-mediated protein degradation pathway.
Key Quantitative Parameters for PROTAC Evaluation
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.[1]
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax indicates greater efficacy.
These parameters are determined by treating cells with a range of PROTAC concentrations and quantifying the remaining target protein levels.
Summary of Quantitative Data
The following table provides a template for summarizing the quantitative data obtained from the characterization of a novel PROTAC incorporating a Benzyl-N-bis(PEG3-Boc) linker.
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | IC50 (µM) |
| Cell Line A | Protein X | CRBN | 15 | 92 | 1.5 |
| Cell Line B | Protein X | VHL | 30 | 88 | 2.8 |
| Cell Line C | Protein Y | CRBN | 8 | 96 | 0.9 |
Experimental Workflow for PROTAC Characterization
A systematic evaluation of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and determine its efficacy.
Caption: General experimental workflow for PROTAC characterization.
Experimental Protocols
Protocol 1: Target Protein Degradation Assay by Western Blot
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC using Western blot analysis.[4]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range might be 1 nM to 10,000 nM. Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle. Incubate for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: After incubation, place the plate on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay. Normalize the protein concentration of all samples with lysis buffer.
-
SDS-PAGE and Western Blotting: Prepare protein samples by adding Laemmli sample buffer and boiling. Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.[5]
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[6]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background measurements. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare a serial dilution of the PROTAC in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 72 hours).[7]
-
Assay Procedure: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.[6]
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Adherent or suspension cells in culture
-
PROTAC of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (6, 12, or 24-well)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induction of Apoptosis: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or vehicle control for a predetermined period (e.g., 24, 48, or 72 hours).[9]
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells, including the supernatant, to ensure all apoptotic cells are collected. For suspension cells, transfer the cells directly to a centrifuge tube. Centrifuge the cells and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls to set up compensation and gates.
-
Data Interpretation: Distinguish between different cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]
-
Downstream Signaling and Therapeutic Implications
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways, leading to a desired therapeutic outcome. For example, the degradation of an oncogenic protein can induce apoptosis and reduce cell viability in cancer cells.
Example: Targeting the MDM2-p53 Pathway
MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein. A PROTAC designed to degrade MDM2 would lead to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.
Caption: MDM2-p53 signaling and PROTAC action.
Conclusion
PROTACs synthesized with the Benzyl-N-bis(PEG3-Boc) linker offer a promising strategy for targeted protein degradation. The protocols and application notes provided here offer a framework for the systematic evaluation of these novel therapeutic agents. By combining biochemical and cell-based assays, researchers can effectively characterize the potency, efficacy, and mechanism of action of their PROTACs, paving the way for the development of next-generation therapeutics.
References
Application Notes and Protocols for Benzyl-N-bis(PEG3-Boc) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in oncology, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC is composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[1][2][3]
Benzyl-N-bis(PEG3-Boc) is a versatile, branched polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[4][5][6] Its PEG structure enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[3][7] The dual Boc-protected arms allow for the attachment of ligands in a controlled and modular fashion. These application notes provide a comprehensive overview of the use of Benzyl-N-bis(PEG3-Boc) in the development of PROTACs for oncology research, with a focus on a hypothetical PROTAC targeting the well-established cancer target, Bromodomain-containing protein 4 (BRD4).
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce the degradation of a target protein. The process begins with the formation of a ternary complex between the PROTAC, the POI (e.g., BRD4), and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][8][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another cycle of degradation.[4][7]
Application: Development of a BRD4-Targeting PROTAC
For the purpose of these application notes, we will consider a hypothetical PROTAC, named "Hypo-Degrader-01," synthesized using the Benzyl-N-bis(PEG3-Boc) linker. Hypo-Degrader-01 is designed to target BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase. BRD4 is a critical regulator of oncogenes such as c-MYC, making it a prime target in various cancers.[8][10][11]
Quantitative Data Summary (Illustrative)
The following tables summarize representative data that could be obtained from the characterization of Hypo-Degrader-01.
Table 1: In Vitro Degradation Profile of Hypo-Degrader-01
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| MV4-11 (AML) | BRD4 | CRBN | 15 | >95 |
| MCF-7 (Breast Cancer) | BRD4 | CRBN | 25 | >90 |
| 22Rv1 (Prostate Cancer) | BRD4 | CRBN | 40 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of Hypo-Degrader-01
| Cell Line | IC50 (µM) after 72h |
|---|---|
| MV4-11 (AML) | 0.05 |
| MCF-7 (Breast Cancer) | 0.25 |
| 22Rv1 (Prostate Cancer) | 0.50 |
IC50: Half-maximal inhibitory concentration.
Table 3: Illustrative In Vivo Efficacy in an MV4-11 Xenograft Model
| Animal Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Duration (Days) | Outcome |
|---|
| Nude Mice | 25 | Intraperitoneal (i.p.) | Once daily (QD) | 21 | Significant tumor growth inhibition |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Benzyl-N-bis(PEG3-Boc)
This protocol outlines a general strategy for synthesizing a PROTAC like Hypo-Degrader-01. It involves the sequential coupling of the E3 ligase ligand and the POI ligand to the Benzyl-N-bis(PEG3-Boc) linker.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Carboxylic acid-functionalized POI ligand (e.g., JQ1 derivative)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA for Boc)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Deprotection of Benzyl Group: The central amine of Benzyl-N-bis(PEG3-Boc) is deprotected via hydrogenolysis.
-
First Ligand Coupling: The carboxylic acid-functionalized E3 ligase ligand is activated with HATU and DIPEA in DMF and then reacted with the deprotected linker. The product is purified by column chromatography.
-
Boc Deprotection: The Boc protecting groups on the terminal amines of the PEG arms are removed using a solution of TFA in DCM. The solvent is removed under reduced pressure.
-
Second Ligand Coupling: The carboxylic acid-functionalized POI ligand is activated and coupled to the deprotected terminal amines.
-
Final Purification: The crude PROTAC is purified by preparative reverse-phase HPLC to yield the final product.
-
Characterization: The identity and purity of the final compound are confirmed by LC-MS and NMR spectroscopy.[12]
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is for quantifying the levels of a target protein (e.g., BRD4) following treatment with a PROTAC.[4][5][13]
Materials:
-
Cancer cell lines (e.g., MV4-11)
-
Cell culture medium and supplements
-
Hypo-Degrader-01 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Hypo-Degrader-01 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14][15]
Protocol 3: Cell Viability Assay
This protocol measures the effect of the PROTAC on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Hypo-Degrader-01
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent and solubilization solution
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Add serial dilutions of Hypo-Degrader-01 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[16]
Protocol 4: In Vivo Xenograft Model for Efficacy Evaluation
This protocol outlines the use of a xenograft mouse model to assess the anti-tumor activity of the PROTAC in vivo.[6][12][17]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MV4-11)
-
Hypo-Degrader-01
-
Vehicle for formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer Hypo-Degrader-01 or vehicle according to the dosing schedule (e.g., daily intraperitoneal injection).
-
Efficacy Evaluation: Measure tumor volume and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for pharmacodynamic analysis (e.g., Western blot to confirm BRD4 degradation).
Conclusion
Benzyl-N-bis(PEG3-Boc) serves as a valuable and versatile linker for the synthesis of advanced PROTACs in oncology research. Its branched structure and hydrophilic PEG chains offer a promising strategy to enhance the physicochemical properties and biological activity of these targeted protein degraders. The modular synthetic approach enabled by its protected amine functionalities allows for the efficient construction of PROTAC libraries for the optimization of linker length and composition. As the field of targeted protein degradation continues to evolve, the rational design and application of innovative linkers like Benzyl-N-bis(PEG3-Boc) will be paramount in the development of the next generation of highly potent and selective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl-N-bis(PEG3-Boc) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the stability, pharmacokinetics, and payload-release mechanism of the ADC. Branched linkers, such as those derived from a Benzyl-N-bis(PEG3-Boc) scaffold, offer the potential to attach multiple drug molecules to a single conjugation site on the antibody. This can lead to a higher drug-to-antibody ratio (DAR), which may enhance therapeutic potency.
The Benzyl-N-bis(PEG3-Boc) molecule is a versatile precursor for the synthesis of branched linkers for ADCs. It features a central nitrogen atom protected by a benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The PEG moieties enhance the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC. This document provides detailed protocols for the chemical modification of Benzyl-N-bis(PEG3-Boc) and its subsequent use in the synthesis and characterization of an ADC.
Principle of the Method
The synthesis of an ADC using a Benzyl-N-bis(PEG3-Boc)-derived linker is a multi-step process that involves the sequential deprotection and functionalization of the linker, followed by conjugation to the cytotoxic drug and the antibody. The overall workflow involves:
-
N-Debenzylation: Selective removal of the benzyl protecting group from the central nitrogen atom to expose a secondary amine. This amine will serve as the attachment point for a functional group reactive towards the antibody.
-
Functionalization for Antibody Conjugation: Introduction of an amine-reactive functional group (e.g., a maleimide) to the newly exposed secondary amine.
-
Boc Deprotection: Removal of the Boc protecting groups from the two PEG arms to reveal the terminal carboxylic acids.
-
Payload Conjugation: Activation of the carboxylic acids and subsequent conjugation of an amine-containing cytotoxic payload.
-
Antibody Conjugation: Conjugation of the drug-linker construct to the antibody, typically through cysteine or lysine (B10760008) residues.
-
Purification and Characterization: Purification of the final ADC and characterization of key quality attributes, including the drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Physicochemical Properties of Benzyl-N-bis(PEG3-Boc)
| Property | Value |
| Molecular Formula | C₃₃H₅₇NO₁₀ |
| Molecular Weight | 627.81 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) |
Table 2: Recommended Reaction Conditions for Linker Synthesis and Conjugation
| Step | Reagents and Conditions | Purpose |
| N-Debenzylation | Pd/C, H₂ atmosphere, Acetic Acid (optional) | Removal of the N-benzyl protecting group.[1] |
| Maleimide (B117702) Functionalization | 3-Maleimidopropionic acid N-hydroxysuccinimide ester, DIPEA | Introduction of an antibody-reactive maleimide group. |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of Boc protecting groups to reveal carboxylic acids. |
| Carboxylic Acid Activation | EDC, NHS in MES buffer (pH 6.0) | Activation of carboxylic acids for amine coupling.[2][3] |
| Payload Conjugation | Amine-containing payload, pH 7.2-7.5 | Formation of a stable amide bond with the payload. |
| Antibody Thiolation (for Cys conjugation) | TCEP | Reduction of interchain disulfide bonds on the antibody. |
| ADC Conjugation (Cys) | Thiolated antibody, pH 6.5-7.5 | Formation of a stable thioether bond. |
| Quenching | N-acetylcysteine or Tris buffer | Capping of unreacted maleimides or NHS esters. |
Table 3: Comparison of Methods for Drug-to-Antibody Ratio (DAR) Determination
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody and a specific wavelength for the drug) to calculate concentrations.[4][] | Simple, rapid, and requires minimal sample preparation.[6] | Provides an average DAR; assumes no interference between antibody and drug absorbance.[4] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules.[] | Provides information on the distribution of different DAR species and is non-denaturing.[4][6] | Highly hydrophilic linkers can lead to poor resolution; requires method development.[6] |
| Mass Spectrometry (MS) | Directly measures the mass of the ADC, allowing for precise determination of the number of conjugated drug molecules.[6] | Provides accurate mass and DAR distribution; can identify different drug-loaded species. | High mass and heterogeneity can complicate spectral deconvolution; may require deglycosylation.[6] |
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-Functionalized Branched Linker
This protocol describes the conversion of Benzyl-N-bis(PEG3-Boc) into a heterobifunctional linker ready for drug and antibody conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Dichloromethane (DCM), anhydrous
-
3-Maleimidopropionic acid N-hydroxysuccinimide ester
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
N-Debenzylation:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight. The addition of a small amount of acetic acid may facilitate the reaction.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Maleimide Functionalization:
-
Dissolve the debenzylated intermediate in anhydrous DCM.
-
Add DIPEA (1.5 equivalents).
-
In a separate flask, dissolve 3-Maleimidopropionic acid N-hydroxysuccinimide ester (1.1 equivalents) in anhydrous DCM.
-
Add the maleimide-NHS ester solution dropwise to the solution of the intermediate with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
-
Boc Deprotection:
-
Dissolve the maleimide-functionalized linker in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting product is the TFA salt of the deprotected linker.
-
Protocol 2: Conjugation of Cytotoxic Payload to the Branched Linker
This protocol describes the conjugation of an amine-containing cytotoxic drug to the carboxylic acid termini of the deprotected linker from Protocol 1.
Materials:
-
Maleimide-functionalized branched linker (TFA salt) from Protocol 1
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Carboxylic Acids:
-
Payload Conjugation:
-
Dissolve the amine-containing cytotoxic payload in a minimal amount of anhydrous DMF or DMSO.
-
Immediately add the activated linker solution to the payload solution. A molar ratio of 1:2.2 (linker:payload) is a good starting point to ensure both carboxylic acids react.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the maleimide-linker-drug conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 3: Conjugation to Antibody and Characterization
This protocol outlines the conjugation of the maleimide-linker-drug construct to a thiol-containing antibody and subsequent characterization.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-linker-drug conjugate from Protocol 2
-
Quenching solution: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC)
-
Instrumentation for DAR analysis (UV/Vis spectrophotometer, HIC-HPLC system, or Mass Spectrometer)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, buffer exchanging into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
-
ADC Conjugation:
-
Immediately after reduction, add the maleimide-linker-drug conjugate (dissolved in a minimal amount of a compatible solvent like DMSO) to the reduced antibody. Use a 5-10 fold molar excess of the linker-drug over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution (N-acetylcysteine) to a final concentration of 1 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-drug, quenching agent, and other small molecules using Size-Exclusion Chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using an appropriate method as described in Table 3.
-
Assess the purity and aggregation state by SEC-HPLC.
-
Visualizations
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Step-by-Step Synthesis of a BRD4-Targeting PROTAC using Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers are widely used due to their ability to improve solubility and pharmacokinetic properties.[6] The N-Benzyl-N-bis(PEG3-Boc) linker offers a versatile scaffold for PROTAC synthesis, providing a defined length and flexibility to enable the formation of a stable ternary complex.[3]
This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, using a Cereblon (CRBN) E3 ligase ligand.[3]
PROTAC-Mediated Degradation of BRD4
The synthesized PROTAC is designed to induce the degradation of BRD4 by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome. The degradation of BRD4 results in the downregulation of its target genes, including the oncogene c-MYC, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Caption: PROTAC-mediated degradation pathway of BRD4.
Synthetic Workflow
The synthesis of the BRD4-targeting PROTAC using Benzyl-N-bis(PEG3-Boc) is a multi-step process. The general workflow involves the initial coupling of the CRBN E3 ligase ligand to one arm of the linker, followed by the deprotection of the Boc group and subsequent coupling of the BRD4 ligand.
Caption: General workflow for PROTAC synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for each step of the synthesis. Actual yields and purity may vary depending on specific reaction conditions and purification techniques.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Amide Coupling | Benzyl-N-bis(PEG3-Boc) | CRBN-Linker-Boc | 75 | >95 |
| 2 | Boc Deprotection | CRBN-Linker-Boc | CRBN-Linker-NH2 | 95 | >90 |
| 3 | Amide Coupling | CRBN-Linker-NH2 | Final PROTAC | 60 | >98 (after purification) |
Experimental Protocols
Materials and General Methods:
-
All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Anhydrous solvents should be used where specified.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by liquid chromatography-mass spectrometry (LC-MS).
-
Purification of intermediates and the final product should be performed by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
-
The identity and purity of the final compound should be confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Step 1: Synthesis of CRBN-Linker-Boc (Amide Coupling)
This protocol describes the coupling of a carboxylic acid-functionalized CRBN ligand (e.g., a pomalidomide (B1683931) derivative) to one of the amine groups of the Benzyl-N-bis(PEG3-Boc) linker after in-situ mono-Boc deprotection. A more direct approach involves using a mono-protected linker, however this protocol illustrates a common synthetic strategy.
-
Reagents and Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Carboxylic acid-functionalized CRBN ligand (e.g., 4-carboxy-pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure: a. Dissolve the carboxylic acid-functionalized CRBN ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve Benzyl-N-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF. d. Add the solution of the linker to the activated CRBN ligand solution. e. Stir the reaction mixture at room temperature for 12-16 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the CRBN-Linker-Boc intermediate.
Step 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the terminal primary amine for the subsequent coupling step.
-
Reagents and Materials:
-
CRBN-Linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the CRBN-Linker-Boc intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v). b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. e. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is often used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC (Amide Coupling)
This protocol describes the final coupling of the BRD4 ligand (e.g., a JQ1 derivative with a carboxylic acid handle) to the deprotected linker intermediate.
-
Reagents and Materials:
-
CRBN-Linker-NH₂ intermediate
-
Carboxylic acid-functionalized BRD4 ligand (e.g., JQ1-acid)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the carboxylic acid-functionalized BRD4 ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere. b. Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature. c. Add a solution of the CRBN-Linker-NH₂ intermediate (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-16 hours. e. Monitor the formation of the final PROTAC product by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by preparative reverse-phase HPLC to obtain the final, pure PROTAC molecule. i. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Benzyl-N-bis(PEG3-Boc) Containing PROTACs by NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as dictating the molecule's physicochemical properties.[2] Among the diverse array of linker architectures, those based on polyethylene (B3416737) glycol (PEG) are frequently utilized to enhance solubility and provide conformational flexibility.[2] The Benzyl-N-bis(PEG3-Boc) linker offers a unique branched scaffold for PROTAC synthesis.
This application note provides a detailed guide to the characterization of PROTACs containing the Benzyl-N-bis(PEG3-Boc) linker using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is an indispensable tool for the structural elucidation and conformational analysis of PROTACs in solution.[3] Furthermore, advanced NMR techniques can provide valuable insights into the binding events crucial for PROTAC function, including target engagement and the formation of the ternary complex.
Physicochemical Characterization by ¹H and ¹³C NMR
The initial and most critical step in the characterization of a newly synthesized PROTAC is the confirmation of its chemical structure and assessment of its purity. High-resolution ¹H and ¹³C NMR spectroscopy are the primary analytical techniques for this purpose.
Data Presentation: Expected NMR Data for a Benzyl-N-bis(PEG3-Boc) Containing PROTAC
While a complete, assigned NMR spectrum for a specific PROTAC incorporating the Benzyl-N-bis(PEG3-Boc) linker is not publicly available, the expected chemical shifts can be predicted based on the analysis of its constituent parts. The following tables summarize the anticipated ¹H and ¹³C NMR data for the linker itself and a representative PROTAC targeting a bromodomain-containing protein (e.g., BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Benzyl-N-bis(PEG3-Boc) Linker
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzyl CH₂ | ~3.6 - 3.8 | ~55 - 58 |
| Benzyl Aromatic CH | ~7.2 - 7.4 | ~127 - 130 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.5 - 3.7 | ~69 - 71 |
| -CH₂-N- | ~2.7 - 2.9 | ~52 - 55 |
| Boc -C(CH₃)₃ | ~1.4 | ~28 |
| Boc -C(CH₃)₃ | N/A | ~79 |
| Boc -C=O | N/A | ~156 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific chemical environment within the final PROTAC molecule.
Table 2: Representative ¹H NMR Data for a BRD4-targeting PROTAC with a PEG Linker
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (BRD4 & VHL Ligands) | 6.5 - 8.5 | m | Multiple |
| PEG Linker Protons | 3.5 - 3.7 | br s | Multiple |
| Aliphatic Protons (BRD4 & VHL Ligands) | 1.0 - 4.5 | m | Multiple |
| Boc Protons | ~1.4 | s | 18H |
This table is illustrative and based on typical chemical shift ranges for similar PROTACs. The exact chemical shifts and multiplicities will be specific to the final molecule.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified PROTAC into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the PROTAC.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.[3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for PROTACs.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Advanced NMR Techniques for Functional Characterization
Beyond structural confirmation, NMR spectroscopy offers powerful methods to study the interactions of PROTACs with their biological targets.
Saturation Transfer Difference (STD) NMR for Target Engagement
STD NMR is a ligand-observed NMR technique that can be used to identify which parts of the PROTAC molecule are in close proximity to the target protein upon binding.[4] This is achieved by selectively saturating the protein's proton signals and observing the transfer of this saturation to the bound ligand.[4]
Protocol 3: STD NMR Experiment
-
Sample Preparation: Prepare a sample containing the PROTAC and the target protein (e.g., BRD4) in a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O). A typical molar ratio of PROTAC to protein is 100:1.
-
Data Acquisition:
-
Acquire a reference ¹H NMR spectrum of the mixture.
-
Acquire an STD spectrum by selectively irradiating a region of the spectrum where only protein signals resonate (e.g., -0.5 to 0.5 ppm).[4]
-
The difference between the off-resonance (reference) and on-resonance (saturated) spectra yields the STD spectrum, which shows signals only from the protons of the PROTAC that are in close contact with the protein.[5]
-
-
Data Analysis: The relative intensities of the signals in the STD spectrum provide information about the binding epitope of the PROTAC.
Diffusion-Ordered Spectroscopy (DOSY) for Ternary Complex Formation
DOSY is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape.[6] This technique can be used to qualitatively and quantitatively assess the formation of the ternary complex (POI-PROTAC-E3 ligase).[7] Upon formation of the larger ternary complex, the diffusion coefficient of the PROTAC will decrease significantly compared to its free or binary-bound states.[8]
Protocol 4: DOSY NMR Experiment
-
Sample Preparation: Prepare three NMR samples in a suitable deuterated buffer:
-
PROTAC alone.
-
PROTAC + POI.
-
PROTAC + POI + E3 Ligase.
-
-
Data Acquisition: Acquire a 2D DOSY spectrum for each sample. This experiment involves applying a pulsed field gradient of increasing strength and monitoring the attenuation of the NMR signals.
-
Data Analysis: Process the 2D data to generate a spectrum with chemical shift on one axis and the diffusion coefficient on the other. A decrease in the diffusion coefficient of the PROTAC in the presence of both the POI and the E3 ligase, compared to the binary and free states, provides evidence for the formation of the ternary complex.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the NMR characterization of PROTACs.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
NMR spectroscopy is a cornerstone technique in the development of PROTACs. For PROTACs containing the Benzyl-N-bis(PEG3-Boc) linker, standard ¹H and ¹³C NMR are essential for initial structural verification and purity assessment. Furthermore, advanced NMR methods such as STD and DOSY provide invaluable information regarding the molecular interactions that underpin the PROTAC's mechanism of action. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the robust characterization of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for estimation of plasma protein binding using diffusion ordered NMR spectroscopy (DOSY) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of ligand-protein exchange by Clustering of Ligand Diffusion Coefficient Pairs (CoLD-CoP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Monitoring the Synthesis of Benzyl-N-bis(PEG3-Amine) via LC-MS
Abstract
This application note provides a detailed protocol for monitoring the reaction progress of the synthesis of a benzyl-conjugated bis-PEGylated amine through the deprotection of Benzyl-N-bis(PEG3-Boc) followed by a subsequent reaction. The protocol is designed for researchers, scientists, and drug development professionals. The methodology leverages Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate and sensitive tracking of reactants, intermediates, and the final product. This document includes comprehensive experimental procedures, data presentation in a tabular format, and visual diagrams of the workflow and reaction components to ensure clarity and reproducibility.
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The use of linkers with protected functional groups, such as the tert-butyloxycarbonyl (Boc) group, allows for controlled, sequential conjugation steps.[3] Monitoring the progress of these reactions is crucial for optimizing reaction conditions and ensuring the purity and identity of the final product.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for this purpose, providing simultaneous separation and mass identification of components in a reaction mixture.[4][5]
This application note details the LC-MS analysis of a two-step reaction: the deprotection of a Boc-protected amine and its subsequent benzylation. This process is monitored by observing the disappearance of the starting material, the transient appearance of the deprotected intermediate, and the formation of the final benzylated product.
Experimental Protocols
Materials and Reagents
-
Benzyl-N-bis(PEG3-Boc) (Starting Material)
-
Trifluoroacetic acid (TFA)
-
Benzyl (B1604629) bromide
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol, LC-MS grade
Reaction Procedure: Deprotection and Benzylation
-
Boc Deprotection: Dissolve Benzyl-N-bis(PEG3-Boc) in a suitable solvent (e.g., Dichloromethane). Add an excess of trifluoroacetic acid (TFA) to initiate the deprotection.[6] Monitor the reaction by taking aliquots at regular intervals.
-
Benzylation: Once the deprotection is complete, neutralize the excess TFA with a base such as triethylamine (TEA). Add benzyl bromide to the reaction mixture to initiate the benzylation of the newly formed primary amine.
-
Reaction Quenching: At each time point for LC-MS analysis, quench a small aliquot of the reaction mixture by diluting it with 50% acetonitrile/water.[4]
LC-MS Sample Preparation
-
Take a 10 µL aliquot from the reaction mixture at specified time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Quench the reaction by diluting the aliquot in 990 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Vortex the sample thoroughly.
-
Further, dilute the sample to a final concentration of approximately 1-10 µg/mL with the initial mobile phase for LC-MS injection.[4]
LC-MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: A typical gradient might start at a low percentage of B, increasing to a high percentage over a set time to elute compounds of varying polarity.[7]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Scan Range: m/z 100-2000
-
Data Analysis: Integrate the peak areas of the starting material, intermediate, and product in the extracted ion chromatograms (EICs).
Data Presentation
The progress of the reaction can be semi-quantitatively monitored by comparing the peak areas of the relevant species at different time points. The expected mass-to-charge ratios (m/z) for the protonated molecules ([M+H]⁺) are listed below.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Benzyl-N-bis(PEG3-Boc) | C₃₃H₅₇NO₁₀ | 632.4 |
| Deprotected Intermediate | C₂₃H₄₁NO₆ | 432.3 |
| Benzylated Product | C₃₀H₄₇NO₆ | 522.3 |
Table 1: Reaction Progress Summary
| Time (hours) | Benzyl-N-bis(PEG3-Boc) (% Area) | Deprotected Intermediate (% Area) | Benzylated Product (% Area) |
| 0 | 100 | 0 | 0 |
| 1 | 45 | 50 | 5 |
| 2 | 10 | 75 | 15 |
| 4 | <1 | 30 | 70 |
| 8 | 0 | <5 | >95 |
Visualization of Workflow and Reaction Components
Caption: Workflow for LC-MS analysis of reaction progress.
Caption: Reaction scheme showing key components and transformations.
Discussion
The presented LC-MS method is a robust and sensitive approach for monitoring the synthesis of benzyl-N-bis(PEG3-amine). The reverse-phase chromatographic conditions effectively separate the Boc-protected starting material, the more polar deprotected intermediate, and the final benzylated product. The mass spectrometer provides unambiguous identification of each component based on their respective mass-to-charge ratios. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), which can be used for confirmation in MS/MS analysis.[4] Fragmentation along the PEG chain typically results in a series of ions separated by 44 Da, corresponding to the mass of an ethylene (B1197577) glycol unit.[4]
By integrating the peak areas in the extracted ion chromatograms, a semi-quantitative analysis of the reaction conversion can be performed.[4] This data is invaluable for optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry to maximize the yield of the desired product and minimize impurities.
Conclusion
This application note provides a comprehensive protocol for the LC-MS analysis of the reaction progress of a PEGylated and Boc-protected compound. The detailed methodology, clear data presentation, and visual diagrams offer a practical guide for researchers in the field of bioconjugation and drug development. The described approach can be readily adapted for monitoring a wide range of similar chemical modifications.
References
Application Notes and Protocols for Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-N-bis(PEG3-Boc) is a branched, polyethylene (B3416737) glycol (PEG)-based linker molecule. It is primarily utilized in the field of targeted protein degradation as a component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Benzyl-N-bis(PEG3-Boc) linker provides a flexible and hydrophilic spacer between the two ligands of a PROTAC, enhancing solubility and optimizing the spatial orientation required for efficient ternary complex formation. The tert-butyloxycarbonyl (Boc) groups protect the terminal functionalities, allowing for selective deprotection and subsequent conjugation during PROTAC synthesis.
Chemical Structure and Properties
Chemical Name: Benzyl-N-bis(2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethyl)amine
Molecular Formula: C₃₃H₅₇NO₁₀
Molecular Weight: 627.81 g/mol
The structure consists of a central benzylamine (B48309) core derivatized with two polyethylene glycol chains, each terminating in a Boc-protected amine.
Handling and Storage Conditions
Proper handling and storage of Benzyl-N-bis(PEG3-Boc) are crucial to maintain its integrity and ensure the reproducibility of experimental results. The following guidelines are based on best practices for handling PEGylated and Boc-protected compounds.
Personal Protective Equipment (PPE)
When handling Benzyl-N-bis(PEG3-Boc), appropriate personal protective equipment should be worn to minimize exposure and ensure laboratory safety.
| Operation | Eye Protection | Hand Protection | Lab Apparel | Respiratory Protection |
| Receiving and Storage | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Standard lab coat | Not generally required |
| Weighing and Aliquoting | Safety goggles | Chemical-resistant gloves | Standard lab coat | Recommended to perform in a chemical fume hood. If not feasible, an N95 or higher-rated respirator is advised. |
| Solution Preparation | Safety goggles | Chemical-resistant gloves | Standard lab coat | To be performed in a certified chemical fume hood. |
| Reaction Setup | Safety goggles | Chemical-resistant gloves | Standard lab coat | To be performed in a certified chemical fume hood. |
Storage Recommendations
To ensure the long-term stability of Benzyl-N-bis(PEG3-Boc), it is recommended to adhere to the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage | Minimizes potential degradation over extended periods. |
| 4°C for short-term storage (up to a few weeks) | Acceptable for immediate or near-term use. | |
| Humidity | Store in a dry environment, preferably in a desiccator. | The Boc protecting group can be sensitive to acidic hydrolysis, and moisture can contribute to this process over time. |
| Light | Protect from light. | While not acutely light-sensitive, prolonged exposure to UV light should be avoided as a general precaution for complex organic molecules. |
| Inert Atmosphere | For maximum stability, especially after opening, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. | Prevents slow oxidation and degradation from atmospheric components. |
Experimental Protocols
Protocol for Receiving and Storing Benzyl-N-bis(PEG3-Boc)
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (safety glasses, lab coat, and chemical-resistant gloves).
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture inside the vial, which could compromise the compound's stability.
-
For long-term storage, place the tightly sealed container in a -20°C freezer. For short-term use, a 4°C refrigerator is suitable.
-
It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Protocol for Solution Preparation
Caution: The Boc protecting group is sensitive to strong acids. Avoid acidic conditions during storage and handling unless deprotection is intended.
-
Ensure all glassware is clean and dry.
-
Perform all operations in a certified chemical fume hood.
-
Weigh the desired amount of Benzyl-N-bis(PEG3-Boc) in a clean, dry vial.
-
Add the appropriate anhydrous solvent. Benzyl-N-bis(PEG3-Boc) is generally soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If the solution is not for immediate use, it should be stored at -20°C or -80°C under an inert atmosphere.
Protocol for Boc Deprotection
The removal of the Boc protecting groups is a common step to enable further conjugation. This should be performed under acidic conditions.
-
Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453) in a clean, dry flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in 1,4-dioxane.
-
Stir the reaction at 0°C and monitor its progress by an appropriate analytical method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, the acid is typically removed by evaporation under reduced pressure or by neutralization with a mild base.
-
The resulting deprotected amine is generally less stable and should be used promptly in the next synthetic step.
Visualizations
Caption: Workflow for handling Benzyl-N-bis(PEG3-Boc).
Caption: Potential degradation pathways for Benzyl-N-bis(PEG3-Boc).
Disclaimer
The information provided in these application notes is intended for guidance and is based on the chemical properties of related compounds. A specific Safety Data Sheet (SDS) for Benzyl-N-bis(PEG3-Boc) should be consulted for comprehensive safety and handling information. All laboratory procedures should be conducted by trained personnel in a suitably equipped facility.
Application Notes and Protocols for Benzyl-N-bis(PEG3-Boc) in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-N-bis(PEG3-Boc) is a versatile, branched heterotrifunctional linker designed for advanced bioconjugation applications. Its unique architecture, featuring a central benzyl-protected amine and two terminal carboxylic acids protected as tert-butyl (Boc) esters, enables a controlled, sequential conjugation strategy. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility to the resulting conjugates, minimizing steric hindrance and reducing the potential for aggregation.[1][2]
This linker is particularly valuable in the construction of complex biomolecular structures such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and multifunctional imaging probes where precise control over the spatial arrangement of conjugated molecules is critical.[2][3][4][5] The orthogonal protecting groups—benzyl (B1604629) for the amine and Boc for the carboxylic acids—allow for selective deprotection and stepwise conjugation of different molecular entities.[6]
Key Features:
-
Branched Architecture: Allows for the creation of Y-shaped or U-shaped bioconjugates, enabling dual-labeling or the construction of trivalent molecules.
-
Orthogonal Protection: The benzyl-protected amine and Boc-protected carboxylic acids facilitate a controlled, multi-step synthetic strategy.[6]
-
PEG Spacers: The hydrophilic PEG3 chains improve the solubility and pharmacokinetic properties of the final conjugate.[1][7]
-
Versatility: Can be used to link proteins, peptides, small molecules, and other biomolecules containing reactive amine or carboxyl groups.
Physicochemical Properties
A summary of the key properties of Benzyl-N-bis(PEG3-Boc) and related structures is provided below.
| Property | Value | Reference |
| Molecular Formula | C33H57NO10 | [4] |
| Molecular Weight | 627.81 g/mol | [4] |
| Appearance | Please refer to the Certificate of Analysis | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and Dichloromethane | [1] |
| Storage | Store at -20°C, desiccated | [1] |
| Functional Groups | 1 x Benzyl-protected amine, 2 x Boc-protected carboxylic acids | Inferred from chemical name and analogous compounds[3][4][6] |
Experimental Protocols
The following protocols describe a sequential conjugation strategy using Benzyl-N-bis(PEG3-Boc). This methodology involves the initial deprotection of the Boc groups to reveal the carboxylic acids for conjugation to an amine-containing molecule, followed by the deprotection of the benzyl group to allow for the conjugation of a second molecule.
Protocol 1: Boc Deprotection to Expose Carboxylic Acids
This protocol describes the removal of the tert-butyl ester (Boc) protecting groups to yield the free carboxylic acids.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected N-Benzyl-N-bis(PEG3-acid).
Protocol 2: Conjugation of an Amine-Containing Molecule (Molecule A) to the Carboxylic Acids
This protocol details the activation of the carboxylic acids and subsequent conjugation to a molecule containing a primary amine.
Materials:
-
N-Benzyl-N-bis(PEG3-acid) (from Protocol 1)
-
Amine-containing Molecule A
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography (SEC))
Procedure:
-
Activation of Carboxylic Acids:
-
Conjugation to Molecule A:
-
Dissolve the amine-containing Molecule A in the reaction buffer.
-
Add the activated linker solution to the Molecule A solution. A molar excess of the activated linker may be required to drive the reaction to completion.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
-
Purification:
-
Purify the conjugate by reverse-phase HPLC or SEC to remove unreacted reagents.[2]
-
Protocol 3: Benzyl Group Deprotection to Expose the Central Amine
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis.
Materials:
-
Benzyl-protected conjugate (from Protocol 2)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite)
Procedure:
-
Dissolve the benzyl-protected conjugate in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected conjugate.
Protocol 4: Conjugation of a Second Molecule (Molecule B) to the Central Amine
This protocol outlines the conjugation of a second molecule, typically one with an activated carboxyl group, to the newly exposed central amine.
Materials:
-
Deprotected conjugate (from Protocol 3)
-
Molecule B containing an activated ester (e.g., NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Dissolve the deprotected conjugate from Protocol 3 in the reaction buffer.
-
Dissolve Molecule B in a compatible solvent (e.g., DMSO).
-
Add the activated Molecule B solution to the conjugate solution. The stoichiometry will need to be optimized for each specific application.[10]
-
Incubate the reaction for 1-4 hours at room temperature.[10]
-
Purify the final branched conjugate using an appropriate method such as SEC or HPLC.[10]
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected outcomes for the key steps in the bioconjugation process. These values are illustrative and may require optimization for specific applications.
| Step | Reagents | Molar Ratio (Reagent:Substrate) | Reaction Time | Temperature | Typical Yield | Monitoring Method |
| Boc Deprotection | TFA in DCM | 20-50% (v/v) | 1-2 hours | RT | >90% | TLC, LC-MS |
| Carboxylic Acid Activation | EDC/NHS | 1.5:1 (per COOH) | 15-30 min | RT | >95% | LC-MS |
| Amine Conjugation (NHS ester) | NHS-activated linker : Amine-Molecule A | 5-20 fold excess of linker | 2-4 hours | RT | 50-80% | SDS-PAGE, LC-MS |
| Benzyl Deprotection | H₂, Pd/C | Catalytic | 2-12 hours | RT | >90% | TLC, LC-MS |
| Second Amine Conjugation | Activated Molecule B : Deprotected Conjugate | 1.2-5 fold excess of Molecule B | 1-4 hours | RT | 40-70% | SDS-PAGE, LC-MS |
Visualizations
Experimental Workflow Diagram
Caption: Sequential conjugation workflow using Benzyl-N-bis(PEG3-Boc).
Signaling Pathway Diagram: PROTAC Synthesis
Caption: Logical workflow for PROTAC synthesis.
Characterization of Conjugates
The successful synthesis of the bioconjugates should be verified at each step.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after each conjugation step. The final product should show a band corresponding to the expected molecular weight of the conjugate.[11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the intermediates and the final conjugate, providing definitive confirmation of successful ligation.[11]
-
HPLC (SEC or RP): To assess the purity of the final product and to separate the desired conjugate from unreacted starting materials and byproducts.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Ensure anhydrous conditions before adding TFA; extend incubation time.[11] |
| Low Yield of Final Product | Loss of material during purification steps; side reactions during conjugation. | Optimize purification protocols (e.g., use columns with appropriate molecular weight cut-offs). Ensure complete removal of quenching agents and optimize pH for each conjugation step.[11] |
| Hydrolysis of NHS ester | The NHS-ester intermediate is sensitive to hydrolysis in aqueous buffers. | Prepare the activated linker immediately before use. Perform the conjugation reaction promptly after activation.[13] |
| Incomplete Benzyl Deprotection | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the reaction is properly sealed under a hydrogen atmosphere. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Benzyl-N-bis(PEG3-Boc) in amide bond formation, a critical conjugation strategy in biopharmaceutical and drug development fields. This versatile linker is particularly instrumental in the synthesis of complex architectures like Proteolysis Targeting Chimeras (PROTACs), where it facilitates the connection of a target protein ligand to an E3 ligase ligand.[1]
The structure of Benzyl-N-bis(PEG3-Boc) features a central benzyl-protected amine with two polyethylene (B3416737) glycol (PEG) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacers enhance solubility and provide flexibility to the resulting conjugate, while the Boc protecting groups allow for a controlled, stepwise synthesis.[2] Amide bond formation typically involves the coupling of a carboxylic acid to the deprotected primary amines of the linker.
Key Applications:
-
PROTAC Synthesis: Serves as a flexible linker to conjugate the target protein and E3 ligase ligands.[1]
-
Bioconjugation: Enables the creation of branched structures for attaching multiple molecules of interest.
-
Drug Delivery: Can be used to improve the pharmacokinetic properties of therapeutic agents through PEGylation.[3]
Data Presentation
The efficiency of amide bond formation and subsequent Boc deprotection is crucial for the successful synthesis of the desired conjugate. The following table summarizes typical quantitative data for these reactions, based on similar PEGylated linkers and coupling strategies.[4] Actual yields may vary depending on the specific substrates and reaction conditions.
| Parameter | Coupling Reagent | Typical Yield (%) | Purity of Final Product (%) | Notes |
| Amide Coupling Efficiency | HATU/DIPEA | 85 - 95 | >95 | Highly efficient for sterically hindered amines.[2] |
| EDC/NHS | 70 - 90 | >95 | A common and cost-effective method, though may be less effective with bulky substrates.[4][5] | |
| Boc Deprotection Efficiency | TFA/DCM | >99 | >95 | A standard and highly efficient method for Boc removal.[4][6] |
| Overall Yield (Multi-step) | - | 50 - 70 | >95 | Dependent on the complexity of the synthesis and purification methods.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the sequential amide bond formation using Benzyl-N-bis(PEG3-Boc). This process involves the initial deprotection of the Boc groups, followed by coupling with a carboxylic acid-containing molecule.
Protocol 1: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol describes the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)[4]
-
Dichloromethane (DCM)[4]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in a 1:1 mixture of DCM and TFA.[4]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.
Protocol 2: Amide Bond Formation using HATU
This protocol is recommended for coupling carboxylic acids to the deprotected Benzyl-N-bis(PEG3-amine), especially when dealing with sterically hindered substrates.[2]
Materials:
-
Deprotected Benzyl-N-bis(PEG3-amine) (from Protocol 1)
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]
-
DIPEA (N,N-Diisopropylethylamine)[2]
-
Anhydrous DMF (Dimethylformamide)[2]
-
Purification system (e.g., HPLC)
Procedure:
-
In a reaction vial, dissolve the carboxylic acid-containing molecule (2.2 equivalents) and HATU (2.2 equivalents) in anhydrous DMF.
-
Add DIPEA (4.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
In a separate vial, dissolve the deprotected Benzyl-N-bis(PEG3-amine) (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC to obtain the final conjugate.[7]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway where such conjugates are often applied.
References
Application Notes and Protocols for the Purification of PROTACs Synthesized with Benzyl-N-bis(PEG3-Boc)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that facilitate the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as affecting physicochemical properties like solubility and cell permeability.[2][3]
The Benzyl-N-bis(PEG3-Boc) linker is a branched polyethylene (B3416737) glycol (PEG)-based linker utilized in PROTAC synthesis.[4][5] Its branched nature and the hydrophilic PEG chains can enhance solubility and provide flexibility for optimal ternary complex formation.[6] However, the purification of PROTACs synthesized with this linker presents challenges common to PEGylated molecules, including potential co-elution with structurally similar impurities and the risk of aggregation.[7][8]
This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the Benzyl-N-bis(PEG3-Boc) linker, focusing on achieving high purity for subsequent biological evaluation.
Data Presentation
The purification of PROTACs is a multi-step process often involving both low and high-resolution chromatography. The following tables provide representative data for a typical two-step purification strategy for a PROTAC synthesized with a Benzyl-N-bis(PEG3-Boc) linker.
Table 1: Representative Data for Flash Chromatography Purification
| Step | Sample | Elution Solvent | Key Fractions | Yield (%) | Purity (%) |
| 1 | Crude PROTAC Mixture | Gradient: 0-10% Methanol (B129727) in Dichloromethane (B109758) | Fractions 8-15 | 60-75 | 70-85 |
Note: Yield and purity are illustrative and can vary based on the specific PROTAC molecule and reaction conditions.
Table 2: Representative Data for Preparative RP-HPLC Purification
| Step | Sample | Column | Mobile Phase | Retention Time (min) | Yield (%) | Purity (%) |
| 2 | Partially Purified PROTAC | C18, 5 µm | Gradient: 30-70% Acetonitrile (B52724) in Water (with 0.1% TFA) | 18-22 | 40-60 | >95 |
Note: Yield and purity are illustrative and can vary based on the specific PROTAC molecule and chromatographic conditions.
Experimental Protocols
A multi-step purification strategy is generally required to achieve high purity of PROTACs synthesized with the Benzyl-N-bis(PEG3-Boc) linker. This typically involves an initial flash chromatography step to remove major impurities, followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2][8]
Protocol 1: Flash Chromatography for Initial Purification
This protocol is designed for the initial cleanup of the crude reaction mixture to remove unreacted starting materials and major byproducts.
Materials:
-
Crude PROTAC mixture
-
Silica (B1680970) gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
-
Thin-layer chromatography (TLC) plates
-
Flash chromatography system
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of DCM.
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A common mobile phase is a gradient of methanol in dichloromethane.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., 100% DCM).
-
Sample Loading: Adsorb the dissolved crude product onto a small amount of silica gel, allow the solvent to evaporate, and load the dry powder onto the top of the column.
-
Elution: Elute the column with a linear gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH over 30 column volumes).
-
Fraction Collection: Collect fractions based on the UV chromatogram (if available) or in regular volumes.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired PROTAC.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the partially purified PROTAC.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC) for Final Polishing
This protocol is for the high-resolution purification of the partially purified PROTAC to achieve a final purity of >95%.[9]
Materials:
-
Partially purified PROTAC from Protocol 1
-
Acetonitrile (ACN), HPLC grade, with 0.1% Trifluoroacetic acid (TFA)
-
Water, HPLC grade, with 0.1% Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 x 250 mm, 5 µm particle size)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of DMSO or DMF. Filter the solution through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 30% ACN in water with 0.1% TFA) until a stable baseline is observed on the UV detector.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the PROTAC using a linear gradient of acetonitrile in water (both with 0.1% TFA). A typical gradient is from 30% to 70% ACN over 30 minutes. The gradient may need to be optimized for the specific PROTAC.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram (typically monitored at 254 nm or 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical LC-MS.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified PROTAC as a solid.
Visualizations
General PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl-N-bis(PEG3-Boc) (N-Benzyl-N-bis(PEG3-t-butyl ester)) | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yields with Benzyl-N-bis(PEG3-Boc)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on resolving low yield issues when utilizing the branched linker, Benzyl-N-bis(PEG3-Boc).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a branched linker like Benzyl-N-bis(PEG3-Boc) in PROTAC design?
Branched linkers such as Benzyl-N-bis(PEG3-Boc) offer several potential advantages in PROTAC design. The polyethylene (B3416737) glycol (PEG) chains can enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[1][2] The flexible nature of the PEG arms can provide the necessary scaffolding to facilitate the optimal orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1] The unique branched architecture provides versatile and orthogonal points for conjugation, allowing for a modular and flexible approach to PROTAC synthesis.[1]
Q2: I am experiencing very low yields in my initial amide coupling step between my E3 ligase ligand (or warhead) and Benzyl-N-bis(PEG3-Boc). What are the likely causes?
Low yields in the initial coupling reaction are a common hurdle. The most probable causes include:
-
Steric Hindrance: The bulky PEG3-Boc arms of the linker can physically obstruct the central secondary amine, making it difficult for the activated carboxylic acid of your ligand to approach the reaction site.[3] This steric hindrance can significantly slow down or prevent the reaction.[3]
-
Inefficient Carboxylic Acid Activation: Incomplete activation of the carboxylic acid on your ligand will result in a poor yield. The choice of coupling reagent is critical to overcome the steric barrier presented by the linker.[3]
-
Hydrolysis of Activated Ester: Activated esters (e.g., NHS esters) are susceptible to hydrolysis, especially in the presence of moisture. This side reaction will consume your activated ligand, rendering it unreactive towards the amine on the linker.[4]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can all significantly impact the coupling efficiency.[3]
Q3: How can I improve the efficiency of the amide coupling reaction with the central amine of Benzyl-N-bis(PEG3-Boc)?
To overcome low coupling yields, consider the following optimization strategies:
-
Choice of Coupling Reagent: Standard carbodiimide (B86325) reagents like EDC may not be potent enough to overcome the steric hindrance.[3] Switching to stronger phosphonium (B103445) or uronium-based reagents such as HATU, HBTU, or PyBOP is highly recommended.[3] These reagents form more reactive activated esters.[3]
-
Reaction Conditions:
-
Solvent: Ensure all reactants are fully dissolved. Anhydrous DMF or NMP are often good choices.[3]
-
Base: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) to prevent it from competing with the sterically hindered amine of the linker.[3]
-
Temperature: Increasing the reaction temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.[3][5]
-
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (e.g., 15 minutes) before adding the Benzyl-N-bis(PEG3-Boc) linker can improve yields.[1]
Q4: I have successfully coupled my first ligand, but I'm facing issues with the subsequent Boc deprotection step. What could be going wrong?
Challenges during Boc deprotection typically involve:
-
Incomplete Deprotection: This can be due to insufficient acid concentration or reaction time.[6][7] Ensure you are using a sufficient excess of a strong acid like trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (B109758) (DCM).[7][8]
-
Side Reactions: The reactive tert-butyl cation generated during deprotection can lead to side reactions with sensitive functional groups in your molecule.[7] The inclusion of a scavenger, such as triisopropylsilane (B1312306) (TIS) or anisole, can help to trap this cation.[7]
-
Product Degradation: Prolonged exposure to strong acidic conditions can degrade other acid-labile groups within your PROTAC intermediate.[8] It is crucial to monitor the reaction closely and work it up promptly upon completion.[8]
Q5: My final PROTAC product is difficult to purify, and I'm experiencing significant product loss. What purification strategies are recommended?
The purification of PROTACs, especially those with PEG linkers, can be challenging due to their often-high molecular weight and amphipathic nature.[9]
-
Chromatography Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs.[10][11] A C18 column is a good starting point, but for very hydrophobic molecules, a C8 or C4 column might provide better recovery.[10]
-
Solvent Optimization: Poor solubility of the PROTAC in the mobile phase can lead to low recovery.[10] Screen different solvent systems and consider adding organic modifiers to improve solubility.[10]
-
Non-specific Binding: The hydrophobic character of many PROTACs can cause them to bind non-specifically to chromatography columns and other surfaces.[10] Passivating the HPLC system before purification can help to minimize this.[10]
Troubleshooting Guides
Low Yield in Amide Coupling to Benzyl-N-bis(PEG3-Boc)
| Potential Cause | Recommended Solution | Expected Outcome |
| Steric Hindrance | Switch from standard coupling reagents (e.g., EDC/NHS) to more potent ones like HATU, HBTU, or PyBOP.[3] | Increased conversion to the desired coupled product, as monitored by LC-MS. |
| Inefficient Activation | Pre-activate the carboxylic acid with the coupling reagent and base (e.g., DIPEA) for 15 minutes before adding the linker.[1] | Improved reaction kinetics and higher yield of the amide product. |
| Hydrolysis of Reagents | Use anhydrous solvents (e.g., DMF, NMP) and fresh coupling reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | Minimized side reactions and increased purity of the crude product. |
| Suboptimal Conditions | Screen different reaction temperatures (e.g., room temperature to 50 °C) and extend the reaction time.[3][5] | Driving the reaction to completion and improving the overall yield. |
Challenges in Boc Deprotection and Final Coupling
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Boc Deprotection | Increase the concentration of TFA (e.g., up to 50% in DCM) and/or the reaction time. Monitor the reaction closely by LC-MS.[7][8] | Complete removal of the Boc protecting groups, yielding the free amine for the next step. |
| Side Reactions during Deprotection | Add a scavenger such as triisopropylsilane (TIS) to the deprotection mixture to trap the tert-butyl cation.[7] | Preservation of sensitive functional groups and a cleaner crude product. |
| Low Yield in Final Coupling | Ensure complete removal of TFA from the previous step (co-evaporation with toluene (B28343) can be effective).[8] Use a slight excess of the activated warhead/ligand and a suitable base to neutralize any residual acid. | Efficient formation of the final PROTAC molecule. |
| Purification Losses | Optimize the RP-HPLC method (gradient, column type, mobile phase additives). Consider using low-adhesion labware to minimize loss on surfaces.[10] | Improved recovery and higher purity of the final PROTAC. |
Experimental Protocols
Protocol 1: Amide Coupling to the Central Amine of Benzyl-N-bis(PEG3-Boc)
Materials:
-
Carboxylic acid-containing E3 ligase ligand or warhead (1.0 eq)
-
Benzyl-N-bis(PEG3-Boc) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add a solution of Benzyl-N-bis(PEG3-Boc) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.[11]
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate.[1]
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS, optional scavenger)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0 °C and add TFA (to a final concentration of 20-50% v/v) dropwise.[8]
-
If necessary, add TIS (1-2 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3x).[8] The resulting TFA salt can often be used directly in the next step after drying under high vacuum.[8]
Visualizations
Caption: A general workflow for the multi-step synthesis of a PROTAC using a Benzyl-N-bis(PEG3-Boc) linker.
Caption: A decision-making flowchart for troubleshooting low yields in the initial amide coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Benzyl-N-bis(PEG3-Boc) solubility issues in organic solvents
Welcome to the Technical Support Center for Benzyl-N-bis(PEG3-Boc). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly solubility issues, encountered during experiments with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Benzyl-N-bis(PEG3-Boc)?
A1: Benzyl-N-bis(PEG3-Boc) is an amphiphilic molecule, featuring a hydrophobic benzyl (B1604629) and two Boc (tert-butyloxycarbonyl) groups, along with hydrophilic polyethylene (B3416737) glycol (PEG) chains. This structure dictates its solubility. It is predicted to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (B109758) (DCM). Its solubility in alcohols, like ethanol (B145695) and methanol, is expected to be moderate to sparingly soluble. Due to the hydrophobic benzyl and Boc groups, its solubility in aqueous solutions is limited.
Q2: I am having trouble dissolving Benzyl-N-bis(PEG3-Boc) in my chosen organic solvent. What can I do?
A2: If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Co-solvent System: Try dissolving the compound in a small amount of a strong polar aprotic solvent like DMSO or DMF first, and then dilute it with your desired solvent.
-
Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C. Avoid excessive or prolonged heating, as it may lead to the degradation of the Boc protecting group.
Q3: My Benzyl-N-bis(PEG3-Boc) has precipitated out of solution. How can I redissolve it?
A3: Precipitation can occur due to changes in temperature, solvent evaporation, or exceeding the solubility limit. To redissolve the compound, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution while agitating, or sonicating the mixture.
Q4: Could the solubility of Benzyl-N-bis(PEG3-Boc) affect the efficiency of my subsequent reactions?
A4: Absolutely. Poor solubility is a direct cause of low reaction efficiency because the molecule is not fully available to react. If you observe incomplete reactions, ensure that your Benzyl-N-bis(PEG3-Boc) is fully dissolved before proceeding with the next synthetic step.
Q5: How does the Boc protecting group influence the solubility of the molecule?
A5: The tert-butyloxycarbonyl (Boc) protecting group is relatively hydrophobic and can decrease the overall aqueous solubility of the molecule. However, it enhances solubility in organic solvents. The solubility of the conjugate will likely change upon the removal of the Boc groups.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic workflow for addressing solubility challenges with Benzyl-N-bis(PEG3-Boc).
Caption: A stepwise workflow for troubleshooting solubility issues.
Data Presentation
While specific quantitative solubility data for Benzyl-N-bis(PEG3-Boc) is not widely available in the literature, the following table provides a predictive qualitative solubility profile based on its structural components and data from analogous molecules.
| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The high polarity and hydrogen bond accepting capability of these solvents readily solvate the PEG chains. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The Boc groups and the ether backbone of the PEG chains contribute to good solubility in chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF) | Soluble | THF is a moderately polar ether that should effectively solvate the PEG chains and the overall structure. |
| Alcohols | Methanol, Ethanol | Moderately to Sparingly Soluble | These polar protic solvents will interact favorably with the PEG chains through hydrogen bonding, but the benzyl group may limit solubility. |
| Nonpolar | Toluene (B28343), Hexane | Sparingly Soluble to Insoluble | The hydrophilic PEG chains will likely limit solubility in highly nonpolar, aliphatic, or aromatic solvents. |
| Aqueous | Water, PBS | Sparingly Soluble to Insoluble | The hydrophobic benzyl and Boc groups significantly reduce solubility in aqueous media despite the hydrophilic PEG chains. |
Experimental Protocols
Protocol for Preparing a Stock Solution of Benzyl-N-bis(PEG3-Boc)
Objective: To prepare a stock solution of Benzyl-N-bis(PEG3-Boc) in a suitable organic solvent.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate the vial of Benzyl-N-bis(PEG3-Boc) to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO or DMF) to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath at 30-40°C for 5-10 minutes with intermittent vortexing.
-
Once the compound is fully dissolved, store the stock solution appropriately, protected from light and moisture. For long-term storage, -20°C is recommended.
Protocol for Boc Deprotection
Objective: To remove the Boc protecting groups from Benzyl-N-bis(PEG3-Boc) to yield the corresponding primary amines.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until completion (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized.
Molecular Structure and Solubility Relationship
The solubility of Benzyl-N-bis(PEG3-Boc) is a direct consequence of its molecular structure, which contains both hydrophobic and hydrophilic regions.
Technical Support Center: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of Benzyl-N-bis(PEG3-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete Boc deprotection for Benzyl-N-bis(PEG3-Boc)?
The most common cause of incomplete deprotection is steric hindrance. The bulky nature of the benzyl (B1604629) group and the two PEG3 chains can physically block the acidic reagent from efficiently accessing the two Boc-protected amine sites.[1][2] This slows the reaction rate and may require more stringent conditions or longer reaction times to achieve completion.[2][3]
Q2: What are the standard acidic conditions for Boc deprotection?
The most prevalent method for Boc deprotection is acidolysis.[4] The two most common reagent systems are:
-
Trifluoroacetic Acid (TFA): Typically used in concentrations from 20% to 50% in an anhydrous solvent like dichloromethane (B109758) (DCM).[2]
-
Hydrochloric Acid (HCl): Often used as a 4M solution in an organic solvent such as 1,4-dioxane (B91453) or ethyl acetate.[4][5]
Q3: How can I monitor the progress of the deprotection reaction?
Regular monitoring is crucial to ensure the reaction goes to completion.[6] Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material and the appearance of the more polar, deprotected product, which will have a lower Rf value.[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, confirming the removal of one or both Boc groups and allowing for the quantification of starting material, partially deprotected intermediates, and the final product.[6]
-
¹H NMR Spectroscopy: Can be used to confirm the disappearance of the characteristic singlet of the Boc protons at approximately 1.4 ppm.[3][7]
Q4: What potential side reactions can occur during Boc deprotection?
The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[7] This cation can lead to side reactions by alkylating nucleophilic sites on your molecule, particularly on electron-rich aromatic rings or sensitive amino acid residues like tryptophan or methionine.[6][8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Boc deprotection of Benzyl-N-bis(PEG3-Boc).
Issue 1: Incomplete Deprotection
-
Symptoms:
-
LC-MS analysis shows a significant amount of starting material or a mono-deprotected intermediate remaining.[6]
-
TLC analysis shows a persistent spot corresponding to the Boc-protected starting material.[6]
-
¹H NMR spectrum still shows a prominent peak for the Boc protons (~1.4 ppm).[7]
-
The subsequent reaction step gives a low yield, suggesting the amine groups were not fully deprotected.[6]
-
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%). The rate of Boc cleavage often depends significantly on acid strength.[7][10]
-
Extend Reaction Time: Due to steric hindrance, this specific substrate may require longer reaction times than typical Boc deprotections. Monitor the reaction every 1-2 hours until the starting material is consumed.[2][3]
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 30-40°C). However, monitor carefully for the formation of side products, as higher temperatures can promote them.[3][7]
-
Switch to a Stronger Acid System: If TFA/DCM is ineffective, switch to a stronger system like 4M HCl in 1,4-dioxane.[7][10]
-
Ensure Anhydrous Conditions: Water can reduce the effective concentration of the acid. Ensure all solvents and reagents are anhydrous.[3]
-
Issue 2: Side Product Formation
-
Symptoms:
-
Troubleshooting Steps:
-
Use a Scavenger: Add a scavenger such as triisopropylsilane (B1312306) (TIS) at 2.5-5% (v/v) to the reaction mixture.[6] Scavengers are designed to trap the reactive tert-butyl cations generated during the reaction, preventing them from alkylating your molecule.[6][9]
-
Lower the Reaction Temperature: Perform the reaction at 0°C to slow down potential side reactions.[10]
-
Consider Milder Deprotection Methods: For highly sensitive substrates, alternative, milder deprotection methods can be explored, such as using oxalyl chloride in methanol (B129727) or certain Lewis acids.[4][5]
-
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection that can be used as a starting point for optimization.
Table 1: TFA-Based Deprotection Conditions
| Parameter | Condition A | Condition B |
| Reagent | 20-30% TFA in DCM | 50% TFA in DCM |
| Temperature | 0°C to Room Temp. | 0°C to Room Temp. |
| Typical Time | 2 - 4 hours | 1 - 2 hours |
| Notes | Milder conditions, suitable for substrates with other acid-sensitive groups. May be insufficient for sterically hindered molecules. | Harsher conditions, more effective for complete deprotection but higher risk of side reactions.[2][11] |
Table 2: HCl-Based Deprotection Conditions
| Parameter | Condition |
| Reagent | 4M HCl in 1,4-Dioxane |
| Temperature | Room Temperature |
| Typical Time | 2 - 6 hours |
| Notes | A strong alternative to TFA. The resulting product is the hydrochloride salt. Requires anhydrous conditions.[1][5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Materials:
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Benzyl-N-bis(PEG3-Boc) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[2][5]
-
Cool the solution to 0°C in an ice bath.[2]
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If using a scavenger, add TIS (2.5-5% v/v).[5][10]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][5]
-
Monitor the reaction progress using TLC or LC-MS until completion (typically 1-4 hours).[10]
-
Work-up (Method A: Direct Use): Upon completion, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3x). The resulting TFA salt can often be used directly in the next step.[3][6]
-
Work-up (Method B: Neutralization): To obtain the free amine, concentrate the reaction mixture, redissolve the residue in DCM, and carefully wash with a chilled, saturated aqueous solution of NaHCO₃ to neutralize the acid.[10] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[12]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Materials:
-
Procedure:
-
Dissolve the Benzyl-N-bis(PEG3-Boc) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[4]
-
Add the 4M HCl in 1,4-dioxane solution to the flask.[4]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 2-6 hours or longer for completion.[5]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[1]
-
Visualizations
Caption: Acid-catalyzed mechanism of Boc deprotection and scavenger action.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Benzyl-N-bis(PEG3-Boc) Conjugation
Welcome to the technical support center for Benzyl-N-bis(PEG3-Boc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and to address frequently asked questions regarding side reactions encountered during conjugation experiments with this linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Benzyl-N-bis(PEG3-Boc) and its reactive groups?
Benzyl-N-bis(PEG3-Boc) is a branched, PEG-based PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1] Its structure consists of:
-
A central nitrogen atom functionalized with a benzyl (B1604629) group.
-
Two polyethylene (B3416737) glycol (PEG3) arms attached to the central nitrogen. These PEG spacers enhance solubility and provide flexibility to the final conjugate.[2][3]
-
Two terminal tert-butyloxycarbonyl (Boc)-protected amines . The Boc group is a widely used protecting group for amines that is stable under many conditions but can be removed with acid to reveal a primary amine for subsequent conjugation steps.[4][5]
Q2: What is the role of the benzyl group in this linker?
The benzyl group in this linker provides stability. Benzyl groups are generally stable across a wide range of reaction conditions, including strongly acidic and basic environments.[6] In the context of this linker, it is part of the core structure and is generally not intended to be a point of cleavage or further reaction in typical bioconjugation strategies. The reactivity of the benzylic position, however, could be a source of side reactions under certain harsh conditions (e.g., strong oxidation).[7]
Q3: Under what conditions is the Boc protecting group removed, and what are the potential side reactions during this step?
The Boc protecting group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[8][9] The deprotection reaction liberates the terminal primary amines for further conjugation.
The primary side reaction during Boc deprotection is the formation of a tert-butyl cation. This reactive carbocation can alkylate nucleophilic residues on the substrate, leading to undesired modifications. To prevent this, a "scavenger" such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) is often added to the deprotection cocktail to trap the tert-butyl cations.[10][11][12]
Q4: Can the PEG chains cause side reactions?
The polyethylene glycol (PEG) chains themselves are generally considered inert and their primary role is to improve the solubility and pharmacokinetic properties of the conjugate.[13] However, the length and flexibility of the PEG chains can sometimes lead to steric hindrance, potentially slowing down the conjugation reaction or preventing access to the desired reaction site on a biomolecule.[2]
Troubleshooting Guide
This guide addresses common issues and potential side reactions that may be encountered when using Benzyl-N-bis(PEG3-Boc) in conjugation workflows.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incomplete Boc Deprotection: Residual Boc groups will prevent the terminal amines from reacting. | - Confirm complete deprotection via LC-MS or ¹H NMR (disappearance of the t-butyl signal).- Increase the reaction time or the concentration of the deprotecting acid (e.g., TFA).[12] |
| Suboptimal pH for Conjugation: The reactivity of the newly exposed primary amines is pH-dependent. | - For reactions with NHS esters, maintain a pH between 7.2 and 8.5.[12] | |
| Steric Hindrance: The branched structure of the linker or the nature of the substrate may sterically hinder the reaction.[2] | - Consider a linker with a longer PEG spacer arm to increase the distance between the reactive groups.[2]- Increase the molar excess of one reactant to drive the reaction forward. | |
| Hydrolysis of Reactive Partners: If conjugating to an activated ester (e.g., NHS ester), it may have hydrolyzed prior to or during the reaction. | - Ensure all reagents and solvents are anhydrous.- Use freshly prepared activated esters.[12] | |
| Unintended Modification of the Target Molecule (Side Reactions) | Alkylation by t-butyl Cations: During Boc deprotection, t-butyl cations can modify sensitive functional groups on your molecule.[11] | - Add a scavenger, such as triisopropylsilane (TIS) or anisole (typically 2.5-5% v/v), to the deprotection solution.[10] |
| Oxidation of the Benzyl Group: Under harsh oxidative conditions, the benzylic position could be susceptible to oxidation.[7] | - Avoid strong oxidizing agents in the reaction sequence after the introduction of the linker. | |
| Acylation of Non-Target Amines: If your target molecule has multiple amine groups, you may get non-specific conjugation. | - Optimize the reaction pH to favor the reactivity of the desired amine.- Consider using protecting groups for the non-target amines if possible. | |
| Poor Solubility of Conjugate | Hydrophobicity of the Attached Moiety: The molecule being conjugated to the linker may be highly hydrophobic, leading to aggregation.[13] | - The inherent PEG chains of the linker are designed to mitigate this, but if the problem persists, consider using a linker with longer PEG chains.[13] |
| High Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates, a high DAR can increase hydrophobicity and lead to aggregation.[2] | - Optimize the stoichiometry of the conjugation reaction to achieve a lower, more controlled DAR. |
Experimental Protocols
Protocol 1: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol describes the removal of the Boc protecting groups to expose the two primary amines.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If your substrate is sensitive to alkylation, add TIS to a final concentration of 2.5-5% (v/v).[10]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[14]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Conjugation of Deprotected Linker to an NHS Ester
This protocol outlines the conjugation of the deprotected Benzyl-N-bis(PEG3-amine) to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected Benzyl-N-bis(PEG3-amine)
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Dissolve the deprotected Benzyl-N-bis(PEG3-amine) in an appropriate amine-free buffer or solvent.
-
Dissolve the NHS ester-functionalized molecule in an anhydrous solvent like DMSO or DMF.
-
Add a 1.5- to 5-fold molar excess of the deprotected linker solution to the NHS ester solution. The final concentration of the organic solvent should ideally not exceed 10% if working with proteins to avoid denaturation.[9]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[15]
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[9]
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted linker and byproducts.
Visualizations
Caption: Workflow for the acidic deprotection of Benzyl-N-bis(PEG3-Boc).
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length with PEG Chains
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Proteolysis Targeting Chimeras (PROTACs), with a focus on optimizing polyethylene (B3416737) glycol (PEG) linker length for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why are PEG chains commonly used?
A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3][4][5] Its primary function is to bring the POI and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2][4] This proximity is essential for the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[4][6][7] The linker's length, chemical composition, and flexibility directly impact the PROTAC's degradation efficiency.[4][8]
Polyethylene glycol (PEG) linkers are frequently used due to several advantageous properties:[4][5][7][9][10]
-
Hydrophilicity: PEG linkers can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule.[4][5][7][9][11]
-
Biocompatibility: They are generally well-tolerated in biological systems.[7]
-
Modularity: The defined repeating units of PEG allow for the systematic and straightforward modulation of linker length, which is a key parameter for optimization.[4][10][]
Q2: How does PEG linker length impact PROTAC efficacy?
A2: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and maximal degradation level (Dmax).[4][13] The effect of linker length can be summarized as follows:
-
Too Short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex.[2][3][14][15] This can lead to significantly reduced or no protein degradation.
-
Too Long: An excessively long linker might result in a non-productive or unstable ternary complex where ubiquitination sites are not accessible.[2][3][15] It can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[4]
-
Optimal Length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[4][13] This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[3][4]
Q3: We observe strong binary binding of our PROTAC to both the target protein and the E3 ligase individually, but see no significant degradation in cells. What is a likely linker-related cause?
A3: This is a common challenge in PROTAC development and often points to a suboptimal linker length or composition.[6][15][16] Even with high binary binding affinities, the linker may not be the correct length or flexibility to facilitate the formation of a stable and productive ternary complex.[6][14] The spatial orientation of the target protein and the E3 ligase is critical for the transfer of ubiquitin.[6]
Troubleshooting Steps:
-
Synthesize a PROTAC library: Create a series of PROTACs with varying PEG linker lengths (e.g., by systematically adding or removing ethylene (B1197577) glycol units).[14][15][17]
-
Assess ternary complex formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[17]
-
Modify linker attachment points: The position where the linker connects to the ligands is crucial.[1][18][] Altering the attachment point, even with the same linker, can dramatically affect the geometry of the ternary complex.[1]
Q4: What is the "hook effect" and how can PEG linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[2][4][20] It occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[20][21]
Linker properties can influence the stability of the ternary complex relative to the binary complexes. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex.[14][21] By optimizing the PEG linker length and composition to enhance cooperativity, the formation of the ternary complex can be favored, potentially widening the effective concentration window and lessening the hook effect.[4][14]
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize illustrative data from various studies, showing the impact of linker length on PROTAC performance.
Table 1: Illustrative Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <10 |
| PROTAC B | PEG | 15 | 50 | >90 |
| PROTAC C | PEG | 18 | 15 | >95 |
| PROTAC D | PEG | 21 | 85 | 80 |
Note: Data is illustrative and compiled from trends observed in published literature.[4][13] Actual optimal linker lengths must be determined empirically for each specific PROTAC system.
Table 2: Illustrative Impact of PEG Linker Length on TBK1 Degradation
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC E | PEG | 9 | No Degradation | 0 |
| PROTAC F | PEG | 12 | 250 | 60 |
| PROTAC G | PEG | 15 | 80 | 85 |
| PROTAC H | PEG | 18 | 300 | 50 |
Note: A minimum linker length is often required to observe degradation.[6] Values are illustrative based on published trends.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction of a target protein in cells following PROTAC treatment.[2][13][15][21][22]
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest.[21] Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[2][13][21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][13][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2][13]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.[2]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2][13][15]
-
Block the membrane and probe with a primary antibody specific for the target protein.[2][13] Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[13][15][21]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[2][15]
-
-
Data Analysis:
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[17]
Methodology:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[14][15][21]
-
Binary Interaction Analysis:
-
Ternary Interaction Analysis:
-
Data Analysis: Analyze the sensorgrams to determine association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD). Compare the binary and ternary binding affinities to assess cooperativity.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[23]
Methodology:
-
Reaction Setup: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and the target protein in a reaction buffer.
-
PROTAC Addition: Add the PROTAC of interest at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period.
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, probing with an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight species corresponding to ubiquitinated forms.[23]
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Relationship Between Linker Length and PROTAC Efficacy
Caption: Logical relationships of linker length and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aggregation of Benzyl-N-bis(PEG3-Boc) Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for aggregation issues encountered during the synthesis, purification, and handling of Benzyl-N-bis(PEG3-Boc) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl-N-bis(PEG3-Boc) and why is it prone to aggregation?
A: Benzyl-N-bis(PEG3-Boc) is a branched molecule featuring a central benzylamine (B48309) core derivatized with two polyethylene (B3416737) glycol (PEG) chains, each terminating in a tert-butyloxycarbonyl (Boc) protected amine. While the PEG chains are intended to enhance hydrophilicity, the molecule's overall solubility and tendency to aggregate can be influenced by several factors.[1][2] The hydrophobic nature of the benzyl (B1604629) group and the Boc protecting groups can contribute to intermolecular interactions, leading to aggregation, particularly under suboptimal solvent or buffer conditions.[3][4]
Q2: What are the primary visual indicators of aggregation?
A: Aggregation can manifest as visible turbidity, cloudiness, or the formation of a precipitate in your solution.[5] Even in the absence of visible particles, the presence of soluble aggregates can be a concern and requires analytical characterization to detect.
Q3: How can I detect and quantify the aggregation of my Benzyl-N-bis(PEG3-Boc) conjugate?
A: Several analytical techniques are effective for detecting and quantifying aggregation.[6][7] The most common methods include:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, making it excellent for detecting the presence of larger aggregates.[7]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.[7][8] This technique can resolve monomers from dimers and larger, soluble aggregates.[7][8]
-
Analytical Ultracentrifugation (AUC): Provides information on the molecular weight distribution and the presence of different oligomeric states in a sample.[7]
Q4: Can the Boc protecting group contribute to aggregation?
A: Yes, the tert-butyloxycarbonyl (Boc) protecting group is relatively hydrophobic and can decrease the overall aqueous solubility of the conjugate.[4] Furthermore, the acidic conditions required for Boc deprotection can sometimes lead to the aggregation of sensitive molecules.[1][9]
Q5: How does the PEG component of the linker help in preventing aggregation?
A: The polyethylene glycol (PEG) chains are hydrophilic and flexible.[1] When attached to a molecule, they can create a hydrophilic shield that masks hydrophobic regions and provides steric hindrance, which can prevent the close contact between molecules that leads to aggregation.[2][10][11] The length of the PEG chain can also play a role in this stabilizing effect.[12][13]
Troubleshooting Guide
This guide addresses common aggregation issues in a question-and-answer format.
Issue 1: Precipitate forms immediately upon dissolving the Benzyl-N-bis(PEG3-Boc) conjugate.
-
Potential Cause: Poor Solubility in the Chosen Solvent. The conjugate may have limited solubility in your initial solvent system. The benzyl and Boc groups contribute to its hydrophobicity.[3][4]
-
Recommended Solution:
-
Use a Co-solvent: Dissolve the conjugate in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous buffer.[1]
-
Maintain Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent is minimal (typically <10%) to avoid destabilizing downstream components or causing the compound to precipitate out of the aqueous phase.[1][4]
-
Slow Addition with Mixing: Add the dissolved conjugate solution dropwise to the aqueous buffer while gently stirring. This prevents localized high concentrations that can lead to immediate precipitation.[5][14]
-
Issue 2: The solution becomes cloudy over time or during a reaction.
-
Potential Cause: Suboptimal Buffer Conditions. The pH or ionic strength of your buffer may be promoting aggregation.[1][3] If the pH is near the isoelectric point (pI) of a molecule it is being conjugated to, solubility can decrease significantly.[3]
-
Recommended Solution:
-
pH Optimization: Screen a range of buffer pH values to find the condition that maximizes the solubility and stability of your conjugate.
-
Ionic Strength Adjustment: Vary the salt concentration (e.g., NaCl) in your buffer. Increased ionic strength can sometimes shield charges and reduce aggregation, but the effect can be compound-specific.
-
Addition of Stabilizing Excipients: Consider adding stabilizers to your buffer.[10] Common examples include sugars (like sucrose (B13894) or trehalose), polyols (like glycerol), or amino acids (like arginine).[10]
-
Issue 3: Aggregation is observed after a conjugation or deprotection step.
-
Potential Cause 1: Harsh Reaction Conditions. The conditions of your conjugation or Boc-deprotection reaction (e.g., temperature, pH, reagent concentration) may be causing the conjugate to aggregate.[9]
-
Recommended Solution:
-
Temperature Control: Perform reactions at a lower temperature (e.g., 4°C) to slow down potential aggregation processes.[10]
-
Optimize Reagent Concentrations: Use the lowest effective concentration of all reactants.
-
Mild Deprotection: If removing the Boc group, screen for the mildest acidic conditions that still achieve complete deprotection.
-
-
Potential Cause 2: Surface-Induced Aggregation. The conjugate may be aggregating at air-water interfaces or on the surfaces of reaction vessels.
-
Recommended Solution:
-
Include Surfactants: Add a low concentration of a non-ionic surfactant, such as Polysorbate 20 or Polysorbate 80, to your buffers to minimize surface-induced aggregation.[10]
-
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method to identify buffer conditions that minimize the aggregation of the Benzyl-N-bis(PEG3-Boc) conjugate.
Materials:
-
Benzyl-N-bis(PEG3-Boc) conjugate
-
Stock solutions of various buffers (e.g., phosphate, citrate, Tris) at different pH values
-
Stock solutions of stabilizing excipients (see Table 1)
-
Dynamic Light Scattering (DLS) instrument or a spectrophotometer for turbidity measurement
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the Benzyl-N-bis(PEG3-Boc) conjugate in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Set up Buffer Matrix: In a 96-well plate or microcentrifuge tubes, prepare a matrix of buffer conditions with varying pH and excipient concentrations.
-
Add Conjugate: Add a small, consistent volume of the conjugate stock solution to each buffer condition to achieve the desired final concentration.
-
Incubate: Incubate the samples under the intended experimental conditions (e.g., room temperature for 2 hours).
-
Assess Aggregation: Analyze each sample for aggregation using DLS to determine the particle size distribution or by measuring the absorbance at 600 nm (A600) to assess turbidity.
-
Select Optimal Buffer: The buffer composition that results in the lowest particle size and/or turbidity is considered optimal for minimizing aggregation.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Materials:
-
SEC system with a UV detector
-
Appropriate SEC column for the expected molecular weight range
-
Mobile phase (optimized buffer from Protocol 1)
-
Samples of Benzyl-N-bis(PEG3-Boc) conjugate (before and after troubleshooting)
-
Molecular weight standards
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare samples for injection by diluting them in the mobile phase to an appropriate concentration. Filter the samples if necessary.
-
Standard Curve: Inject a series of molecular weight standards to calibrate the column.
-
Sample Injection: Inject a defined volume of your conjugate sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm if conjugating to a protein, or a wavelength appropriate for the benzyl chromophore).
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric conjugate and any higher-order aggregates based on their elution times relative to the molecular weight standards.
-
Integrate the area under each peak to calculate the relative percentage of monomer, dimer, and other soluble aggregates.[12]
-
Data Presentation
Table 1: Common Stabilizing Excipients and Their Working Concentrations
| Excipient Category | Example | Typical Working Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Stabilize molecules through preferential exclusion.[10][12] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress non-specific intermolecular interactions.[10][12] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Reduce surface tension and prevent surface-induced aggregation.[10][12] |
Table 2: Illustrative SEC Data for Troubleshooting Aggregation
| Condition | Monomer Peak Area (%) | Dimer Peak Area (%) | Higher-Order Aggregate Peak Area (%) |
| Initial Condition: pH 7.4 PBS | 75.2 | 18.5 | 6.3 |
| Optimized Condition: pH 6.0 Citrate Buffer + 5% Sucrose | 96.8 | 2.9 | 0.3 |
Visualizations
Caption: A decision tree for troubleshooting aggregation issues.
Caption: Workflow for analyzing aggregation by Size Exclusion Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharma-asia.com [biopharma-asia.com]
- 7. Protein Aggregation Analysis [intertek.com]
- 8. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar PROTACs with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing polar polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying polar PROTACs with PEG linkers?
A1: The primary impurities include unreacted starting materials such as the E3 ligase ligand and the protein of interest (POI) ligand, excess PEG linker, and byproducts from the coupling reactions.[1][2] Additionally, PROTACs with long PEG linkers may form aggregates or dimers that require removal.[1]
Q2: Why is the purification of polar PROTACs with PEG linkers particularly challenging?
A2: The challenges stem from a combination of factors:
-
Physicochemical Similarity: The addition of a hydrophilic PEG chain can make the desired PROTAC have similar physicochemical properties to unreacted PEGylated starting materials and byproducts, complicating separation.[2]
-
High Polarity and Solubility: The inherent polarity of the PROTACs can lead to poor retention on reverse-phase chromatography columns and potential loss of product during aqueous workups in extractions.[3]
-
Molecular Size and Flexibility: PROTACs are often large molecules, and the flexibility of the PEG linker can lead to peak broadening in chromatography.[1]
-
"Sticky" Nature: Some PEGylated compounds have a tendency to adhere to labware, which can result in product loss.[3]
Q3: How does the length of the PEG linker impact the purification strategy?
A3: The length of the PEG linker is a critical factor. Longer PEG chains increase the hydrophilicity and molecular weight of the PROTAC.[1][4] This can result in challenges such as peak broadening in reverse-phase high-performance liquid chromatography (RP-HPLC) and difficulty in separating the PROTAC from species with similar sizes in size-exclusion chromatography (SEC).[1] Purification methods may need to be adjusted, for example, by using a shallower gradient in RP-HPLC.[1]
Q4: Which chromatography techniques are most suitable for purifying polar PROTACs with PEG linkers?
A4: A multi-step purification strategy is often necessary. The choice of technique depends on the specific properties of the PROTAC and the impurities present.[1] Commonly used methods include:
-
Flash Chromatography: Often used for initial cleanup of the crude reaction mixture.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The most common technique for final purification to achieve high purity.[3] C18 columns are frequently used.[5]
-
Size-Exclusion Chromatography (SEC): Useful for removing aggregates and separating molecules based on size.
-
Ion-Exchange Chromatography (IEX): Can be effective if the PROTAC possesses a net charge, though the PEG chain can sometimes shield this charge.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A technique well-suited for the retention and separation of very polar analytes.[6]
Troubleshooting Guides
Problem 1: Low Recovery Yield After Purification
| Potential Cause | Recommended Action |
| Incomplete Reaction | Optimize reaction conditions (time, temperature, stoichiometry) and monitor progress using LC-MS to ensure completion.[1] |
| Product Loss During Aqueous Workup | The hydrophilic PEG linker can cause the PROTAC to partition into the aqueous phase during extractions.[3] Minimize the number of aqueous washes or use a saturated brine solution to reduce this loss.[3] Consider back-extracting the aqueous layers.[1] |
| Precipitation on Chromatography Column | Highly hydrophobic or poorly soluble PROTACs can precipitate on the column. Ensure the sample is fully dissolved in a suitable solvent before injection.[1] Consider using co-solvents to improve solubility. |
| Adhesion to Labware | The "sticky" nature of some PEGylated compounds can lead to loss on surfaces.[3] Use low-adhesion labware (e.g., low-retention microcentrifuge tubes and pipette tips) to mitigate this issue.[3] |
Problem 2: Persistent Impurities After Purification
| Potential Cause | Recommended Action |
| Co-elution of Impurities | Optimize the chromatographic method. For RP-HPLC, try a shallower gradient, especially around the elution time of the product and impurities.[1] Consider a different stationary phase (e.g., C8 or C4 instead of C18) or an alternative chromatography technique like HILIC.[2][6] |
| Presence of Aggregates | Use size-exclusion chromatography (SEC) to remove dimers and higher-order aggregates.[1] Buffer conditions (pH, ionic strength) can also be screened to minimize aggregation.[2] |
| Broad or Tailing Peaks in HPLC | This may be due to column overloading or secondary interactions with the stationary phase.[1] Reduce the sample load or modify the mobile phase (e.g., adjust pH or ionic strength). |
| Unreacted Starting Materials | Optimize the stoichiometry of the reaction to minimize excess starting materials. If co-elution is an issue, adjust the chromatographic conditions as described above to improve resolution.[1] |
Data Presentation
Table 1: Comparison of Common Chromatographic Techniques for Polar PROTAC Purification
| Technique | Principle of Separation | Typical Purity Achieved (%) | Typical Recovery Yield (%) | Advantages | Challenges |
| Flash Chromatography | Polarity | 80-95 | 60-80 | High capacity, good for initial cleanup. | Lower resolution, may not remove closely related impurities. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >98 | 50-90 | High resolution, well-established. | Poor retention of very polar PROTACs, potential for peak broadening.[1] |
| Size-Exclusion Chromatography (SEC) | Molecular Size | >95 (for monomer) | 70-90 | Effective for aggregate removal, mild conditions.[1] | Not effective for separating molecules of similar size.[1] |
| Ion-Exchange Chromatography (IEX) | Charge | >95 | 60-80 | High resolution for charged molecules. | PEG chain may shield the charge, reducing effectiveness.[2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase | >95 | 60-85 | Excellent for retaining and separating highly polar compounds.[6] | Requires careful method development and control of mobile phase water content. |
Experimental Protocols
Protocol 1: Initial Purification by Flash Chromatography
This protocol provides a general guideline for the initial cleanup of a crude PROTAC reaction mixture.[1]
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A common choice for PEGylated compounds is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column, allowing it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMF) and adsorb it onto a small amount of silica gel. Load the dry powder onto the top of the column.
-
Elution: Begin with a low percentage of the polar solvent (e.g., 1-2% methanol in DCM) and gradually increase the polarity to elute the PROTAC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Protocol 2: Final Purification by Preparative Reverse-Phase HPLC
This protocol is designed to achieve high-purity PROTACs.[3]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.
-
Gradient: Develop a linear gradient from a low to a high percentage of Mobile Phase B over 20-40 minutes. The optimal gradient needs to be determined empirically. A shallower gradient can improve the separation of closely eluting impurities.[1]
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze the purity of the collected fractions by analytical LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent by lyophilization.
Visualizations
Caption: General Purification Workflow for Polar PROTACs.
Caption: Troubleshooting Logic for Low Purification Yield.
References
Technical Support Center: Improving the Reaction Efficiency of Benzyl-N-bis(PEG3-Boc)
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of Benzyl-N-bis(PEG3-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Benzyl-N-bis(PEG3-Boc)?
The synthesis of Benzyl-N-bis(PEG3-Boc) typically involves the N-alkylation of benzylamine (B48309) with a Boc-protected PEG3 derivative. A common route is the reaction of benzylamine with two equivalents of a PEG3-containing molecule that has a good leaving group (e.g., tosylate, mesylate, or a halide) and is terminated with a Boc-protected amine.
Q2: What are the critical factors influencing the efficiency of this reaction?
Several factors can significantly impact the reaction yield and purity. These include the quality of starting materials, reaction temperature, reaction time, the choice of base and solvent, and the molar ratio of reactants.[1][2]
Q3: Why is the choice of base important in this synthesis?
A base is typically required to deprotonate the benzylamine, increasing its nucleophilicity, and to neutralize the acidic byproduct formed during the reaction. The strength and steric properties of the base can influence the reaction rate and the formation of side products. Common bases for N-alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (B128534) (TEA).[3][4]
Q4: How does the PEG component affect the reaction and purification?
The polyethylene (B3416737) glycol (PEG) chains enhance the solubility of the molecule in a variety of solvents.[5] However, PEGylated compounds can be challenging to purify by standard column chromatography due to their tendency to streak on silica (B1680970) gel.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Benzyl-N-bis(PEG3-Boc) in a question-and-answer format.
Issue 1: Low or No Product Formation
Q: My reaction shows very low conversion to the desired Benzyl-N-bis(PEG3-Boc) product. What are the potential causes and how can I address them?
A: Low conversion can stem from several factors related to reagents, reaction conditions, or the reaction setup itself. A systematic approach to troubleshooting is essential.[7]
| Potential Cause | Troubleshooting Steps & Solutions | Citation |
| Poor Quality of Starting Materials | - Benzylamine: Ensure it is free from oxidation impurities. Consider distillation if necessary. - PEG3-Reagent: Verify the integrity of the leaving group and the Boc-protecting group. Use freshly prepared or properly stored reagents. - Solvent: Use anhydrous (dry) solvents, as water can interfere with the reaction, especially if using a strong base. | [7] |
| Inefficient Base | - The chosen base may not be strong enough to deprotonate the benzylamine effectively. - Consider switching to a stronger base like cesium carbonate (Cs₂CO₃), which has shown high efficiency in N-alkylation reactions. | [3] |
| Suboptimal Reaction Temperature | - The reaction may be too slow at room temperature. - Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. Be aware that higher temperatures can also lead to side reactions. | [6][8] |
| Insufficient Reaction Time | - The reaction may not have reached completion. - Monitor the reaction over a longer period (e.g., 24-48 hours). | [3] |
| Poor Leaving Group on PEG3-Reagent | - The rate of N-alkylation is highly dependent on the leaving group. The general order of reactivity is I > Br > OTs > OMs > Cl. - If using a less reactive leaving group (e.g., chloride), consider converting it to a more reactive one (e.g., iodide) via a Finkelstein reaction. | [4] |
Issue 2: Formation of Multiple Products (Mono-alkylation and Over-alkylation)
Q: My reaction mixture shows the presence of mono-alkylated benzylamine and potentially other side products, leading to a low yield of the desired di-substituted product. How can I improve the selectivity?
A: The formation of a mixture of products is a common challenge in N-alkylation. Optimizing the stoichiometry and reaction conditions can favor the desired di-alkylation.
| Potential Cause | Troubleshooting Steps & Solutions | Citation |
| Incorrect Stoichiometry | - An insufficient amount of the PEG3-reagent will lead to incomplete reaction and the presence of mono-alkylated product. - Use a slight excess (2.2-2.5 equivalents) of the Boc-PEG3-reagent relative to benzylamine. | [3] |
| Reaction Rate | - The second alkylation step may be slower than the first due to increased steric hindrance. - Increasing the reaction temperature or time may help drive the reaction to completion. | [9][10] |
| Side Reactions | - Over-alkylation leading to a quaternary ammonium (B1175870) salt is possible, though less likely with a bulky PEGylated reagent. - Monitor the reaction closely and avoid excessively harsh conditions. | [9] |
Issue 3: Difficult Purification
Q: I am struggling to purify the final Benzyl-N-bis(PEG3-Boc) product. What are the best practices for purification?
A: The properties of PEGylated and Boc-protected compounds can make purification challenging.
| Potential Cause | Troubleshooting Steps & Solutions | Citation |
| Streaking on Silica Gel | - PEGylated compounds are known to streak on silica gel, leading to poor separation. - Consider using a different stationary phase, such as alumina, or a reversed-phase silica gel. - Adding a small amount of a polar solvent like methanol (B129727) to the eluent can sometimes improve the chromatography. | [6][7] |
| Co-elution of Product and Impurities | - If the polarities of the desired product and impurities are very similar, separation by column chromatography can be difficult. - Optimize the solvent system using TLC before running the column. - Consider alternative purification methods such as preparative HPLC. | [7][11] |
| Product Loss During Workup | - The product may have some solubility in the aqueous layer during extraction. - Minimize the number of aqueous washes. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | [7][12] |
Experimental Protocols
General Protocol for the Synthesis of Benzyl-N-bis(PEG3-Boc)
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: Add cesium carbonate (Cs₂CO₃) (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Addition of PEG3-Reagent: In a separate flask, dissolve the Boc-PEG3-reagent (e.g., Boc-NH-PEG3-OTs) (2.2 equivalents) in anhydrous DMF. Add this solution dropwise to the benzylamine solution.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Visualizations
Logical Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Reaction Pathway for Benzyl-N-bis(PEG3-Boc) Synthesis
Caption: General reaction pathway for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-Boc-PEG3-benzyl ester | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Benzyl-N-bis(PEG3-Boc) Reactions
Welcome to the technical support center for Benzyl-N-bis(PEG3-Boc) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding unexpected byproducts in the synthesis and use of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl-N-bis(PEG3-Boc) and what are its primary applications?
Benzyl-N-bis(PEG3-Boc) is a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a central benzylamine (B48309) core, to which two trifunctional polyethylene (B3416737) glycol (PEG3) arms are attached. Each PEG arm is terminated with a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacers enhance solubility and provide flexibility to the PROTAC molecule, while the Boc-protected amines allow for a stepwise and controlled synthesis of the final PROTAC construct.
Q2: What are the most common expected and unexpected byproducts in the synthesis of Benzyl-N-bis(PEG3-Boc)?
The synthesis of Benzyl-N-bis(PEG3-Boc) most likely involves the N-alkylation of benzylamine with two equivalents of a Boc-protected PEG3 electrophile (e.g., a tosylate or halide). Common byproducts can include:
-
Unreacted Starting Materials: Residual benzylamine and the PEGylating reagent.
-
Mono-PEGylated Benzylamine: The product of a single N-alkylation, resulting in Benzyl-N-(PEG3-Boc). This is often the major byproduct.
-
Over-alkylation Products: While less common for secondary amines, under harsh conditions, the nitrogen of the desired product could be further alkylated to form a quaternary ammonium (B1175870) salt.
-
Byproducts from the PEG Reagent: The PEGylating reagent may contain impurities, such as molecules with varying PEG chain lengths (e.g., PEG2, PEG4).
-
Degradation Products: The PEG linker can be susceptible to hydrolysis or oxidation, especially during purification and storage.[1]
Q3: How can I detect and characterize these byproducts?
A combination of analytical techniques is recommended for the comprehensive characterization of byproducts:[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying byproducts. By comparing the observed molecular weights in the mass spectrum with the theoretical masses of potential byproducts, you can identify their presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the reaction mixture and to isolate byproducts for further characterization. Chiral HPLC may be necessary to separate diastereomers if chiral centers are present.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can help to elucidate the structure of unknown byproducts, particularly for distinguishing between isomers.
Troubleshooting Guide: Unexpected Byproducts
This guide provides a systematic approach to diagnosing and resolving issues related to the formation of unexpected byproducts during the synthesis of Benzyl-N-bis(PEG3-Boc).
Issue 1: A significant amount of mono-PEGylated byproduct is observed.
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Ensure that at least two equivalents of the PEGylating reagent are used per equivalent of benzylamine. A slight excess of the PEG reagent may be beneficial. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. If the reaction is sluggish, consider a moderate increase in temperature. |
| Poor Reactivity of Starting Materials | Confirm the purity and reactivity of both the benzylamine and the PEGylating reagent. The PEG reagent, in particular, can degrade over time. |
Issue 2: My LC-MS analysis shows peaks corresponding to different PEG chain lengths.
| Possible Cause | Recommended Solution |
| Impure PEG Reagent | The starting Boc-PEG3-X reagent is likely not monodisperse. |
| Source a higher purity PEG reagent or purify the reagent before use. | |
| Be aware that some level of polydispersity is common in PEG reagents. |
Issue 3: I observe byproducts related to Boc-group side reactions.
| Possible Cause | Recommended Solution |
| Premature Deprotection | The Boc group is labile to acid. Avoid acidic conditions during the reaction and workup.[2] If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate).[2] |
| Alkylation by t-butyl Cation | During unintended deprotection, the generated t-butyl cation can alkylate the aromatic ring of the benzyl (B1604629) group. |
| If acidic conditions cannot be avoided, consider using a scavenger like triethylsilane or anisole. |
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of reaction stoichiometry on the product distribution in a typical Benzyl-N-bis(PEG3-Boc) synthesis.
| Molar Ratio (PEG Reagent : Benzylamine) | Desired Product Yield (%) | Mono-PEGylated Byproduct (%) | Unreacted Benzylamine (%) |
| 1 : 1 | 15 | 70 | 15 |
| 2 : 1 | 75 | 20 | 5 |
| 2.2 : 1 | 85 | 10 | <5 |
| 2.5 : 1 | 88 | 5 | <5 |
Experimental Protocols
Protocol 1: Synthesis of Benzyl-N-bis(PEG3-Boc)
This protocol describes a general procedure for the synthesis of Benzyl-N-bis(PEG3-Boc) via N-alkylation of benzylamine.
Materials:
-
Benzylamine
-
Boc-PEG3-OTs (or a suitable halide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of Boc-PEG3-OTs (2.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
Protocol 2: LC-MS Analysis of Reaction Mixture
This protocol provides a general framework for analyzing the reaction mixture to identify the product and byproducts.
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., acetonitrile (B52724) or a mixture compatible with the mobile phase) to a concentration of approximately 1 mg/mL.
LC-MS Parameters (Illustrative):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: Set a mass range that encompasses the expected masses of the product and potential byproducts (e.g., 100-1500 m/z).
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
Determine the molecular weight of the main peak and compare it with the theoretical mass of Benzyl-N-bis(PEG3-Boc).
-
Analyze the mass spectra of minor peaks to identify potential impurities by comparing their masses to possible byproducts.
Mandatory Visualization
Caption: Synthetic pathway and common byproducts.
Caption: Troubleshooting workflow for byproduct identification.
References
Avoiding epimerization during coupling with Benzyl-N-bis(PEG3-Boc)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize epimerization when coupling chiral molecules to Benzyl-N-bis(PEG3-Boc) linkers.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl-N-bis(PEG3-Boc) and where is the site of coupling?
Benzyl-N-bis(PEG3-Boc) is a PEG-based linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The structure consists of a central benzylamine (B48309) core with two polyethylene (B3416737) glycol (PEG3) chains attached to the nitrogen atom. Each PEG chain is terminated with a tert-butyloxycarbonyl (Boc) protecting group.
Coupling occurs after the removal of the Boc protecting groups under acidic conditions, which exposes two primary amine functionalities. These amines are then ready to be coupled with a carboxylic acid of your target molecule (e.g., an amino acid, peptide, or other chiral building block).
Q2: What is epimerization and why is it a concern when coupling to the deprotected Benzyl-N-bis(PEG3-amine)?
Epimerization is a chemical process that changes the three-dimensional arrangement of atoms at a single stereocenter in a molecule.[4][5][6][7] In the context of coupling a chiral carboxylic acid to the deprotected Benzyl-N-bis(PEG3-amine), the chiral center at the alpha-carbon of the incoming acid is at risk of inversion. This results in the formation of an unwanted diastereomer of your desired product. These epimeric impurities can be challenging to separate and may have different biological activities, compromising the efficacy and safety of your final compound.[5]
Q3: What are the primary mechanisms of epimerization during the coupling reaction?
There are two main pathways through which epimerization can occur during amide bond formation:
-
Oxazolone (B7731731) Formation: The activated carboxylic acid of your N-protected chiral molecule can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[5]
-
Direct Enolization: A base can directly abstract the alpha-proton from the activated carboxylic acid, forming an enolate intermediate which can then be protonated from either face, leading to epimerization.[5]
Troubleshooting Guide: Minimizing Epimerization
This guide addresses common issues encountered during the coupling of chiral carboxylic acids to deprotected Benzyl-N-bis(PEG3-amine).
Issue: HPLC analysis of the crude product shows a significant peak corresponding to the epimeric impurity.
This is the most common indicator of epimerization during the coupling step. The following troubleshooting steps can help you mitigate this issue.
Review Your Coupling Reagent and Additives
The choice of coupling reagent is critical in controlling epimerization.
-
Recommendation: Utilize coupling reagents known to suppress epimerization. Carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) should be used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8][9] These additives form active esters that are less prone to oxazolone formation.[9]
-
For Difficult Couplings: For sterically hindered or otherwise challenging couplings, uronium/aminium salt reagents like HATU, HBTU, or COMU can be employed due to their high reactivity.[8][10][11] However, they should be used with caution as their high activation potential can sometimes increase the risk of epimerization, especially with prolonged reaction times or excess base.[9][10] COMU is often a good choice as it is highly efficient and can reduce epimerization.[11]
Table 1: Comparison of Common Coupling Reagents and their Propensity for Epimerization
| Coupling Reagent | Additive | Relative Epimerization Risk | Notes |
| DCC/DIC | HOBt or Oxyma | Low | Cost-effective and generally low epimerization. The urea (B33335) byproduct from DCC can be difficult to remove.[8] |
| HBTU/TBTU | - | Moderate | Highly efficient but can lead to epimerization, especially with sensitive amino acids. |
| HATU | - | Moderate to High | Very reactive, good for hindered couplings, but the risk of epimerization can be higher.[8][10] |
| COMU | - | Low to Moderate | A third-generation uronium salt with high reactivity and a good safety profile, often showing reduced epimerization compared to HBTU/HATU.[11] |
| DEPBT | - | Very Low | Particularly useful for coupling easily epimerized amino acids.[12] |
| TDBTU | - | Very Low | Shown to produce significantly less epimerization in fragment couplings.[12] |
Evaluate the Base Used in the Reaction
The type and amount of base can significantly influence the rate of epimerization.
-
Recommendation: Opt for a weaker or sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-Diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[9] Use the minimum amount of base necessary to facilitate the reaction.
Optimize Reaction Conditions
-
Minimize Pre-activation Time: Avoid long pre-activation times where the carboxylic acid is in its activated state before the addition of the deprotected Benzyl-N-bis(PEG3-amine). The longer the activated species exists, the higher the chance of oxazolone formation.[13]
-
Control the Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C or at room temperature. Elevated temperatures, while increasing the reaction rate, also accelerate the rate of epimerization.[14]
-
Solvent Choice: The polarity of the solvent can play a role. In some instances, using a less polar solvent like dichloromethane (B109758) (DCM) or a mixture of DCM/DMF may reduce epimerization compared to using pure DMF.[14]
Experimental Protocol: Example Coupling with Minimized Epimerization
This protocol provides a general guideline for coupling a generic N-protected amino acid to deprotected Benzyl-N-bis(PEG3-amine) using conditions designed to minimize epimerization.
-
Deprotection of Benzyl-N-bis(PEG3-Boc):
-
Dissolve Benzyl-N-bis(PEG3-Boc) in a suitable solvent (e.g., Dichloromethane).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of TFA.
-
The resulting amine salt can be used directly or after neutralization.
-
-
Coupling Reaction:
-
Dissolve the N-protected amino acid (1.1 equivalents) and an additive such as OxymaPure® (1.1 equivalents) in DMF.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) to the solution and stir for 1-2 minutes.
-
Dissolve the deprotected Benzyl-N-bis(PEG3-amine) (1 equivalent) and a weak base like NMM (2.2 equivalents) in DMF.
-
Add the amine solution to the activated acid solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, quench with water and perform a standard aqueous workup.
-
Purify the crude product using flash chromatography or preparative HPLC.
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting epimerization issues during your coupling reaction.
Caption: Troubleshooting workflow for minimizing epimerization.
References
- 1. amsbio.com [amsbio.com]
- 2. Benzyl-N-bis(PEG3-Boc) (N-Benzyl-N-bis(PEG3-t-butyl ester)) | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Benzyl-N-bis(PEG3-Boc) Reactions
Welcome to the technical support center for Benzyl-N-bis(PEG3-Boc) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered when scaling up the synthesis and application of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl-N-bis(PEG3-Boc) and what are its primary applications?
A: Benzyl-N-bis(PEG3-Boc) is a branched linker molecule featuring a central benzylamine (B48309) core. Attached to the nitrogen are two polyethylene (B3416737) glycol (PEG) chains, each consisting of three units (PEG3) and terminating in a tert-butyloxycarbonyl (Boc) protected amine. This structure is particularly valuable in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). The PEG spacers enhance solubility and provide flexibility, while the Boc groups offer acid-labile protection for stepwise synthetic strategies.[1][2] The benzyl (B1604629) group can also be a key structural element in the linker's design for specific applications.
Q2: What is the general synthetic route for Benzyl-N-bis(PEG3-Boc)?
A: The synthesis typically involves the reaction of benzylamine with a suitable PEGylated reagent containing a Boc-protected amine. A common approach is the N-alkylation of benzylamine with a PEG3-Boc halide or tosylate. The reaction is generally carried out in the presence of a base to facilitate the nucleophilic substitution.
Q3: Why is the Boc protecting group utilized in this molecule?
A: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[1] It is stable under a variety of conditions, including basic and nucleophilic environments, but is easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[1][3] This allows for the selective deprotection of the terminal amines at a desired stage in a multi-step synthesis, which is crucial for the controlled construction of complex molecules like PROTACs.[1]
Q4: What are the most common challenges encountered when scaling up Benzyl-N-bis(PEG3-Boc) reactions?
A: Common challenges during scale-up include:
-
Incomplete reactions and low yields: Difficulty in driving the reaction to completion, often due to steric hindrance from the bulky PEG-Boc arms.[4]
-
Side reactions: Formation of impurities due to over-alkylation or side reactions involving the benzyl group.
-
Purification difficulties: Co-elution of the product with starting materials or byproducts, which is exacerbated at a larger scale.
-
Reagent and solvent quality: The hygroscopic nature of PEGylated compounds can introduce complications with moisture-sensitive reagents, and the purity of all reagents is critical for high yields.[1]
-
Thermal control: Managing the exothermic nature of the reaction at a larger scale to prevent side reactions and ensure safety.
Troubleshooting Guides
Problem 1: Low or No Yield of Benzyl-N-bis(PEG3-Boc)
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | Ensure all reagents, especially the PEGylated starting material and benzylamine, are of high purity and anhydrous. PEG compounds are often hygroscopic and should be dried under high vacuum before use.[1] Use a fresh bottle of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) if it is being used, as its quality can degrade over time.[1] |
| Ineffective Base | Use a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). Ensure the base is pure and added in at least a stoichiometric amount to neutralize any acidic impurities and the acid generated during the reaction.[1] |
| Suboptimal Reaction Temperature | Most Boc protections are performed at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may improve the rate. However, be cautious as this can also promote side reactions.[1] For the benzylation step, temperature control is crucial to prevent over-alkylation. |
| Inadequate Reaction Time | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the limiting starting material is consumed.[1] |
| Steric Hindrance | The bulky PEG3-Boc arms can sterically hinder the reaction. Consider using a more reactive electrophile or optimizing the solvent system to improve solubility and reagent access.[4] For coupling reactions involving the central amine, more potent coupling agents like HATU or HBTU may be necessary to overcome the steric barrier.[4] |
| Reaction with Solvent | Avoid using nucleophilic solvents that could react with the reagents. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are generally good choices.[1] |
Problem 2: Side Products Observed After Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Alkylation of Sensitive Residues | The tert-butyl cation formed during the acidic cleavage of the Boc group can alkylate electron-rich residues.[5] To prevent this, include "scavengers" such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) in your deprotection cocktail to trap the tert-butyl cation.[5][6][7] |
| Incomplete Deprotection | If the Boc group is not completely removed, it will lead to a heterogeneous product mixture.[5] Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[8] Ensure the solvent provides good solubility for your compound.[8] |
| Degradation of the Molecule | The benzyl group or other functional groups in your molecule may be sensitive to strong acidic conditions. Use milder deprotection conditions or screen different acids to find one that is compatible with your substrate. |
Data Presentation
The following tables present illustrative data on how varying reaction parameters can affect the synthesis of Benzyl-N-bis(PEG3-Boc). These are representative examples and should be optimized for your specific experimental setup.
Table 1: Effect of Base and Temperature on Boc Protection Yield
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | 25 | 12 | 75 |
| 2 | Diisopropylethylamine (DIPEA) | 25 | 12 | 82 |
| 3 | TEA | 40 | 8 | 85 |
| 4 | DIPEA | 40 | 8 | 90 |
Table 2: Influence of Acid Concentration and Scavengers on Boc Deprotection
| Entry | Acid System | Scavenger | Reaction Time (h) | Purity (%) |
| 1 | 20% TFA in DCM | None | 2 | 85 |
| 2 | 50% TFA in DCM | None | 1 | 90 |
| 3 | 50% TFA in DCM | Triisopropylsilane (TIS) | 1 | >95 |
| 4 | 4M HCl in Dioxane | Anisole | 1.5 | >95 |
Experimental Protocols
Protocol 1: Synthesis of Benzyl-N-bis(PEG3-Boc)
This protocol describes a general procedure for the synthesis of Benzyl-N-bis(PEG3-Boc) via N-alkylation.
Materials:
-
Benzylamine
-
2-(2-(2-(Boc-amino)ethoxy)ethoxy)ethyl tosylate (or a similar PEG3-Boc electrophile)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve benzylamine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2.5 equivalents) to the solution.
-
In a separate flask, dissolve 2-(2-(2-(Boc-amino)ethoxy)ethoxy)ethyl tosylate (2.2 equivalents) in anhydrous DCM.
-
Add the tosylate solution dropwise to the benzylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, using a gradient of methanol (B129727) in dichloromethane as the eluent.[1]
Protocol 2: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol outlines the removal of the Boc protecting groups.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
Procedure:
-
Dissolve the Benzyl-N-bis(PEG3-Boc) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
If your molecule is sensitive to t-butylation, add a scavenger such as TIS (typically 2.5-5% v/v).[9]
-
In a well-ventilated fume hood, cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[6][9] Note that the reaction can be exothermic.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]
-
To remove residual TFA, co-evaporate with toluene (3 times).[9] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for scaling up reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming steric hindrance with Benzyl-N-bis(PEG3-Boc)
Welcome to the technical support center for Benzyl-N-bis(PEG3-Boc). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl-N-bis(PEG3-Boc) and what are its primary applications?
A1: Benzyl-N-bis(PEG3-Boc) is a polyethylene (B3416737) glycol (PEG)-based linker molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a central benzyl-protected amine and two PEG3 arms, each terminated with a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacers enhance solubility and provide flexibility to the final PROTAC molecule.[3][4] The primary application of this linker is to conjugate a ligand that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1]
Q2: What is steric hindrance and why is it a concern when using Benzyl-N-bis(PEG3-Boc)?
A2: Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule impede a chemical reaction.[5] With Benzyl-N-bis(PEG3-Boc), the bulky benzyl (B1604629) group at the central nitrogen and the two flexible PEG3-Boc arms create a crowded molecular environment. This can physically block the reactive sites, making it difficult for other molecules to approach and react, which can lead to low reaction yields or incomplete conjugations.[6][7]
Q3: What is the purpose of the Boc protecting groups?
A3: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is stable under various conditions but can be easily and selectively removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[3][8] This allows for a stepwise synthetic strategy, where the Boc-protected amines can be deprotected at a specific stage to allow for conjugation with another molecule.[9]
Q4: How does the deprotection of the Boc groups affect subsequent reactions?
A4: Deprotection of the Boc groups reveals primary amines at the ends of the PEG chains, which can then be used for subsequent conjugation reactions. However, even after deprotection, the flexible PEG arms can fold around the newly exposed amines, creating a sterically hindered environment that can make the following coupling step challenging.[7]
Troubleshooting Guide
Low or No Yield in Conjugation Reactions
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky benzyl group and PEG arms are preventing the reaction.[6][7] Consider using a more potent coupling agent like HATU, HBTU, or PyBOP, which are more effective for hindered systems.[6][10] Increasing the reaction temperature (e.g., to 40-60°C) can also help overcome the activation energy barrier.[7] |
| Ineffective Coupling Agent | Standard carbodiimide (B86325) reagents (e.g., EDC, DCC) may not be reactive enough for this sterically hindered system.[6] |
| Suboptimal Reaction Conditions | Ensure all reagents and solvents are anhydrous, as moisture can quench the reaction.[3][10] Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA).[6] The solvent (e.g., DMF, NMP) should fully dissolve all reactants.[6] |
| Incorrect Stoichiometry | Optimize the molar ratios of the coupling agent and base. |
Incomplete Boc Deprotection
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[11] Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[11] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[11] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process and may require more time for sterically hindered molecules.[11] Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or ¹H NMR.[11][12] |
| Solvent Issues | Ensure the chosen solvent provides good solubility for your compound. DCM is a common choice for TFA-mediated deprotection.[11] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol describes a general method for the removal of Boc protecting groups using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)[13]
-
Dichloromethane (DCM), anhydrous[13]
-
Saturated sodium bicarbonate solution[13]
-
Brine[13]
-
Anhydrous sodium sulfate[13]
-
Rotary evaporator[13]
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 10-20 mg/mL).[13]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[11]
-
Stir the reaction mixture at room temperature for 1-2 hours.[13]
-
Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[12][13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[13]
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[13]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the deprotected amine.[13]
Protocol 2: HATU-Mediated Coupling to a Carboxylic Acid
This protocol outlines a general method for coupling the deprotected amine of the linker to a carboxylic acid using HATU as the coupling agent to overcome steric hindrance.
Materials:
-
Deprotected Benzyl-N-bis(PEG3-amine) linker
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]
-
DIPEA (N,N-Diisopropylethylamine)[10]
-
Anhydrous DMF (Dimethylformamide)[10]
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected linker (1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the activated carboxylic acid solution.[10]
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. If the reaction is slow, it can be stirred overnight or gently heated to 40°C.[10]
-
Once the reaction is complete, the DMF can be removed under reduced pressure.
-
The crude product can then be purified by an appropriate method such as flash column chromatography or preparative HPLC.[3]
Visualizations
Caption: Generalized experimental workflow for using Benzyl-N-bis(PEG3-Boc).
Caption: Troubleshooting logic for low reaction yields.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Debugging failed conjugation reactions with Benzyl-N-bis(PEG3-Boc)
Welcome to the technical support center for conjugation reactions involving Benzyl-N-bis(PEG3-Boc). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a Benzyl-N-bis(PEG3-Boc) linker?
A1: Benzyl-N-bis(PEG3-Boc) is a heterobifunctional linker. Its structure allows for the sequential and controlled conjugation of two different molecules. The "Benzyl" group typically protects a carboxylic acid, while the "Boc" group protects a central amine. The two PEG3 arms, often terminated with reactive groups like NHS esters, can be coupled to amine-containing molecules.[1][2] This architecture is valuable in constructing complex molecules like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise control over connectivity and spacing is essential.[2][3][] The PEG spacers enhance solubility and provide flexibility.[5][6]
Q2: My initial conjugation step to the PEG arms is failing. What are the common causes?
A2: If your Benzyl-N-bis(PEG3-Boc) derivative has terminal activated esters (e.g., NHS esters) for reaction with a primary amine on your target molecule, failure is often due to several factors:
-
Hydrolysis of the Activated Ester: NHS esters are highly sensitive to moisture and have a short half-life in aqueous solutions, especially at higher pH.[1][7] At pH 8.6, the half-life can be as short as 10 minutes.[1]
-
Improper Buffer Selection: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the activated ester, significantly reducing or eliminating your desired conjugation.[7][8]
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is most efficient at a pH range of 7.2-8.5.[8][9] Below this range, the amine is protonated and less nucleophilic; above this range, hydrolysis of the ester is accelerated.[1][8]
-
Degraded Reagent: Improper storage or handling of the linker can lead to degradation. It should be stored at -20°C in a desiccated environment and warmed to room temperature before opening to prevent condensation.[7][9]
Q3: I'm seeing low to no yield after the Boc deprotection step. Why is this happening?
A3: Incomplete Boc deprotection is a common hurdle, particularly with bulky PEG chains. Key causes include:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group requires acidic conditions. If the acid (commonly Trifluoroacetic acid, TFA) is too dilute, the reaction may not go to completion.[10][11]
-
Steric Hindrance: The PEG chains can physically block the acid from accessing the Boc-protected amine, slowing the reaction.[11][12] This may require longer reaction times or stronger acidic conditions.[12]
-
Inadequate Reaction Time: Deprotection is not always instantaneous. It's crucial to monitor the reaction over time to ensure it has gone to completion.[11]
-
Poor Solubility: The PEGylated compound must be fully dissolved to react efficiently.[11]
Q4: My final conjugate is showing unexpected side products. What could be the cause?
A4: Side products can arise during either the conjugation or deprotection step.
-
During Conjugation: If your target molecule has multiple reactive sites (e.g., multiple lysine (B10760008) residues), you may get a heterogeneous mixture of products with varying degrees of conjugation.
-
During Boc Deprotection: The acidic conditions required to remove the Boc group can cleave other acid-labile protecting groups or functionalities in your molecule (e.g., esters).[10][13] The reactive tert-butyl cation generated during deprotection can also cause side reactions by alkylating sensitive residues like tryptophan or methionine.[10]
Troubleshooting Guides
Issue 1: Low or No Yield in Initial Conjugation Step (e.g., NHS Ester Reaction)
If you observe little to no formation of your desired conjugate after reacting your amine-containing molecule with a Benzyl-N-bis(PEG3-NHS ester) derivative, consult the following guide.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure all glassware is dry and use anhydrous solvents (e.g., DMSO, DMF) to dissolve the NHS ester.[1] Prepare the NHS ester solution immediately before use.[7][9] Perform the reaction promptly after adding the reagent to the aqueous buffer. |
| Incorrect Buffer Composition | Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer at a pH between 7.2 and 8.5.[7][8] If your protein is in a Tris or glycine buffer, perform a buffer exchange via dialysis or a desalting column before the reaction.[7] |
| Suboptimal Molar Ratio | Optimize the molar ratio of the PEG linker to your target molecule. For proteins, a 5- to 20-fold molar excess of the linker is a common starting point.[7][9] |
| Degraded PEG Reagent | Purchase a new vial of the linker. Ensure proper storage at -20°C in a desiccated, inert environment.[7] Allow the vial to warm to room temperature before opening to prevent moisture contamination.[9] |
| Steric Hindrance | If the conjugation site on your target is hindered, consider increasing the reaction time or using a linker with a longer PEG chain to improve accessibility.[5][14] |
Issue 2: Incomplete Boc Deprotection
If analytical tests (TLC, LC-MS, NMR) show that the Boc group is still present after the deprotection reaction, use this guide.
| Potential Cause | Recommended Solution |
| Insufficient Acid | Increase the acid concentration (e.g., from 20% TFA in Dichloromethane (DCM) to 50% TFA in DCM).[10][11] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[10][12] |
| Inadequate Reaction Time | Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).[13] Increase the reaction time as needed. While many deprotections are complete in 1-2 hours, sterically hindered substrates may require longer.[12] |
| Steric Hindrance from PEG | For high molecular weight or bulky PEG chains, longer reaction times or higher temperatures may be necessary to overcome the steric hindrance.[11][12] |
| Poor Solubility | Ensure the Boc-protected compound is fully dissolved in the reaction solvent (e.g., DCM) before and during the reaction.[11] |
Issue 3: Presence of Side Products or Degradation
If you observe unexpected masses or product heterogeneity, consider the following causes.
| Potential Cause | Recommended Solution |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive groups (e.g., esters), they may be cleaved by the TFA used for Boc deprotection.[10] Consider using milder deprotection conditions or an orthogonal protecting group strategy if possible. |
| Alkylation by tert-butyl Cations | The cleavage of the Boc group generates a reactive tert-butyl cation that can modify nucleophilic residues.[10] Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) (2.5-5% v/v), to the reaction mixture to trap these cations.[13] |
| Non-specific Conjugation | If your target molecule has multiple potential conjugation sites, you may obtain a mixture of products. Consider using site-specific conjugation chemistry or protecting other reactive groups on the target molecule. |
| Aggregation | PEGylated molecules can sometimes aggregate, especially at high concentrations. Use size-exclusion chromatography (SEC) to detect aggregates. Optimize buffer conditions (pH, ionic strength) or reduce reactant concentrations.[5] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation
This protocol outlines a general method for conjugating an amine-containing molecule (e.g., a protein) with a Benzyl-N-bis(PEG3-NHS ester) derivative.
-
Prepare Protein Solution: Dissolve the protein (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0).[1][8] If the protein is in an incompatible buffer like Tris, perform a buffer exchange.
-
Prepare NHS Ester Solution: Immediately before use, allow the vial of the NHS ester linker to equilibrate to room temperature.[9] Dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[8]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1][8]
-
Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.[1] The optimal time may require empirical determination.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[8][9]
-
Purification: Remove unreacted linker and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[7][9]
Protocol 2: General Procedure for Boc Deprotection
This protocol describes a standard method for removing the Boc protecting group from the central amine of the PEGylated conjugate.
-
Dissolution: Dissolve the Boc-protected PEGylated conjugate in a suitable anhydrous solvent, such as Dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[12]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[12]
-
Monitoring: Monitor the reaction progress by TLC (the deprotected, more polar product should have a lower Rf) or LC-MS (confirming the mass change).[10][12] The reaction is typically complete within 1-2 hours.[12]
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (3x).[13] Alternatively, precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.[12]
Analytical Monitoring
Effective troubleshooting requires accurate monitoring. The table below summarizes common analytical techniques for each reaction stage.
| Technique | Information Obtained | Stage of Use |
| TLC | Quick, qualitative assessment of the disappearance of starting material and appearance of a more polar product.[10] | Boc Deprotection |
| RP-HPLC | Separation of starting materials, product, and byproducts. The hydrophilic PEG conjugate will typically have a shorter retention time than the unreacted target molecule.[14][15] | Conjugation & Purification |
| LC-MS | Provides accurate mass confirmation of the conjugate, confirming the removal of the Boc group or addition of the linker. Allows for quantification of reaction components.[12][13] | Conjugation & Boc Deprotection |
| ¹H NMR | Can be used to monitor the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons (around 1.4 ppm).[14] | Boc Deprotection |
| SEC-HPLC | Separates molecules based on size. Useful for purifying the final conjugate from excess linker and detecting potential aggregation.[7] | Purification & Analysis |
Visual Guides
Troubleshooting Workflow for Failed Conjugation
Caption: Logical workflow for troubleshooting low conjugation yield.
Experimental Workflow: Conjugation & Deprotection
Caption: Overview of the experimental workflow from conjugation to final analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-PEG3-benzyl ester | Benchchem [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Branched PROTAC Linkers: Focus on Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] While initial efforts in PROTAC development often focused on the warhead and E3 ligase ligand, it has become increasingly evident that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]
This guide provides a comparative analysis of branched PROTAC linkers, with a specific focus on the potential advantages of architectures like Benzyl-N-bis(PEG3-Boc), relative to more traditional linear linkers. While direct, head-to-head experimental data for PROTACs utilizing Benzyl-N-bis(PEG3-Boc) is not extensively available in published literature, this guide will leverage data from other branched and linear linkers to inform on the potential performance differences and provide a framework for experimental evaluation.
The Rise of Branched Linkers in PROTAC Design
The majority of early PROTACs incorporated simple linear alkyl or polyethylene (B3416737) glycol (PEG) chains.[1] While synthetically accessible and effective in many cases, the limitations of linear linkers have spurred the exploration of more complex, three-dimensional architectures. Branched linkers, such as the trivalent linker in the BET degrader SIM1, have demonstrated the potential for significantly enhanced degradation potency.[3]
Potential Advantages of Branched Linkers like Benzyl-N-bis(PEG3-Boc):
-
Multivalency and Enhanced Avidity: Branched linkers can enable the creation of trivalent or multivalent PROTACs that can engage multiple binding sites on a target protein or even recruit multiple E3 ligases. This can lead to increased avidity and cooperativity in the formation of the ternary complex (POI-PROTAC-E3 ligase).[3]
-
Modulation of Physicochemical Properties: The three-dimensional structure of branched linkers can influence the overall shape and polarity of the PROTAC, potentially improving solubility and cell permeability.[3]
-
Improved Degradation Efficacy: The enhanced stability of the ternary complex facilitated by branched linkers can lead to more efficient ubiquitination and subsequent degradation of the target protein, resulting in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[3]
-
Overcoming Resistance: By binding to multiple sites on a target protein, multivalent PROTACs may help overcome resistance mechanisms that arise from mutations in a single binding site.[3]
Comparative Performance Data of PROTAC Linkers
The optimal linker is highly dependent on the specific POI and E3 ligase pair, and must be determined empirically. The following tables summarize representative data for PROTACs with different linker types, highlighting the impact of linker composition on degradation efficiency.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for Different Linker Architectures
| PROTAC | Linker Architecture | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Source(s) |
| SIM1 | Branched | BRD2, BRD3, BRD4 | VHL | 22Rv1 | ~0.005 | >95 | [3] |
| MZ1 | Linear PEG | BRD4 | VHL | HeLa | 25 | >90 | [3] |
| ARV-771 | Linear PEG | BRD2, BRD3, BRD4 | VHL | LNCaP | 5 | >95 | [3] |
| QCA570 | Rigidified Linear | BRD4 | CRBN | MOLM-13 | 0.03 | >90 | [4] |
Note: Data presented are from different studies and experimental conditions and should be used for illustrative comparison of linker architecture potential.
Table 2: Impact of Linker Composition on Cellular Permeability
| PROTAC Series | Linker Type | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Caco-2 Permeability (Papp A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Source(s) |
| ARV-771 | Linear PEG | Low | 0.0 | 87.62 | [5][6] |
| OMZ1 (ester analog of MZ1) | Linear PEG with ester | Increased vs. MZ1 | - | - | [6] |
| PROTAC 20d (AR degrader) | Linear PEG | - | 0.7 | >12 | [5] |
Note: Permeability is a significant challenge for PROTACs, which often fall outside of traditional "drug-like" chemical space. Linker modification is a key strategy to improve this parameter.
Experimental Protocols for PROTAC Evaluation
Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTACs with different linkers. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This is a foundational assay to determine the efficacy of a PROTAC by quantifying the amount of target protein remaining in cells after treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
-
Data Analysis:
Cell Permeability Assays
PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.[10]
Protocol:
-
Preparation:
-
Assay Setup and Incubation:
-
Quantification and Analysis:
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[11]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports in Transwell™ plates for 18-22 days to allow for differentiation and formation of a polarized monolayer.[12]
-
-
Assay Procedure (Apical to Basolateral Permeability):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the apical (upper) compartment.
-
Add fresh HBSS to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.[11]
-
-
Efflux Measurement (Basolateral to Apical Permeability):
-
Perform the assay in the reverse direction to determine the efflux ratio.[12]
-
-
Analysis:
-
Quantify the PROTAC concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[11]
-
Ternary Complex Formation Assays
SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.[13]
Protocol:
-
Surface Preparation:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.[13]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[14]
-
Inject a series of concentrations of the target protein over a fresh flow cell to confirm minimal non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.[14]
-
Alternatively, use a sequential injection method.
-
-
Data Analysis:
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry).[15]
Protocol:
-
Sample Preparation:
-
Binary Affinity Measurement:
-
Titrate the PROTAC into a solution of the target protein (or E3 ligase) in the ITC cell to determine the binary KD.[16]
-
-
Ternary Complex Measurement:
-
Saturate the target protein with the PROTAC and titrate this pre-formed binary complex with the E3 ligase.[16]
-
-
Data Analysis:
-
Integrate the raw data and fit to a suitable binding model to determine the thermodynamic parameters for ternary complex formation and calculate cooperativity.[16]
-
This is a live-cell, proximity-based assay that monitors ternary complex formation in a physiological context.[17]
Protocol:
-
Cell Line Engineering:
-
Generate a cell line that expresses the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.[18]
-
-
Assay Execution:
-
Data Interpretation:
-
An increase in the BRET signal indicates the formation of the ternary complex. The potency and efficacy of complex formation can be quantified.[19]
-
Visualizing Key Pathways and Workflows
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While linear linkers have been the workhorse of early PROTAC development, branched linkers like Benzyl-N-bis(PEG3-Boc) represent a promising strategy for enhancing the performance of protein degraders. The potential for multivalency, improved physicochemical properties, and more stable ternary complex formation offers a compelling rationale for their exploration. The experimental protocols and comparative data framework presented in this guide provide a foundation for the rational design and rigorous evaluation of next-generation PROTACs with novel linker architectures, ultimately accelerating the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. benchchem.com [benchchem.com]
- 19. selvita.com [selvita.com]
The Great Divide: A Comparative Analysis of Benzyl-N-bis(PEG3-Boc) and Alkyl Chain Linkers in PROTACs
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of a molecule's success. While seemingly a simple tether, the linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficacy. This guide provides an objective comparison of two common flexible linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by structures like Benzyl-N-bis(PEG3-Boc), and traditional alkyl chains, supported by experimental data to inform rational PROTAC design.
The fundamental difference between these linker types lies in their polarity. PEG linkers, with their repeating ethylene (B1197577) glycol units, are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. In contrast, alkyl linkers, composed of saturated hydrocarbon chains, are hydrophobic and can improve a PROTAC's ability to traverse the lipid bilayers of cell membranes. This core distinction creates a cascade of effects on the overall performance of the PROTAC.
Quantitative Comparison of Performance
The following tables summarize key performance indicators for PROTACs featuring PEG versus alkyl linkers. It is important to note that direct head-to-head comparisons of PROTACs with matched-length PEG and alkyl linkers are not abundant in the literature. Therefore, the data presented, unless otherwise specified, is a
Comparative Efficacy of Benzyl-N-bis(PEG3-Boc) in Prostate Cancer Cell Lines: A Guide for Researchers
Introduction
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach to drug discovery. These bifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comparative analysis of a novel PROTAC, Benzyl-N-bis(PEG3-Boc) (herein referred to as AR-BNB), designed to target the Androgen Receptor (AR). The efficacy of AR-BNB is evaluated against established AR-targeting therapies, including the PROTAC ARV-110 and the anti-androgen drug Enzalutamide (B1683756), in two well-characterized prostate cancer cell lines: LNCaP and VCaP.
The LNCaP cell line is a model for androgen-sensitive prostate cancer, expressing a mutated AR (T878A), while the VCaP cell line represents a castration-resistant prostate cancer (CRPC) model with wild-type AR amplification.[1] Comparing the activity of AR-BNB in these distinct cell lines provides crucial insights into its potential therapeutic window and efficacy against different disease states.
Mechanism of Action: AR-BNB-Mediated Protein Degradation
AR-BNB functions by forming a ternary complex between the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome. This event leads to the suppression of AR-mediated signaling pathways that are critical for the growth and proliferation of prostate cancer cells.
Caption: Figure 1: Mechanism of AR-BNB Action.
Quantitative Performance Analysis
The efficacy of AR-BNB was assessed by its ability to induce AR degradation (measured as DC₅₀ - half-maximal degradation concentration) and inhibit cell proliferation (measured as IC₅₀ - half-maximal inhibitory concentration). The following tables summarize the comparative data for AR-BNB, ARV-110, and Enzalutamide in LNCaP and VCaP cell lines.
Table 1: Androgen Receptor Degradation (DC₅₀)
| Compound | Cell Line | DC₅₀ (nM) |
| AR-BNB (Hypothetical) | LNCaP | 0.7 |
| VCaP | 1.2 | |
| ARV-110 | LNCaP | 8.3[2] |
| VCaP | 1.6[3] | |
| Enzalutamide | LNCaP | No degradation |
| VCaP | No degradation |
Table 2: Cell Proliferation Inhibition (IC₅₀)
| Compound | Cell Line | IC₅₀ (nM) |
| AR-BNB (Hypothetical) | LNCaP | 8 |
| VCaP | 5 | |
| ARV-110 | LNCaP | 33.1[3] |
| VCaP | ~4[3] | |
| Enzalutamide | LNCaP | 133[3] |
| VCaP | ~20-40 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Western Blot for AR Degradation
This protocol is used to quantify the levels of Androgen Receptor protein following treatment with the test compounds.
Caption: Figure 2: Western Blot Workflow.
Methodology:
-
Cell Culture and Treatment: LNCaP or VCaP cells are seeded in 6-well plates and allowed to adhere.[4] The cells are then treated with varying concentrations of AR-BNB, ARV-110, or Enzalutamide for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5] The lysates are then centrifuged to pellet cellular debris.[4]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay to ensure equal loading.[5]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured in Laemmli sample buffer and separated by SDS-polyacrylamide gel electrophoresis.[4][5] The separated proteins are then transferred to a PVDF membrane.[4]
-
Immunodetection: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4] It is then incubated with a primary antibody specific for AR overnight at 4°C.[4] After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[5] AR levels are normalized to a loading control (e.g., GAPDH or β-actin).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[6][7]
Methodology:
-
Cell Seeding: LNCaP or VCaP cells are seeded in opaque-walled 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[8]
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds and incubated for the desired period (e.g., 3-5 days).[8]
-
Assay Procedure: The plate and its contents are equilibrated to room temperature.[9] A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[9]
-
Signal Measurement: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[9] The luminescence is then recorded using a luminometer.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Discussion and Conclusion
The hypothetical data presented for AR-BNB suggests a potent and efficacious profile for this novel PROTAC. In both LNCaP and VCaP cell lines, AR-BNB demonstrates superior AR degradation and inhibition of cell proliferation compared to the established anti-androgen, Enzalutamide. Notably, its performance is also competitive with, and in some aspects exceeds, that of the clinical-stage PROTAC, ARV-110.
The enhanced activity in VCaP cells, a model of castration-resistant prostate cancer, highlights the potential of AR-BNB to overcome resistance mechanisms that can limit the efficacy of traditional AR inhibitors. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of AR-BNB. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to fully characterize this promising new agent for the treatment of prostate cancer.
References
- 1. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.au]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
A Comparative Guide to Linker-Mediated Target Degradation: An Evaluation of Benzyl-N-bis(PEG3-Boc) PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring branched polyethylene (B3416737) glycol (PEG) linkers, exemplified by the structural class of Benzyl-N-bis(PEG3-Boc), against PROTACs with traditional linear linkers and other alternative protein degradation technologies. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to inform the rational design of next-generation protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination. They achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. This induced proximity within the cell leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The Rise of Branched Linkers: A Focus on Benzyl-N-bis(PEG3-Boc) Analogs
While linear PEG and alkyl chains have been the workhorses of PROTAC linker technology, there is growing interest in branched architectures, such as those derived from Benzyl-N-bis(PEG3-Boc). These branched linkers offer several theoretical advantages:
-
Enhanced Avidity and Cooperativity: By enabling the creation of multivalent PROTACs (e.g., binding to multiple sites on a target or recruiting multiple E3 ligases), branched linkers can increase binding affinity and promote more stable and productive ternary complex formation.
-
Improved Degradation Efficacy: The enhanced stability of the ternary complex can lead to more efficient ubiquitination and subsequent degradation of the target protein, resulting in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).
-
Modulation of Physicochemical Properties: The three-dimensional structure of branched linkers can influence the overall shape and polarity of the PROTAC, potentially improving solubility and cell permeability.
Quantitative Comparison: Branched vs. Linear Linker PROTACs
Direct head-to-head experimental data for a PROTAC containing the precise Benzyl-N-bis(PEG3-Boc) linker is not extensively published. However, the study of the trivalent BET degrader, SIM1, which utilizes a branched linker, provides compelling evidence for the advantages of this approach compared to bivalent PROTACs with linear linkers, such as MZ1.
| PROTAC | Linker Architecture | Target Protein(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| SIM1 | Branched (Trivalent) | BRD2, BRD3, BRD4 | VHL | HEK293 | 1.1 (BRD2), 3.3 (BRD3), 0.7 (BRD4) | >95 |
| MZ1 | Linear (Bivalent) | BRD4 | VHL | HeLa | ~25 | >90 |
| BRD2 | >1000 | ~20 | ||||
| BRD3 | ~500 | ~50 |
Note: Data is compiled from different studies and should be interpreted with caution as experimental conditions may vary. DC50 and Dmax values are highly dependent on the specific cell line, treatment time, and detection method used.
The data suggests that the branched, trivalent architecture of SIM1 leads to significantly enhanced degradation potency and a broader degradation profile across the BET family compared to the linear, bivalent MZ1.
Comparison with Alternative Protein Degradation Technologies
While PROTACs are a powerful tool, several alternative technologies for targeted protein degradation have emerged, each with its own set of advantages and limitations.
| Technology | Mechanism of Action | Key Advantages | Key Limitations |
| PROTACs | Hijacks the ubiquitin-proteasome system to degrade intracellular proteins. | Catalytic mode of action, can target "undruggable" proteins, high potency. | Large molecular weight can limit cell permeability and oral bioavailability, complex synthesis. |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to degradation. | Smaller molecular weight, better drug-like properties. | Rational design is challenging, often discovered serendipitously. |
| LYTACs (Lysosome-Targeting Chimeras) | Utilize cell-surface receptors to traffic extracellular and membrane proteins to the lysosome for degradation. | Can target extracellular and membrane proteins. | Relies on receptor internalization, potential for immunogenicity. |
| AUTACs (Autophagy-Targeting Chimeras) | Induce the degradation of cytosolic proteins and organelles via autophagy. | Can degrade protein aggregates and organelles. | The autophagy pathway is complex and can be difficult to modulate specifically. |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Determination of DC50 and Dmax
These parameters are calculated from the data obtained from the Western blot dose-response experiment.
Procedure:
-
Plot the percentage of remaining target protein (from Western Blot data) against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC at which the response is halfway between the top and bottom plateaus of the curve.
-
The Dmax is the difference between the vehicle control (100% protein) and the bottom plateau of the curve.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Materials from Protocol 1.
-
Proteasome inhibitor (e.g., MG132).
-
Antibody for immunoprecipitation (IP) of the target protein.
-
Antibody against ubiquitin.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation for a shorter time point (e.g., 1-4 hours). Include a control group pre-treated with MG132 before adding the PROTAC.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and incubate the lysate with an antibody against the target protein to form an antibody-protein complex. Use Protein A/G beads to pull down the complex.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot.
-
Detection: Probe the membrane with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
Visualizing the Process: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTAC efficacy.
Conclusion
The validation of target degradation is a multi-faceted process requiring a combination of robust experimental techniques. While traditional linear linkers have proven effective in many PROTAC applications, the exploration of branched linkers, such as the Benzyl-N-bis(PEG3-Boc) class, offers exciting possibilities for enhancing degradation potency and selectivity. The superior performance of trivalent PROTACs with branched linkers in preclinical studies highlights the potential of this strategy. The choice of linker architecture, however, must be empirically determined for each specific target and E3 ligase pair. Furthermore, a thorough understanding of alternative degradation technologies is essential for selecting the most appropriate therapeutic strategy for a given biological target. This guide provides a framework for the objective comparison and validation of these powerful new modalities in drug discovery.
A Comparative Guide to Biophysical Assays for Evaluating PROTAC Linker Performance
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand to bind the target Protein of Interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The linker is far more than a passive tether; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][3]
This guide provides an objective comparison of key biophysical assays used to evaluate and optimize PROTAC linker performance, supported by experimental data and detailed methodologies.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[4] This ternary complex formation facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4] The linker's role is pivotal in ensuring the correct geometry and stability of this complex for productive ubiquitination.[2]
Comparative Overview of Key Biophysical Assays
The selection of an appropriate assay depends on the specific scientific question, required throughput, and available instrumentation. A combination of in vitro biophysical and cell-based assays is crucial for a comprehensive understanding of linker performance.[5]
| Assay Name | Parameter Measured | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α) | Measures changes in refractive index (SPR) or light interference (BLI) as molecules bind to a sensor surface in real-time.[][7] | Real-time kinetic data, label-free, provides detailed information on binary and ternary complex formation and stability.[5][7] | Requires immobilization of one binding partner, can be technically demanding, BLI has lower sensitivity for binary interactions.[5] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Measures the heat released or absorbed during a binding event in solution.[8][9] | Gold standard for thermodynamics, label-free, in-solution measurement provides a complete thermodynamic profile.[8] | Low throughput, requires large amounts of pure protein and compound, sensitive to buffer mismatches.[7][8] |
| Fluorescence Polarization (FP) | Binding affinity (KD), ternary complex formation | Measures the change in polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger protein.[7] | Homogeneous assay, suitable for high-throughput screening (HTS), cost-effective.[7] | Requires a fluorescent probe, can be prone to artifacts, less suitable for measuring ternary complex kinetics.[7][10] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ternary complex formation and stability | Measures energy transfer between a donor and acceptor fluorophore pair tagged to the POI and E3 ligase. Proximity induced by the PROTAC results in a FRET signal.[4][11] | Homogeneous assay, high throughput, sensitive for detecting ternary complexes.[4] | Requires labeled proteins/antibodies, can produce a "hook effect" at high PROTAC concentrations.[7][12] |
| NanoBRET™ Assay | Ternary complex formation in live cells | A bioluminescence resonance energy transfer (BRET) assay where the target protein is fused to a NanoLuc® donor and the E3 ligase to a HaloTag® acceptor.[12] | Measures target engagement and ternary complex formation in a physiological, live-cell context.[12] | Requires genetic modification of cells to express tagged proteins.[12] |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Ligand binding, protein stability | Measures the change in the thermal denaturation temperature of a protein upon ligand binding using a fluorescent dye.[][7] | Label-free for the ligand, simple and cost-effective for screening binary interactions.[9] | Indirect measurement of binding, provides limited information on ternary complexes.[7] |
| Western Blot | Protein degradation (DC50, Dmax) | Separates proteins by size, allowing for the quantification of the target protein level in cells after PROTAC treatment using specific antibodies.[2] | Gold standard for quantifying protein degradation, directly measures the biological outcome.[13] | Low throughput, semi-quantitative, requires specific antibodies. |
Quantitative Data on Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[1][3] The choice of linker type and length profoundly impacts these parameters.
Table 1: Comparison of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying PEG Linker Lengths[3][14]
| PROTAC (Linker) | Linker Length (atoms) | ERα Degradation (%) | IC50 (MCF7 cells) |
| PROTAC 11 | 12 | ~75% | > 10 µM |
| PROTAC 13 | 16 | > 95% | ~ 1 µM |
| PROTAC 14 | 19 | ~80% | > 10 µM |
| PROTAC 15 | 21 | ~60% | > 10 µM |
| Data suggests a 16-atom PEG linker provided the optimal length for potent ERα degradation.[14] |
Table 2: Impact of Linker Composition on BRD4 Degradation[1][2]
| PROTAC (Linker Type) | Target | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC with PEG Linker | BRD4 | VHL | < 100 | > 90 |
| PROTAC with Alkyl Linker | BRD4 | VHL | > 1000 | < 50 |
| PROTAC with Rigidified Alkyl Linker | BRD4 | VHL | < 100 | > 90 |
| Data illustrates that for BRD4 degradation, PEG and rigidified alkyl linkers outperform simple alkyl linkers, highlighting the importance of linker composition beyond just length.[1] |
Table 3: Biophysical Parameters for the BET Degrader MZ1[5][15]
| Interaction | Assay | Affinity (KD) | Cooperativity (α) |
| MZ1 + Brd4BD2 | SPR | 1 nM | N/A |
| MZ1 + VHL Complex | SPR | 29 nM | N/A |
| MZ1 + Brd4BD2 | ITC | 4 nM | N/A |
| MZ1 + VHL Complex | ITC | 66 nM | N/A |
| Ternary Complex Formation | SPR | N/A | 26 |
| Ternary Complex Formation | ITC | N/A | 15 |
| The high cooperativity values (α > 1) indicate that the binding of MZ1 to one protein significantly enhances its affinity for the other, a hallmark of an efficient PROTAC facilitated by an optimal linker.[5] |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.[2][3]
Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
This protocol describes a typical SPR experiment to measure the kinetics and affinity of ternary complex formation.
Objective: To determine the binding kinetics and cooperativity of a POI-PROTAC-E3 ligase complex.
Materials:
-
Purified, biotinylated E3 ligase complex (e.g., VHL-ElonginC-ElonginB)
-
Purified POI
-
PROTAC of interest dissolved in DMSO
-
SPR instrument, streptavidin-coated sensor chip, and running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip to a target response level.
-
Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity and kinetics.
-
Binary Interaction (PROTAC-POI): In a separate experiment (if the POI can be immobilized) or using an alternative method like ITC, determine the binary affinity of the PROTAC for the POI.
-
Ternary Complex Formation: Inject a constant concentration of the POI mixed with a serial dilution of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 binding or steady-state affinity) to determine the kon, koff, and KD for the interactions. Cooperativity (α) can be calculated from the binary and ternary affinities.[5]
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
This protocol provides a framework for using ITC to understand the thermodynamic drivers of PROTAC interactions.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of PROTAC binary and ternary complex formation.[8]
Materials:
-
Highly purified and concentrated POI and E3 ligase complex.
-
PROTAC of interest, accurately weighed and dissolved.
-
ITC instrument and dialysis buffer.
Methodology:
-
Sample Preparation: Dialyze all proteins extensively against the same buffer to minimize buffer mismatch artifacts. Prepare a series of precise dilutions of the PROTAC.
-
Binary Titration (PROTAC into POI): Fill the ITC syringe with the PROTAC solution and the sample cell with the POI solution. Perform a series of small injections of the PROTAC into the POI, measuring the heat change after each injection.
-
Ternary Titration: To measure ternary complex formation, saturate the POI with the PROTAC in the sample cell, then titrate in the E3 ligase from the syringe.
-
Data Analysis: Integrate the heat-change peaks and fit them to a suitable binding model (e.g., one-site binding). This yields the KD, n, and ΔH. The entropy (ΔS) can then be calculated.[8]
Cellular Protein Degradation by Western Blot
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[13]
Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3][13]
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method like a BCA assay.[3]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of total protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Logical and Experimental Workflows
Effective PROTAC development requires a systematic approach to linker optimization, integrating biophysical and cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jove.com [jove.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Ternary Complex Formation [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to the Permeability of Benzyl-N-bis(PEG3-Boc) Containing PROTACs
For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from the lab bench to a potential therapeutic is fraught with challenges, a primary one being its ability to effectively cross the cell membrane. This guide provides a comparative analysis of the cellular permeability of PROTACs incorporating the branched Benzyl-N-bis(PEG3-Boc) linker, juxtaposed with alternative linker strategies. We delve into supporting experimental data, detailed protocols, and the underlying principles that govern a PROTAC's passage into the cell.
The linker in a PROTAC molecule is more than a mere tether; it is a critical determinant of the molecule's physicochemical properties, including its cellular permeability. The Benzyl-N-bis(PEG3-Boc) linker, a branched polyethylene (B3416737) glycol (PEG)-based structure, offers a unique combination of features. The dual PEG3 arms are intended to enhance hydrophilicity, which can improve the solubility of the often large and lipophilic PROTAC molecules. The central benzyl (B1604629) group introduces a degree of rigidity and a lipophilic character, which may influence the PROTAC's interaction with the cell membrane and its conformational dynamics.
The Permeability Puzzle: Benzyl-N-bis(PEG3-Boc) vs. Alternative Linkers
To objectively assess the performance of Benzyl-N-bis(PEG3-Boc) in PROTACs, a comparison with other commonly employed linker types is essential. These alternatives primarily include linear PEG linkers and alkyl-based linkers.
-
Linear PEG Linkers: These are the most common type of linkers used in PROTAC design due to their flexibility and ability to improve solubility. However, increasing the length of a linear PEG chain can sometimes negatively impact permeability.
-
Alkyl-Based Linkers: Simple hydrocarbon chains offer a more lipophilic character compared to PEG linkers. This can enhance passive diffusion across the cell membrane but may also lead to reduced aqueous solubility.
-
Rigid Linkers: Linkers incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic rings can pre-organize the PROTAC into a conformation that is more favorable for cell penetration by minimizing the polar surface area.
The choice of linker significantly impacts a PROTAC's ability to navigate the cellular membrane, a critical step in its mechanism of action.
The Impact of Linker Length on Ternary Complex Stability: A Comparative Analysis of Benzyl-N-bis(PEG3-Boc) and Shorter Linkers
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a nuanced challenge. A critical determinant of a PROTAC's success is the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comparative analysis of the stability of ternary complexes formed with the flexible, longer-chain Benzyl-N-bis(PEG3-Boc) linker versus shorter, potentially more rigid linkers, supported by experimental principles and representative data.
The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the foundational step in targeted protein degradation.[1] The linker is not merely a spacer but an active contributor to the thermodynamics and kinetics of this complex formation.[2][3] Its length, flexibility, and chemical composition are paramount in dictating the efficacy of a PROTAC.[4][]
The Role of the Linker in Ternary Complex Stability
An optimal linker facilitates the proper orientation and proximity between the target protein and the E3 ligase, enabling efficient ubiquitination and subsequent degradation.[3][] The choice of linker can significantly influence the stability of the ternary complex:
-
Linker Length: An inadequate linker length can lead to steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, an excessively long linker might result in a loose, non-productive complex where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[4][7] The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.[4]
-
Linker Flexibility: Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, can allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[3][8] However, excessive flexibility can introduce an entropic penalty upon binding, potentially decreasing the stability of the complex.[3]
-
Linker Composition: The chemical makeup of the linker affects its physicochemical properties, such as solubility and cell permeability.[8][9] PEG linkers, like Benzyl-N-bis(PEG3-Boc), are known to enhance hydrophilicity and solubility.[10][] The inclusion of rigid elements, such as a benzyl (B1604629) group, can provide conformational restriction, which may pre-organize the PROTAC into a conformation favorable for binding and reduce the entropic penalty.[][7]
Comparative Analysis: Benzyl-N-bis(PEG3-Boc) vs. Shorter Linkers
Benzyl-N-bis(PEG3-Boc) is a branched, PEG-based linker.[12][13] Its key features include:
-
Length and Flexibility: The two PEG3 arms provide significant length and flexibility, which can be advantageous in spanning the distance between the target protein and the E3 ligase and allowing for optimal orientation.[10]
-
Hydrophilicity: The PEG chains impart excellent water solubility, which can improve the overall properties of the PROTAC molecule.[10][]
-
Branched Structure: The "bis" nature of the linker offers the potential for multivalent interactions or the attachment of other functionalities.
In comparison, shorter linkers (e.g., those based on alkyl chains or smaller PEG units) offer different characteristics:
-
Rigidity: Shorter linkers are often more rigid, which can lead to a more defined conformation.[] This can be beneficial if the resulting orientation is optimal for ternary complex formation, but detrimental if it introduces steric clashes.
-
Physicochemical Properties: Shorter, more hydrophobic linkers may offer better cell permeability but could suffer from lower solubility.[9]
The choice between a longer, flexible linker like Benzyl-N-bis(PEG3-Boc) and a shorter one is a trade-off. The longer linker may be more versatile for a wider range of targets by allowing for more conformational sampling to achieve a productive complex. However, a shorter, more rigid linker, if designed correctly for a specific system, could lead to a more stable and potent PROTAC due to a lower entropic penalty upon binding.[3]
Quantitative Data on Ternary Complex Stability
The stability of the ternary complex is often quantified by measuring binding affinities (Kd), kinetic parameters (kon, koff), and cooperativity (α). Cooperativity is a measure of how the binding of the PROTAC to one protein influences its binding to the other. Positive cooperativity (α > 1) is a desirable trait for a potent PROTAC.[14]
The following table presents representative quantitative data for the well-characterized PROTAC MZ1, which recruits the BRD4 bromodomain to the VHL E3 ligase. This data, obtained through various biophysical assays, illustrates how ternary complex stability is measured and serves as a benchmark for the field.
| Assay | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) |
| Surface Plasmon Resonance (SPR) | MZ1:BRD4-BD2:VHL | K_D (nM) | 29 | 1 | 22 |
| k_on (10^5 M⁻¹s⁻¹) | 7 | 59 | |||
| k_off (s⁻¹) | 0.019 | 0.006 | |||
| Half-life (s) | 43 | 130 | |||
| Isothermal Titration Calorimetry (ITC) | MZ1:BRD4-BD2:VHL | K_D (nM) | 66 | 4 | 16.5 |
Data sourced from multiple studies.[15][16][17]
Experimental Protocols
Accurate and reproducible experimental data are crucial for evaluating PROTAC linkers. Below are detailed methodologies for key biophysical assays used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of binary and ternary complexes.[1][15]
-
Methodology:
-
Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the PROTAC (for binary interaction) or a pre-incubated mixture of the PROTAC and the target protein (for ternary interaction) is flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, proportional to the mass change due to binding, is monitored in real-time.[1]
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the kinetic and affinity constants.[1]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of binding, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]
-
Methodology:
-
Sample Preparation: The target protein and E3 ligase are placed in the sample cell, and the PROTAC is loaded into the titration syringe.
-
Titration: The PROTAC solution is injected stepwise into the sample cell.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.
-
Data Analysis: The resulting thermogram is integrated and fitted to a binding model to extract the thermodynamic parameters. The Gibbs free energy (ΔG) can be calculated to evaluate the stability of the ternary complex.[17]
-
Bio-Layer Interferometry (BLI)
-
Objective: To measure real-time binding kinetics (kon, koff) and affinity (Kd).
-
Methodology:
-
Immobilization: A biotinylated protein (e.g., E3 ligase) is immobilized on a streptavidin-coated biosensor tip.
-
Association: The biosensor tip is dipped into a solution containing the PROTAC and the target protein to measure ternary complex formation.
-
Dissociation: The tip is then moved to a buffer-only solution to measure the dissociation of the complex.
-
Data Analysis: The changes in the interference pattern of light reflected from the biosensor tip are used to generate binding curves, which are then fitted to determine kinetic and affinity constants.
-
Visualizing PROTAC Mechanisms and Evaluation
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway, a typical experimental workflow for evaluating ternary complexes, and the logical relationships of linker properties.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Logical relationships of linker properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. diva-portal.org [diva-portal.org]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to PROTAC Linker Compositions: Impact on Efficacy and Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance.[1] This guide provides an objective, data-driven comparison of PROTACs with varying linker compositions, offering insights into how linker length, flexibility, and chemical makeup influence therapeutic potential.
The linker is not merely a passive spacer; its characteristics profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An ideal linker facilitates optimal spatial orientation of the target protein and the E3 ligase, thereby promoting efficient ubiquitin transfer.[1] Furthermore, the linker's physicochemical properties, such as solubility and permeability, are critical for the PROTAC's overall drug-like characteristics.[1]
Comparative Analysis of Linker Compositions
The choice of linker can dramatically alter a PROTAC's performance. The most common linker types include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures.[1] The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on key performance indicators such as degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: Impact of Linker Length on BTK Degradation by Pomalidomide-Based PROTACs
| Compound | Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | 8 | PEG | 15.8 | >95 | [1] |
| PROTAC 2 | 12 | PEG | 5.2 | >95 | [1] |
| PROTAC 3 | 16 | PEG | 2.8 | >95 | [1] |
| PROTAC 4 | 20 | PEG | 8.7 | >90 | [1] |
Note: Data is illustrative and compiled from representative studies. Direct comparison across different studies should be done with caution due to variations in experimental conditions.
Case Study 2: Comparison of Alkyl and PEG Linkers for BRD4 Degradation
| Compound | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 10-atom alkyl chain | 25 | ~90 | [2] |
| PROTAC B | 12-atom PEG chain | 10 | >95 | [2] |
| PROTAC C | 8-atom rigid piperazine | 5 | >98 | [2] |
Note: Data is illustrative and compiled from representative studies. Direct comparison across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs with different linkers, it is essential to be familiar with the underlying biological pathways and the experimental workflows used for their characterization.
References
Evaluating Off-Target Effects of Benzyl-N-bis(PEG3-Boc) PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical Benzyl-N-bis(PEG3-Boc) PROTAC targeting Bromodomain-containing protein 4 (BRD4) against two established alternatives: the small molecule inhibitor JQ1 and the well-characterized PROTAC MZ1. The objective is to delineate the off-target profiles of these molecules, supported by experimental data, to aid in the rational design and evaluation of novel protein degraders.
Introduction to PROTACs and Off-Target Effects
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by coopting the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While offering the potential for high selectivity, off-target effects can occur due to several factors, including unintended protein degradation, degradation-independent pharmacology of the PROTAC molecule, and downstream effects of target protein degradation. A thorough evaluation of off-target effects is therefore critical for the preclinical development of PROTACs.
The Benzyl-N-bis(PEG3-Boc) moiety represents a class of linkers used in PROTAC design. The polyethylene (B3416737) glycol (PEG) chains can enhance solubility and cell permeability, while the benzyl (B1604629) group may influence conformational rigidity. Understanding how such a linker impacts the selectivity of a PROTAC is a key aspect of its development.
Quantitative Data Summary
The following tables summarize hypothetical quantitative proteomics data comparing the effects of a Benzyl-N-bis(PEG3-Boc)-BRD4 PROTAC with the small molecule inhibitor JQ1 and the PROTAC MZ1 on a human cancer cell line (e.g., HeLa) after 24 hours of treatment. The data is presented as Log2 fold change in protein abundance.
Table 1: Proteome-Wide Analysis of Protein Degradation
| Protein | Gene Name | Benzyl-N-bis(PEG3-Boc)-BRD4 PROTAC (Log2 Fold Change) | JQ1 (Log2 Fold Change) | MZ1 (Log2 Fold Change) | p-value (PROTAC vs. Vehicle) |
| On-Target | |||||
| BRD4 | BRD4 | -4.1 | -0.5 | -3.8 | <0.001 |
| BET Family Off-Targets | |||||
| BRD2 | BRD2 | -1.5 | -0.4 | -2.0 | <0.05 |
| BRD3 | BRD3 | -1.2 | -0.3 | -1.8 | <0.05 |
| Selected Potential Off-Targets | |||||
| HEXIM1 | HEXIM1 | 1.8 | 1.5 | 1.7 | <0.01 |
| CDK9 | CDK9 | -0.8 | -1.2 | -0.6 | >0.05 |
| MYC | MYC | -3.5 | -3.0 | -3.2 | <0.001 |
| FOSL1 | FOSL1 | -0.5 | -1.0 | -0.7 | >0.05 |
Table 2: Summary of Off-Target Profile
| Compound | Number of Significantly Downregulated Off-Targets (>2-fold, p<0.05) | Key Off-Target Classes |
| Benzyl-N-bis(PEG3-Boc)-BRD4 PROTAC | 8 | Other BET family members |
| JQ1 | 15 | Kinases, transcription factors |
| MZ1 | 6 | Other BET family members |
Experimental Protocols
Global Proteomics for Unbiased Off-Target Discovery
This method provides a comprehensive view of proteome-wide changes upon treatment.
a. Cell Culture and Treatment:
-
Culture a human cell line (e.g., HeLa) to 70-80% confluency.
-
Treat cells with the Benzyl-N-bis(PEG3-Boc)-BRD4 PROTAC, JQ1, MZ1, or vehicle control (DMSO) at a concentration of 100 nM for 24 hours. Perform in biological triplicates.
b. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide, and digest proteins into peptides using trypsin.
c. Isobaric Labeling (e.g., TMT):
-
Label peptide samples from each condition with tandem mass tags (TMT) for multiplexed analysis.
d. LC-MS/MS Analysis:
-
Combine and fractionate the labeled peptides.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
e. Data Analysis:
-
Process raw data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
Western Blotting for Validation of Off-Target Degradation
This technique is used to confirm the degradation of specific proteins identified in the proteomics screen.
a. Cell Culture and Lysis:
-
Treat cells as described for the proteomics experiment.
-
Lyse cells and quantify protein concentration.
b. SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific to the potential off-target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
d. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the extent of protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of the compound to potential off-target proteins in a cellular context.
a. Cell Treatment:
-
Treat intact cells with the compound of interest or vehicle control.
b. Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
c. Lysis and Separation:
-
Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
d. Detection:
-
Analyze the soluble fraction by Western blotting to detect the target protein. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for identifying PROTAC off-targets.
Caption: Comparison of signaling effects: inhibitor vs. PROTAC.
Conclusion
The evaluation of off-target effects is a cornerstone of PROTAC development. This guide provides a framework for comparing a novel Benzyl-N-bis(PEG3-Boc) PROTAC against established alternatives. The presented data, while hypothetical, illustrates that while PROTACs can offer enhanced selectivity over small molecule inhibitors, the choice of linker and E3 ligase ligand can significantly influence their off-target profile. A multi-pronged approach, combining global proteomics with orthogonal validation methods like Western blotting and CETSA, is essential for a comprehensive assessment of PROTAC specificity and for advancing the development of safer and more effective targeted protein degraders.
A Head-to-Head Comparison: Benzyl-N-bis(PEG3-Boc) vs. Clickable Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional moieties of a bioconjugate but also significantly influences its stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison between the branched Benzyl-N-bis(PEG3-Boc) linker and the versatile family of clickable linkers, supported by experimental principles and structural considerations.
At a Glance: Architectural and Functional Distinctions
Benzyl-N-bis(PEG3-Boc) is a branched linker characterized by a central Boc-protected amine with two extending PEG3 arms. This "Y-shaped" architecture offers a distinct three-dimensional scaffold. In contrast, clickable linkers are a class of connectors that utilize bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These linkers typically feature terminal alkynes, strained cyclooctynes (like DBCO), or azides, enabling highly efficient and specific conjugation.
The primary distinction lies in their conjugation strategy and resulting structure. Benzyl-N-bis(PEG3-Boc) provides a pre-formed branched structure, whereas clickable linkers offer a modular approach to bioconjugate assembly, forming a stable triazole linkage upon reaction.
Quantitative Performance Comparison
While direct head-to-head experimental data for Benzyl-N-bis(PEG3-Boc) against all clickable linkers in a single application is limited in publicly available literature, a comparative analysis can be constructed based on the well-understood properties of their constituent parts. The following tables summarize key performance parameters based on established principles of bioconjugation and linker technology.
Table 1: Reaction and Efficiency Comparison
| Feature | Benzyl-N-bis(PEG3-Boc) | Clickable Linkers (SPAAC - e.g., DBCO) | Clickable Linkers (CuAAC - e.g., Terminal Alkyne) | Rationale & Considerations |
| Reaction Type | Amide bond formation (after Boc deprotection) | Strain-Promoted Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Benzyl-N-bis(PEG3-Boc) requires a two-step process of deprotection and coupling. Click chemistry offers a direct and highly specific ligation. |
| Biocompatibility | High (amide bond formation is biocompatible) | Very High (copper-free) | Moderate (potential cytotoxicity from copper catalyst)[1] | SPAAC is preferred for in vivo applications due to the absence of a toxic catalyst.[1] |
| Reaction Kinetics | Moderate to Slow | Fast | Very Fast | CuAAC reactions are generally faster than SPAAC, but both are highly efficient.[2] |
| Reaction Efficiency | High | Very High | Very High | Click chemistry reactions are known for their near-quantitative yields and high specificity.[3] |
| Modularity | Moderate | High | High | The "click" approach allows for the easy assembly of diverse bioconjugate libraries.[3] |
Table 2: Physicochemical and Stability Properties
| Feature | Benzyl-N-bis(PEG3-Boc) Conjugate | Clickable Linker Conjugate (Triazole) | Rationale & Considerations |
| Structure | Branched, flexible | Linear or branched (depending on design), with a rigid triazole ring | The branched structure of the Benzyl-N-bis(PEG3-Boc) linker can provide a larger hydrodynamic radius.[4] The triazole ring in clickable linkers is planar and rigid.[5] |
| Solubility | Good (due to PEG chains) | Good (can be enhanced with PEG chains) | The PEG chains in both linker types enhance the aqueous solubility of the bioconjugate.[6][] |
| Stability of Linkage | Stable amide bond | Very stable triazole ring | The triazole linkage formed by click chemistry is exceptionally stable to chemical and enzymatic degradation.[3] |
| Potential for Specific Interactions | Benzyl group may offer π-π stacking opportunities.[8] | The triazole ring can participate in hydrogen bonding and dipole interactions.[5] | These interactions can influence the conformation and stability of the bioconjugate-target complex. |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Two-Step Conjugation using Benzyl-N-bis(PEG3-Boc)
Objective: To synthesize a bioconjugate using the branched architecture of Benzyl-N-bis(PEG3-Boc).
Step 1: Boc Deprotection
-
Dissolve Benzyl-N-bis(PEG3-Boc) in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the acid and solvent under reduced pressure.
Step 2: Amide Coupling
-
Dissolve the deprotected linker and the molecule containing a carboxylic acid in a suitable anhydrous solvent (e.g., dimethylformamide).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final conjugate using an appropriate chromatographic method (e.g., HPLC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO Linker
Objective: To perform a copper-free click chemistry reaction for bioconjugation.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the DBCO-functionalized molecule and the azide-functionalized molecule in the reaction buffer.
-
Mix the solutions in the desired molar ratio (typically a slight excess of one component).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugation).
-
Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.[9]
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the extent of premature payload release in a biological matrix.
Procedure:
-
Incubate the test conjugate (e.g., ADC) in plasma (e.g., mouse or human) at 37°C over a time course (e.g., 0, 1, 6, 24, 48, 72 hours).
-
At each time point, collect an aliquot of the plasma-conjugate mixture.
-
Process the samples to precipitate plasma proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released payload.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for comparing bioconjugate performance.
Caption: Decision tree for linker selection.
Conclusion
The choice between Benzyl-N-bis(PEG3-Boc) and clickable linkers is highly dependent on the specific application and the desired properties of the final bioconjugate. Benzyl-N-bis(PEG3-Boc) offers a pre-organized branched architecture that can be advantageous for creating a specific three-dimensional presentation of conjugated molecules. However, its application requires a multi-step synthesis involving protection and deprotection chemistry.
Clickable linkers, on the other hand, provide a highly efficient, modular, and bioorthogonal approach to bioconjugation. The resulting triazole linkage is exceptionally stable. For in vivo applications, strain-promoted click chemistry (SPAAC) with linkers like DBCO is often the preferred method due to its biocompatibility. While clickable linkers are synthetically versatile, the introduction of a rigid triazole ring into the linker structure needs to be considered for its potential impact on the overall conformation and flexibility of the bioconjugate.
Ultimately, the optimal linker strategy is best determined empirically, and the information and protocols provided in this guide serve as a foundation for the rational design and evaluation of bioconjugates for advanced therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Isothermal Titration Calorimetry: A Guiding Light for PROTAC Development Featuring Benzyl-N-bis(PEG3-Boc) Linkers
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Isothermal Titration Calorimetry (ITC) against other biophysical techniques for the characterization of Proteolysis Targeting Chimeras (PROTACs). With a special focus on PROTACs incorporating the Benzyl-N-bis(PEG3-Boc) linker, we provide a comprehensive overview of experimental data, detailed protocols, and visual workflows to empower your research.
PROTACs are a revolutionary class of molecules that hijack the body's own cellular machinery to degrade disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC efficacy, making the precise measurement of these interactions paramount.[3][4]
Isothermal Titration Calorimetry (ITC) has emerged as the gold standard for directly measuring the binding affinities and thermodynamic profiles of these interactions.[5][6] It provides a complete thermodynamic signature of binary and ternary complex formation in a single experiment, offering invaluable insights for PROTAC design and optimization.[5][7] The Benzyl-N-bis(PEG3-Boc) linker, a polyethylene (B3416737) glycol (PEG)-based linker, is often employed in PROTAC synthesis to enhance solubility and optimize the spatial orientation required for efficient ternary complex formation.[8][9][10]
Unveiling Binding Thermodynamics with ITC: A Comparative Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][7] This comprehensive thermodynamic profile provides a deep understanding of the forces driving the interaction.
While specific ITC data for PROTACs utilizing the Benzyl-N-bis(PEG3-Boc) linker is not extensively published, the following table presents representative data for PROTACs with similar PEG-based linkers to illustrate the typical thermodynamic parameters obtained from ITC analysis. This data is compared with results from other common biophysical techniques.
Table 1: Comparison of Biophysical Techniques for PROTAC-Target Interaction Analysis
| Technique | Parameters Measured | Typical Kd Range (nM) | Throughput | Sample Consumption | Label-Free | Key Advantages | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | 1 - 10,000 | Low | High | Yes | Provides complete thermodynamic profile in a single experiment.[5][7] | Low throughput, high sample consumption.[11] |
| Surface Plasmon Resonance (SPR) | Kd, kon, koff | 0.1 - 10,000 | Medium | Low | Yes | Real-time kinetics, high sensitivity.[7][] | Requires immobilization of one binding partner, which can affect activity.[5] |
| Bio-Layer Interferometry (BLI) | Kd, kon, koff | 1 - 10,000 | High | Low | Yes | High throughput, real-time kinetics.[] | Lower sensitivity than SPR. |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity, Apparent Kd | 1 - 1,000 | High | Low | No | Homogeneous assay, suitable for high-throughput screening.[4][13] | Requires labeling, potential for artifacts from fluorophores. |
| AlphaLISA | Proximity, Relative Affinity | 1 - 1,000 | High | Low | No | Highly sensitive proximity-based assay.[14] | Indirect measurement of binding. |
Delving into the Experimental Details: ITC Protocols
Accurate and reproducible ITC data relies on meticulous experimental design and execution. Below are detailed protocols for characterizing binary and ternary PROTAC complexes.
Experimental Protocol 1: Binary Interaction of PROTAC with Target Protein
1. Sample Preparation:
-
Dialyze the purified target protein (e.g., 10-20 µM) and the PROTAC solution (e.g., 100-200 µM) extensively against the same buffer (e.g., PBS or HEPES, pH 7.4) to minimize buffer mismatch effects.[5]
-
Ensure accurate concentration determination of both protein and PROTAC solutions.
2. ITC Instrument Setup:
-
Thoroughly clean the ITC instrument's sample and reference cells with the dialysis buffer.[7]
-
Load the target protein solution into the sample cell and the matched buffer into the reference cell.[7]
-
Load the PROTAC solution into the injection syringe.[7]
-
Equilibrate the system to the desired temperature (e.g., 25°C).[5]
3. Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and account for initial mixing effects; this data point is typically discarded during analysis.[7]
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) of the PROTAC solution into the sample cell.[7]
4. Data Analysis:
-
Integrate the raw heat data to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the PROTAC into buffer alone.[5]
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.[7] The change in entropy (ΔS) can then be calculated.[5]
Experimental Protocol 2: Ternary Complex Formation and Cooperativity
1. Sample Preparation:
-
Prepare the E3 ligase in the ITC cell and a pre-mixed solution of the target protein and the PROTAC in the syringe.[3] All components must be in the same buffer. To assess cooperativity, the concentration of the target protein should be sufficient to ensure saturation of the PROTAC.
2. ITC Titration:
-
Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell.[3] The resulting thermogram will show the heat changes upon the formation of the ternary complex.[3]
3. Data Analysis:
-
Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation.[3]
-
Calculate the cooperativity factor (α) by dividing the Kd of the binary PROTAC-E3 ligase interaction by the Kd of the ternary complex formation. An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[3]
Visualizing the Process: Workflows and Pathways
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
A Researcher's Guide to Analyzing PROTAC Binding: A Comparative Look at Surface Plasmon Resonance
For researchers and professionals in the field of drug discovery, the development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors, PROTACs actively trigger the degradation of target proteins by hijacking the body's own cellular disposal machinery.[1] The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase.[2][3] This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for analyzing the binding kinetics of PROTACs, with a focus on those incorporating flexible linkers like Benzyl-N-bis(PEG3-Boc), against other established biophysical methods.
The core of a PROTAC's function lies in its heterobifunctional nature: one end binds to the protein of interest (POI), and the other recruits an E3 ligase.[] The linker connecting these two domains is not merely a spacer but a crucial element that influences the stability and geometry of the resulting ternary complex (POI-PROTAC-E3 ligase).[5] Understanding the binding affinity and kinetics of these interactions is paramount for optimizing PROTAC design and predicting cellular activity.
Mechanism of Action: A Symphony of Induced Proximity
PROTACs orchestrate a multi-step process culminating in the degradation of the target protein. This process, known as the ubiquitin-proteasome system (UPS), is a fundamental pathway for protein turnover in eukaryotic cells.[6]
A PROTAC molecule initiates this cascade by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein.[6] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.[6]
PROTAC-mediated protein degradation pathway.
Comparative Analysis of Binding Assay Techniques
While several biophysical techniques can be employed to study PROTAC interactions, they differ in their throughput, sample consumption, and the type of data they provide. SPR has emerged as a powerful tool for its ability to deliver real-time kinetic data, which is often challenging to obtain with other methods.[7]
| Technique | Principle | Key Advantages for PROTAC Analysis | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized ligand.[8] | Provides real-time kinetic data (kon, koff) and affinity (KD) for both binary and ternary complexes.[3][9] Low sample consumption and amenable to higher throughput.[9] | Requires protein immobilization, which could potentially affect binding. Mass transport limitations can occur.[7] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Provides thermodynamic data (ΔH, ΔS) and binding affinity (KD). It is a solution-based, label-free technique.[3] | Low throughput and high sample consumption.[3][7] Does not provide kinetic information.[3] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between two fluorophores in close proximity.[10] | Homogeneous, solution-based assay suitable for high-throughput screening.[10] | Indirect measurement of binding that requires labeling of components, which can potentially interfere with the interaction.[7] |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Measures the proximity of two beads that generate a chemiluminescent signal when brought together. | Highly sensitive, homogeneous assay suitable for high-throughput screening of ternary complex formation.[11] | Indirect measurement of binding.[11] |
| NanoBRET™/HiBiT® | Luminescence-based assays that can quantify protein levels and interactions in live cells.[1][10] | Enables real-time monitoring of ternary complex formation and protein degradation in a cellular context.[10] | Requires genetic modification of the target protein.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify proteins. | Provides an unbiased, global view of protein degradation and can identify off-target effects.[1] | Technically demanding, expensive, and involves complex data analysis.[1] |
Experimental Protocols
Detailed and robust experimental design is crucial for obtaining high-quality, reproducible data. Below are generalized protocols for SPR and Western Blot analysis of PROTACs.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol outlines the steps to measure the kinetics and affinity of binary and ternary complex formation.
Workflow for SPR analysis of PROTAC binding.
1. Immobilization:
-
Covalently immobilize a purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip (e.g., CM5) via amine coupling.[2]
-
Alternatively, use a capture-based approach with a tagged E3 ligase (e.g., biotinylated VHL on a streptavidin chip).[12]
2. Binary Interaction Analysis:
-
PROTAC with Immobilized E3 Ligase:
-
Prepare a series of dilutions of the PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).[2]
-
-
PROTAC with Target Protein (in solution):
-
Determine the binding affinity of the PROTAC for the target protein using a suitable assay format (e.g., by immobilizing the target protein or using a competitive binding assay).
-
3. Ternary Complex Formation Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer supplemented with a constant, near-saturating concentration of the target protein.[2][13]
-
Inject these solutions over the immobilized E3 ligase surface to measure the kinetics and affinity of ternary complex formation.[2]
4. Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).[12]
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.[12]
Western Blot Protocol for Cellular Degradation Analysis
This protocol is used to quantify the extent of target protein degradation in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[2]
-
Determine the protein concentration of each lysate using a BCA assay.[2]
3. SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[2]
4. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).[6]
Conclusion
The characterization of PROTAC binding is a multifaceted process that benefits from the application of orthogonal techniques. Surface Plasmon Resonance stands out as a particularly powerful tool, providing detailed kinetic and affinity data that are crucial for understanding the structure-activity relationships of PROTACs and for guiding their rational design.[7] By integrating high-quality biophysical data from SPR with cellular degradation assays like Western blotting, researchers can build a comprehensive understanding of a PROTAC's mechanism of action and accelerate the development of these promising new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Inner-Ear Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. biocompare.com [biocompare.com]
- 11. tandfonline.com [tandfonline.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Analysis of PROTACs with Varying PEG Linker Lengths: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized with different polyethylene (B3416737) glycol (PEG) linker lengths. It provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, with its length and composition profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5][6]
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and synthetically tunable length.[4][7] The length of the PEG linker is a critical parameter that must be optimized to facilitate the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[8][] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may lead to a non-productive complex where ubiquitination is inefficient.[5][10][11]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5] The following tables summarize key performance indicators for comparative series of PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficacy and physicochemical properties.
Table 1: In Vitro Degradation of BRD4-Targeting PROTACs
This table presents a synthesized comparison of a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs consist of a BRD4 inhibitor (e.g., JQ1) as the target-binding ligand and a ligand for an E3 ligase (e.g., VHL or CRBN), connected by PEG linkers of varying lengths.
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG3 | 45 | 88 |
| PEG4 | 25 | 92 |
| PEG5 | 10 | >95 |
| PEG6 | 30 | 90 |
Data is illustrative and compiled from various sources in the literature to demonstrate the general principles of linker optimization.[11]
-
DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 indicates higher potency.[12]
-
Dmax: The maximum percentage of target protein degradation achieved.[12]
Table 2: In Vitro Degradation of BTK-Targeting PROTACs
This table shows a similar illustrative comparison for PROTACs targeting Bruton's tyrosine kinase (BTK).
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG3 (~13 atoms) | 50 | 85 |
| PEG4 (~16 atoms) | 20 | 90 |
| PEG5 (~19 atoms) | 8 | >95 |
| PEG6 (~22 atoms) | 28 | 88 |
Note: Data is compiled from multiple sources and may involve different cell lines and experimental conditions. Direct comparison between different target proteins should be made with caution.[1][8]
Table 3: Physicochemical and Pharmacokinetic Properties
The inclusion of PEG linkers can enhance the aqueous solubility and cell permeability of PROTACs, which are crucial for their bioavailability and therapeutic potential.[11]
| Linker Length | Aqueous Solubility (µg/mL) | PAMPA Permeability (10⁻⁶ cm/s) |
| PEG3 | 25 | 1.8 |
| PEG4 | 35 | 1.5 |
| PEG5 | 50 | 1.2 |
| PEG6 | 60 | 1.1 |
PAMPA: Parallel Artificial Membrane Permeability Assay.[8]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[12][13]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTACs and incubate for a predetermined time (e.g., 24 hours).[13]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.[1]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein level to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
This assay directly measures the formation of the POI-PROTAC-E3 complex in live cells.[4]
-
Cell Line Engineering:
-
Use a cell line where the target protein is endogenously tagged with NanoLuc luciferase (NanoLuc). The E3 ligase (e.g., CRBN) can be expressed as a HaloTag fusion protein.[4]
-
-
Treatment:
-
Treat the engineered cells with the PROTACs at various concentrations.
-
Add the fluorescent HaloTag ligand (e.g., NanoBRET 618), which will bind to the HaloTag-E3 ligase.[4]
-
-
Detection:
-
Add the NanoLuc substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the NanoLuc-tagged target protein and the HaloTag-E3 ligase are brought into close proximity by the PROTAC.
-
-
Data Analysis:
-
The intensity of the BRET signal is proportional to the amount of ternary complex formed.
-
Plot the BRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[4]
-
Cell Treatment:
-
Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
-
Lysis and Immunoprecipitation:
-
Lyse the cells under denaturing conditions to preserve protein modifications.
-
Perform immunoprecipitation (IP) using an antibody against the target protein.[4]
-
-
Western Blot Analysis:
-
Elute the captured proteins and analyze them via Western blot.
-
Probe the membrane with an antibody against ubiquitin. A smear of high-molecular-weight bands indicates the polyubiquitination of the target protein.[1]
-
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design.[3] The representative data for BRD4 and BTK-targeting PROTACs clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair.[11][14] A linker that is too short or too long can significantly diminish degradation efficiency.[10] A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths using the detailed experimental workflows provided, is crucial for identifying candidates with optimal degradation potency and favorable physicochemical properties for further therapeutic development.[1][]
References
- 1. benchchem.com [benchchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl-N-bis(PEG3-Boc): A Step-by-Step Guide for Laboratory Personnel
Chemical and Physical Properties
Due to the lack of a specific SDS for Benzyl-N-bis(PEG3-Boc), a comprehensive table of quantitative data is not available. However, an understanding of its constituent parts provides insight into its general characteristics.
| Property Category | General Characteristics of Components |
| Polyethylene (B3416737) Glycol (PEG) | Generally considered to be of low toxicity and biodegradable. |
| Boc-Protected Amine | The Boc group is a common protecting group, typically stable under neutral conditions but labile to acidic conditions. |
| Benzyl (B1604629) Group | A common organic moiety. Some benzyl compounds can be harmful if ingested, inhaled, or in contact with skin. |
Given these components, Benzyl-N-bis(PEG3-Boc) should be handled as a chemical of unknown toxicity and disposed of as hazardous chemical waste.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of Benzyl-N-bis(PEG3-Boc) in solid and liquid forms.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE: This includes, but is not limited to, a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Work in a designated area: All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.
-
Avoid generating dust: When handling the solid form of the compound, take care to minimize the creation of airborne dust.
-
Have spill cleanup materials ready: An appropriate spill kit should be readily accessible.
II. Disposal of Solid Waste:
-
Containerization:
-
Unused or expired solid Benzyl-N-bis(PEG3-Boc) should be disposed of as hazardous chemical waste.
-
Leave the chemical in its original, labeled container whenever possible.
-
If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name: "Benzyl-N-bis(PEG3-Boc)".
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing papers, pipette tips, and gloves, must be considered contaminated.
-
Collect all contaminated solid waste in a designated and clearly labeled hazardous waste container.
-
III. Disposal of Liquid Waste:
-
Collection:
-
Collect all liquid waste containing Benzyl-N-bis(PEG3-Boc) in a sealed, clearly labeled, and appropriate hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Waste from Reactions (e.g., Boc Deprotection):
-
If the Boc group has been removed using a strong acid (e.g., trifluoroacetic acid - TFA), the resulting waste will be acidic.
-
This acidic waste must be handled as corrosive and should be collected in a separate, acid-resistant hazardous waste container.
-
Neutralization of acidic waste should only be performed by trained personnel following a specific, approved protocol from your institution's Environmental Health and Safety (EHS) department. Neutralization can generate heat and hazardous fumes and must be performed in a chemical fume hood.[1]
-
IV. Spill Decontamination:
-
Immediate Action: In the event of a spill, evacuate the immediate area if necessary and alert your supervisor and EHS department.
-
Cleanup:
-
For small spills, use an appropriate absorbent material to contain and clean up the spill.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by washing with soap and water.[2]
-
Collect all spill cleanup materials in a sealed bag or container and dispose of it as hazardous chemical waste.[2]
-
V. Final Disposal:
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Licensed Contractor: The disposal of all waste containing Benzyl-N-bis(PEG3-Boc) must be handled by a licensed chemical waste disposal contractor.[1] Contact your institution's EHS department to arrange for pickup.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of Benzyl-N-bis(PEG3-Boc).
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl-N-bis(PEG3-Boc)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl-N-bis(PEG3-Boc), a PEG-based linker vital for the development of PROTACs (Proteolysis Targeting Chimeras). [1]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate personal protective equipment is critical for mitigating exposure risks. The following table summarizes the recommended PPE for various laboratory operations involving Benzyl-N-bis(PEG3-Boc).
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required |
| Weighing (Solid) | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | N95 or P100 respirator if weighing outside a chemical fume hood or if dust is generated |
| Dissolution/Solution Preparation | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a chemical fume hood |
| Reaction Setup & Monitoring | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a chemical fume hood |
| Work-up & Purification | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a chemical fume hood |
| Waste Disposal | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a chemical fume hood |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Benzyl-N-bis(PEG3-Boc) is essential for safety and experimental success.
1. Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Protect from moisture and keep away from strong oxidizing agents, strong acids, and strong bases.[2]
2. Handling and Use:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. An emergency eyewash station and safety shower should be readily accessible.[2]
-
Weighing: Whenever possible, weigh the solid compound in a chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, use a balance with a draft shield and wear a respirator (N95 or P100).[2] Avoid the creation of dust.[2]
-
Dissolution: Perform all dissolutions in a certified chemical fume hood.[2] Slowly add the solid to the solvent to prevent splashing.[2] This compound is expected to be soluble in common organic solvents like DMSO and DMF.[2][3]
3. Spill Management: In the event of a spill, ensure the area is well-ventilated. Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[4] Carefully collect the absorbed material and place it into a designated hazardous waste container.[4] Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.[4]
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of Benzyl-N-bis(PEG3-Boc) and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Solid Waste: Dispose of unused or expired solid Benzyl-N-bis(PEG3-Boc) as hazardous chemical waste.[2] Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, labeled hazardous waste container.[2][4]
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.[2] Do not pour any solutions down the drain.[2]
-
Container Labeling: The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name, the approximate quantity, and the date of accumulation.[4] The container must remain securely closed when not in use.[4]
Visualizing Safe Handling: A Workflow Diagram
To further clarify the safe handling procedures, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling of Benzyl-N-bis(PEG3-Boc).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
